Product packaging for Javanicin C(Cat. No.:CAS No. 126149-71-1)

Javanicin C

Cat. No.: B1672811
CAS No.: 126149-71-1
M. Wt: 410.5 g/mol
InChI Key: CMAMLOVJSUVTPI-FGDGJSBZSA-N
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Description

Javanicin C has been reported in Picrasma javanica with data available.
quassinoid from Picrasma javinica;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O7 B1672811 Javanicin C CAS No. 126149-71-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126149-71-1

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

(1S,2S,7R,9R,11S,13R,14S,15R,16S,17R)-14,16-dihydroxy-4,11,15-trimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one

InChI

InChI=1S/C22H34O7/c1-20-11(7-8-12(26-4)18(20)24)9-14-21(2)13(10-15(27-5)29-14)22(3,25)19(28-6)16(23)17(20)21/h8,11,13-17,19,23,25H,7,9-10H2,1-6H3/t11-,13-,14-,15+,16+,17-,19-,20+,21-,22+/m1/s1

InChI Key

CMAMLOVJSUVTPI-FGDGJSBZSA-N

Isomeric SMILES

C[C@@]12[C@H](CC=C(C1=O)OC)C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@]([C@@H]4C[C@H](O3)OC)(C)O)OC)O)C

Canonical SMILES

CC12C(CC=C(C1=O)OC)CC3C4(C2C(C(C(C4CC(O3)OC)(C)O)OC)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Javanicin C; 

Origin of Product

United States

Foundational & Exploratory

Javanicin: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Javanicin, a bioactive naphthoquinone. The document details its discovery and origin, biosynthetic pathway, experimental protocols for its isolation and characterization, and its mechanism of action, with a focus on its antibacterial properties. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Note on Nomenclature: The scientific literature predominantly refers to this compound as "Javanicin." While the query specified "Javanicin C," this appears to be a less common or potentially inaccurate designation. This guide will use the standard name, Javanicin.

Discovery and Origin

Javanicin was first isolated in 1947 by H.R.V. Arnstein and A.H. Cook from the fungus Fusarium javanicum.[1][2] It is a pigmented secondary metabolite, contributing to the reddish color of the producing organism's cultures. Subsequently, Javanicin has been isolated from other species of the Fusarium genus, including Fusarium solani.[3]

A significant discovery in the origin of Javanicin was its isolation from Chloridium sp., an endophytic fungus residing in the roots of the neem tree (Azadirachta indica).[4][5][6] This finding highlights the role of endophytes as producers of bioactive compounds and suggests a potential symbiotic relationship where Javanicin may offer protection to the host plant against pathogens.[4][5]

Physicochemical Properties of Javanicin

Javanicin is a highly functionalized naphthoquinone with the chemical formula C₁₅H₁₄O₆.[3][7] Its structure has been elucidated using standard spectroscopic methods and confirmed by X-ray crystallography.[4][5]

PropertyValueReference
Molecular Formula C₁₅H₁₄O₆[3][7]
Molecular Weight 290.27 g/mol [7]
Appearance Reddish crystals[5]
Decomposition Temperature 206–210°C[5]
UV Absorption Peaks (in Methanol) 237, 300, 472, 500 nm[5]
CAS Number 476-45-9[7]

Biosynthesis of Javanicin

The biosynthesis of Javanicin in molds proceeds via the acetate-polymalonate pathway.[8] Early studies utilizing radiolabeled precursors in Fusarium javanicum cultures elucidated the origin of the carbon skeleton and the methoxyl group.

The naphthoquinone ring system is formed from the condensation of acetate and malonate units. The methoxyl group is derived from the methyl group of methionine.[8] The C-methyl group attached to the ring is formed by the reduction of a carboxyl group from an acetate precursor.[8]

Quantitative Data from Radiolabeling Experiments

The following table summarizes the percentage incorporation of radiolabeled precursors into Javanicin when added to the growth medium of Fusarium javanicum.[8]

PrecursorPercentage Incorporation
[Me-¹⁴C]methionine0.83%
[1-¹⁴C]acetate0.70%
[2-¹⁴C]malonate0.07%

Biosynthetic Pathway of Javanicin

Javanicin Biosynthesis Acetate Acetate Polyketide_Synthase Polyketide Synthase (PKS) Acetate->Polyketide_Synthase Malonate Malonate Malonate->Polyketide_Synthase Methionine Methionine (S-Adenosyl methionine) Methyltransferase Methyltransferase Methionine->Methyltransferase Polyketide_Chain Polyketide Chain Polyketide_Synthase->Polyketide_Chain Naphthoquinone_Ring Naphthoquinone Ring System Polyketide_Chain->Naphthoquinone_Ring Cyclization Javanicin_Precursor Javanicin Precursor Naphthoquinone_Ring->Javanicin_Precursor Methylation Methyltransferase->Javanicin_Precursor Javanicin Javanicin Javanicin_Precursor->Javanicin C-Methyl group formation Reduction Reduction Reduction->Javanicin

Caption: Biosynthetic pathway of Javanicin from primary metabolites.

Experimental Protocols

Isolation and Purification of Javanicin from Chloridium sp.

This protocol is adapted from the methodology described for the isolation of Javanicin from the endophytic fungus Chloridium sp.[5]

  • Fungal Culture: Chloridium sp. is cultured in 1 L of Potato Dextrose Broth (PDB) in 2 L flasks at 25°C for 4 weeks in still culture.

  • Extraction:

    • The fungal mats are removed by filtration.

    • The culture fluid is extracted twice with equal volumes of ethyl acetate.

    • The ethyl acetate fractions are combined and dried by flash evaporation.

  • Chromatographic Purification:

    • The crude extract is dissolved in a minimal volume of methylene chloride.

    • The solution is subjected to silica gel column chromatography (3 x 30 cm column).

    • The column is eluted with a suitable solvent system to separate the components.

    • Fractions containing Javanicin are identified by thin-layer chromatography (TLC) and pooled.

    • A second silica gel chromatography step is performed for further purification if necessary.

  • Crystallization:

    • The purified Javanicin is dissolved in a 1:1 (v/v) solution of methanol and acetone.

    • The solution is allowed to evaporate slowly at 4°C to yield reddish crystals of Javanicin.

Structure Elucidation

The chemical structure of Javanicin has been determined and confirmed using a combination of the following techniques:[4][5]

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • UV-Visible Spectroscopy: To identify the chromophore system characteristic of naphthoquinones.

  • X-ray Crystallography: To provide the definitive three-dimensional structure of the molecule in its crystalline state.

Investigation of Javanicin Biosynthesis using Radiolabeled Precursors

This protocol is based on the methodology used to study the biosynthesis of Javanicin in Fusarium javanicum.[8]

  • Culture and Precursor Feeding:

    • Fusarium javanicum is grown in a suitable liquid medium.

    • Radiolabeled precursors (e.g., [Me-¹⁴C]methionine, [1-¹⁴C]acetate, [2-¹⁴C]malonate) are added to the growth medium at a specific stage of fungal growth.

    • The cultures are incubated for a further period to allow for the incorporation of the labeled precursors into Javanicin.

  • Isolation of Labeled Javanicin:

    • Javanicin is extracted and purified from the fungal culture as described in section 4.1.

    • The purity of the isolated Javanicin is confirmed.

  • Measurement of Radioactivity:

    • The specific radioactivity of the purified Javanicin is determined using a scintillation counter.

    • The percentage incorporation of the radiolabeled precursor is calculated.

  • Degradation Studies:

    • To determine the position of the radiolabels within the Javanicin molecule, chemical degradation reactions are performed. These may include:

      • Zeisel reaction: To determine the radioactivity in the methoxyl group.

      • Kuhn-Roth oxidation: To determine the radioactivity in C-methyl groups.

      • Reaction with sodium hypoiodite: To degrade specific side chains.

    • The radioactivity of the degradation products is measured to map the biosynthetic origins of the different parts of the Javanicin molecule.

Biological Activity and Mechanism of Action

Javanicin exhibits a range of biological activities, with its antibacterial properties being the most studied. It shows notable activity against Gram-negative bacteria, particularly species of Pseudomonas.[4][9]

Antibacterial Activity of Javanicin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Javanicin against various microorganisms.

Test OrganismMIC (µg/mL)Reference
Pseudomonas aeruginosa2[9]
Pseudomonas fluorescens2[9]
Candida albicans20-40[9]
Escherichia coli20-40[9]
Bacillus sp.20-40[9]
Fusarium oxysporum20-40[9]
Mechanism of Action

The primary mechanism of action of Javanicin involves the inhibition of key metabolic enzymes. It has been shown to inhibit the anaerobic decarboxylation of pyruvate, a crucial step in energy metabolism.[3] This inhibition is a result of a direct reaction with the coenzyme thiamine pyrophosphate (TPP), which is essential for the function of pyruvate decarboxylase.[3] Additionally, Javanicin inhibits the oxidative decarboxylation of α-ketoglutarate, another vital process in cellular respiration.[3]

Visualizations

Experimental Workflow for Javanicin Isolation

Javanicin Isolation Workflow Start Start: Culture of Chloridium sp. Filtration Filtration to remove fungal mats Start->Filtration Extraction Solvent Extraction with Ethyl Acetate Filtration->Extraction Evaporation Flash Evaporation to yield crude extract Extraction->Evaporation Column_Chromo1 Silica Gel Column Chromatography (1st pass) Evaporation->Column_Chromo1 TLC TLC analysis of fractions Column_Chromo1->TLC Pooling Pooling of Javanicin-containing fractions TLC->Pooling Column_Chromo2 Silica Gel Column Chromatography (2nd pass, if needed) Pooling->Column_Chromo2 Crystallization Crystallization from Methanol/Acetone Column_Chromo2->Crystallization End End: Purified Javanicin Crystals Crystallization->End

Caption: Experimental workflow for the isolation and purification of Javanicin.

Mechanism of Action of Javanicin

Javanicin Mechanism of Action cluster_enzyme Pyruvate Decarboxylase Complex Pyruvate Pyruvate Pyruvate_Decarboxylase Pyruvate Decarboxylase (Enzyme) Pyruvate->Pyruvate_Decarboxylase TPP Thiamine Pyrophosphate (TPP) TPP->Pyruvate_Decarboxylase Acetaldehyde Acetaldehyde + CO2 Pyruvate_Decarboxylase->Acetaldehyde Catalysis Javanicin Javanicin Javanicin->TPP Reacts with Javanicin->Pyruvate_Decarboxylase Inhibits

Caption: Inhibition of pyruvate decarboxylase by Javanicin.

References

Javanicin C: A Technical Guide for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Javanicin C is a highly functionalized naphthoquinone, a class of secondary metabolites known for their diverse biological activities. First identified from fungi, Javanicin has garnered interest for its potent and selective antimicrobial properties. This document provides an in-depth technical overview of this compound, focusing on the microorganisms responsible for its production, its biosynthetic origins, detailed experimental protocols for its study, and its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery and antimicrobial research.

This compound Producing Microorganisms

Javanicin is predominantly produced by fungal species, including both pathogenic and endophytic strains. The primary producers identified in the literature are:

  • Fusarium species: Several species within the Fusarium genus are known producers of Javanicin. Notably, Fusarium javanicum was one of the first sources from which the compound was isolated[1][2][3]. Other species, such as Fusarium solani and Fusarium fujikuroi, are also associated with the production of Javanicin and related naphthoquinones[4][5][6]. These fungi are widespread plant pathogens[7][8][9].

  • Chloridium sp.: An endophytic fungus, Chloridium sp., isolated from the roots of the neem tree (Azadirachta indica), has been identified as a significant producer of Javanicin[10][11][12]. This endophytic relationship suggests a potential role for Javanicin in protecting the host plant from pathogens[11]. The production of Javanicin has been observed in both liquid and solid media cultures of this fungus[12][13].

Biosynthesis of this compound

The biosynthesis of this compound in fungi follows the acetate-polymalonate pathway, a common route for the formation of polyketides[1]. The core naphthoquinone scaffold is assembled by a Type I polyketide synthase (PKS).

Key Biosynthetic Steps:

  • Polyketide Chain Assembly: The process is initiated by a non-reducing polyketide synthase (nrPKS), FSR1, which catalyzes the condensation of acetyl-CoA with several molecules of malonyl-CoA to form a polyketide backbone[14].

  • Cyclization and Aldehyde Formation: The PKS contains a product template (PT) domain for cyclization and a reductive release (R) domain, which cleaves the polyketide chain, leaving an aldehyde group and forming the intermediate 6-O-demethylfusarubinaldehyde[14].

  • Post-PKS Modifications: The scaffold undergoes a series of enzymatic modifications. An oxygenation step is catalyzed by an O-methyltransferase, FSR3, and a methylation step is carried out by another methyltransferase, FSR2, to yield the final Javanicin structure[14]. The methyl group of the methoxyl moiety is derived from methionine[1].

Javanicin_Biosynthesis cluster_0 Core Polyketide Synthesis cluster_1 Intermediate Formation cluster_2 Tailoring Steps Acetyl_CoA Acetyl-CoA + n Malonyl-CoA Polyketide_Chain Polyketide Chain Acetyl_CoA->Polyketide_Chain Condensation PKS FSR1 (nrPKS) Polyketide_Chain->PKS Intermediate_1 6-O-demethyl- fusarubinaldehyde PKS->Intermediate_1 Cyclization & Reductive Release Javanicin Javanicin Intermediate_1->Javanicin Sequential Modification FSR3 FSR3 (Oxygenation) Javanicin->FSR3 FSR2 FSR2 (O-methylation) Javanicin->FSR2 Methionine S-adenosyl methionine FSR2->Methionine Methyl donor

Caption: Simplified biosynthetic pathway of this compound.

Biological Activity of this compound

Javanicin exhibits a range of biological activities, with its antibacterial effects being the most prominent.

3.1. Antimicrobial Activity

Javanicin has demonstrated impressive and selective antibacterial activity, particularly against Gram-negative bacteria of the Pseudomonas genus[11]. Its antifungal activity is generally moderate. The minimum inhibitory concentrations (MIC) against various microorganisms are summarized below.

Table 1: Antimicrobial Activity of this compound
Microorganism MIC (µg/mL)
Bacteria
Pseudomonas aeruginosa2[13]
Pseudomonas fluorescens2[13]
Escherichia coli20 - 40[13]
Bacillus sp.20 - 40[13]
Fungi
Candida albicans6.16 (IC50)[15]
20 - 40 (MIC)[13]
Fusarium oxysporum20 - 40[13]
Cryptococcus neoformans50 (MIC)[16]

3.2. Anticancer Activity

While the primary focus has been on its antimicrobial properties, related naphthoquinones isolated from Fusarium species have shown cytotoxic activities against various cancer cell lines[6][17]. Shikonin, a well-known naphthoquinone, exhibits potent anticancer effects by inhibiting DNA topoisomerase I/II[17]. The anticancer potential of this compound itself warrants further investigation.

Experimental Protocols

This section details the methodologies for the isolation of producing organisms, as well as the extraction, characterization, and bioactivity testing of this compound.

4.1. Isolation of Endophytic Producer (Chloridium sp.)

  • Sample Collection: Obtain fresh, healthy root tissues from Azadirachta indica (Neem tree)[10].

  • Surface Sterilization: Thoroughly wash the root samples with sterile water. Sequentially immerse in 70% ethanol for 1 minute, 4% sodium hypochlorite for 4 minutes, and finally 70% ethanol for 30 seconds. Rinse with sterile distilled water between each step.

  • Plating: Aseptically cut the sterilized root segments into small pieces (approx. 0.5 cm). Place the segments onto a suitable growth medium, such as Potato Dextrose Agar (PDA), supplemented with an antibacterial agent to prevent bacterial growth.

  • Incubation and Isolation: Incubate the plates at 25 ± 2°C. Monitor for fungal growth emerging from the plant tissue. Isolate distinct fungal hyphae onto fresh PDA plates to obtain pure cultures[10].

4.2. Cultivation and this compound Production

Javanicin can be produced in both liquid and solid media[12].

  • Inoculum Preparation: Grow a pure culture of the producing fungus (e.g., Chloridium sp. or Fusarium javanicum) on PDA plates for 7-10 days.

  • Liquid Fermentation: Aseptically transfer small agar plugs of the mycelium into flasks containing a liquid medium (e.g., Potato Dextrose Broth or a defined medium).

  • Incubation: Incubate the flasks on a rotary shaker at ~150-220 rpm at 25-30°C for 10-14 days[18].

  • Extraction: After incubation, separate the mycelial mass from the culture broth by filtration. Extract the mycelia and the broth separately using an organic solvent such as methanol or ethyl acetate[18].

4.3. Extraction, Purification, and Characterization

  • Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography using silica gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate fractions. Monitor the fractions by Thin Layer Chromatography (TLC).

  • HPLC: Further purify the Javanicin-containing fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound[10].

  • Structural Characterization:

    • Mass Spectrometry: Determine the molecular weight and empirical formula (C15H14O6) using high-resolution mass spectrometry[10].

    • UV-Vis Spectroscopy: Record the absorption spectrum in methanol, which should show characteristic peaks around 237, 300, 472, and 500 nm[10].

    • NMR Spectroscopy: Elucidate the detailed chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HMBC) Nuclear Magnetic Resonance spectroscopy.

    • X-ray Crystallography: Obtain single crystals of Javanicin (e.g., by slow evaporation from a methanol/acetone solution) to confirm its absolute stereochemistry[10][12].

4.4. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., P. aeruginosa, C. neoformans) in a suitable broth (e.g., RPMI-1640 for fungi) to a concentration of ~10^6 CFU/mL[16].

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to achieve a range of concentrations (e.g., 0-200 µg/mL)[16].

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours[16].

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Workflow and Mechanism of Action

The overall process from discovery to functional analysis of this compound is outlined below, followed by its proposed mechanism of action.

Experimental_Workflow cluster_Discovery Discovery & Production cluster_Analysis Analysis Isolation Isolate Fungus (e.g., from Neem roots) Cultivation Pure Culture & Fermentation Isolation->Cultivation Extraction Solvent Extraction Cultivation->Extraction Purification Chromatography (Column, HPLC) Extraction->Purification Characterization Structural Characterization (MS, NMR, X-ray) Purification->Characterization Pure this compound Bioassay Biological Assays (Antimicrobial, Cytotoxic) Characterization->Bioassay Mechanism Mechanism of Action Studies Bioassay->Mechanism

Caption: General experimental workflow for this compound research.

Mechanism of Action

Studies on the antifungal activity of a related recombinant peptide, also named javanicin, against Cryptococcus neoformans suggest that the compound's targets are intracellular[16][19]. The molecule appears to translocate across the fungal cell membrane and interfere with key metabolic processes[19]. Proteomic analysis of treated fungal cells revealed that Javanicin primarily disrupts carbohydrate metabolism (glycolysis) and energy production associated with mitochondrial respiration[16][20]. Other reports indicate that Javanicin and related naphthazarins can inhibit the anaerobic decarboxylation of pyruvate by reacting with the coenzyme thiamine pyrophosphate, a critical step in central metabolism[4].

Mechanism_of_Action cluster_Cell Fungal Cell (e.g., C. neoformans) cluster_Metabolism Intracellular Targets Javanicin_ext This compound Javanicin_int This compound Javanicin_ext->Javanicin_int Translocation Membrane Cell Membrane Glycolysis Glycolysis (Carbohydrate Metabolism) Javanicin_int->Glycolysis Inhibits Mitochondrion Mitochondrion (Energy Production) Javanicin_int->Mitochondrion Disrupts Respiration Pyruvate Pyruvate Decarboxylase Javanicin_int->Pyruvate Inhibits

Caption: Proposed mechanism of action for this compound.

References

An In-Depth Technical Guide to the Secondary Metabolites of Fusarium javanicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fusarium javanicum, a filamentous fungus belonging to the Nectriaceae family, is a notable producer of a diverse array of secondary metabolites. These bioactive compounds, primarily polyketides, exhibit a range of biological activities, including antimicrobial, phytotoxic, and cytotoxic effects. This guide provides a comprehensive overview of the secondary metabolites of F. javanicum, with a focus on their chemical structures, biosynthesis, and biological significance. Particular attention is given to the naphthoquinone pigment, javanicin, a historically significant antibiotic produced by this species. This document aims to serve as a technical resource for researchers and professionals in drug discovery and development, offering detailed data, experimental methodologies, and insights into the regulatory networks governing the production of these fascinating natural products.

Major Secondary Metabolites of Fusarium javanicum

Fusarium javanicum is known to produce a variety of secondary metabolites, with the most well-documented being a class of naphthoquinone pigments known as fusarubins.

Javanicin and Related Naphthoquinones

Javanicin was one of the first antibiotics to be isolated from a Fusarium species.[1][2] It belongs to the fusarubin group of pigments, which are characterized by a dihydroxynaphthoquinone core. Other related compounds isolated from Fusarium species include fusarubin, 3-O-methylfusarubin, and anhydrofusarubin.[3]

Table 1: Key Naphthoquinone Metabolites from Fusarium Species

CompoundMolecular FormulaKey Structural FeaturesReported Biological Activities
JavanicinC₁₅H₁₄O₆Naphthazarin skeleton with a methoxy, a hydroxyl, and an ethyl side chainAntibacterial[1][2]
FusarubinC₁₅H₁₄O₇Dihydroxynaphthoquinone with a methoxy and a hydroxylated side chainAntimicrobial, Cytotoxic[3]
3-O-MethylfusarubinC₁₆H₁₆O₇Methylated derivative of fusarubinAntimalarial, Cytotoxic[3]
AnhydrofusarubinC₁₅H₁₂O₆Dehydrated form of fusarubinAntimicrobial[4]

Biosynthesis of Fusarubins

The biosynthesis of fusarubins, including javanicin, proceeds through a polyketide pathway.[5][6] The core of the molecule is assembled by a Type I polyketide synthase (PKS) from acetate and malonate units.[5] The resulting polyketide chain undergoes a series of cyclization, oxidation, and methylation steps to yield the final naphthoquinone structure.

The biosynthesis of javanicin specifically involves the incorporation of a methyl group from methionine to form the methoxyl group.[5][6] The methyl group attached directly to the naphthoquinone ring is derived from the reduction of a carboxyl group.[5] The genes responsible for fusarubin biosynthesis are often found clustered together in the fungal genome.[7]

Fusarubin_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA + Malonyl-CoA->Polyketide Synthase (PKS) Condensation Heptaketide intermediate Heptaketide intermediate Polyketide Synthase (PKS)->Heptaketide intermediate Chain elongation 6-O-demethylfusarubinaldehyde 6-O-demethylfusarubinaldehyde Heptaketide intermediate->6-O-demethylfusarubinaldehyde Cyclization & Release Anhydrofusarubin Anhydrofusarubin 6-O-demethylfusarubinaldehyde->Anhydrofusarubin Oxidation Javanicin Javanicin Anhydrofusarubin->Javanicin Methylation & Hydroxylation Fusarubin Fusarubin Anhydrofusarubin->Fusarubin Hydroxylation Bostrycoidin Bostrycoidin Fusarubin->Bostrycoidin Ammonia incorporation & Oxidation

Simplified biosynthetic pathway of fusarubins.

Regulation of Secondary Metabolism

The production of secondary metabolites in Fusarium species is a tightly regulated process, influenced by a variety of environmental cues and intricate signaling networks. While specific details for F. javanicum are not extensively studied, the broader understanding of Fusarium secondary metabolism provides valuable insights.

Key regulatory elements include:

  • G-protein signaling: Heterotrimeric G proteins and the cAMP-dependent protein kinase (PKA) pathway play a crucial role in regulating the biosynthesis of various secondary metabolites, including pigments like fusarubins.[8]

  • Light-sensing proteins: Photoreceptors such as White Collar proteins (WcoA) are involved in the light-dependent regulation of secondary metabolism.[2][3]

  • Nitrogen availability: The presence and type of nitrogen source in the growth medium can significantly impact the production of secondary metabolites.[2]

  • Epigenetic modifications: Chromatin remodeling through histone modifications can lead to the activation or silencing of biosynthetic gene clusters.[9]

Secondary_Metabolism_Regulation cluster_environmental Environmental Cues cluster_cellular Cellular Signaling Light Light Photoreceptors (e.g., WcoA) Photoreceptors (e.g., WcoA) Light->Photoreceptors (e.g., WcoA) Nitrogen Nitrogen G-protein Signaling G-protein Signaling Nitrogen->G-protein Signaling pH pH pH->G-protein Signaling cAMP Pathway cAMP Pathway G-protein Signaling->cAMP Pathway Transcription Factors Transcription Factors cAMP Pathway->Transcription Factors Activation/ Repression Photoreceptors (e.g., WcoA)->cAMP Pathway Biosynthetic Gene Clusters Biosynthetic Gene Clusters Transcription Factors->Biosynthetic Gene Clusters Expression Secondary Metabolites Secondary Metabolites Biosynthetic Gene Clusters->Secondary Metabolites

Key signaling pathways regulating secondary metabolism in Fusarium.

Biological Activities and Quantitative Data

The secondary metabolites of Fusarium javanicum and related species have been investigated for a range of biological activities.

Antimicrobial Activity

Javanicin has demonstrated antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of Javanicin

Test OrganismMIC (µg/mL)Reference
Pseudomonas aeruginosa2[7]
Pseudomonas fluorescens2[7]
Escherichia coli20-40[7]
Bacillus sp.20-40[7]
Candida albicans20-40[7]
Fusarium oxysporum20-40[7]
Cytotoxic Activity
Nematicidal and Insecticidal Activities

Extracts from various Fusarium species have shown nematicidal and insecticidal properties. However, specific quantitative data (e.g., LC50 values) for purified compounds from Fusarium javanicum are not well-documented in the current scientific literature. Further research is needed to isolate and characterize the active principles and quantify their efficacy.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible study of secondary metabolites. The following sections outline general methodologies that can be adapted for research on Fusarium javanicum.

Fungal Culture and Metabolite Production

Optimizing culture conditions is critical for maximizing the yield of desired secondary metabolites.

Protocol 1: General Culture for Secondary Metabolite Production

  • Inoculum Preparation: Grow Fusarium javanicum on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

  • Liquid Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium) with agar plugs from the PDA culture.

  • Incubation: Incubate the liquid culture at 25-28°C on a rotary shaker (150-200 rpm) for 14-21 days.

  • Solid-State Fermentation: Alternatively, inoculate a solid substrate such as rice or wheat bran and incubate under controlled humidity and temperature.

  • Optimization: Systematically vary culture parameters such as carbon and nitrogen sources, pH, temperature, and incubation time to determine the optimal conditions for the production of specific metabolites.

Culture_Workflow F. javanicum slant F. javanicum slant PDA Plate PDA Plate F. javanicum slant->PDA Plate Inoculate Liquid Culture (PDB) Liquid Culture (PDB) PDA Plate->Liquid Culture (PDB) Inoculate Incubation (25°C, 150 rpm) Incubation (25°C, 150 rpm) Liquid Culture (PDB)->Incubation (25°C, 150 rpm) Grow Mycelium & Culture Filtrate Mycelium & Culture Filtrate Incubation (25°C, 150 rpm)->Mycelium & Culture Filtrate Separate Extraction Extraction Mycelium & Culture Filtrate->Extraction Process

General workflow for fungal culture and extraction.
Extraction and Isolation of Metabolites

Protocol 2: Extraction and Purification of Naphthoquinones

  • Extraction:

    • Culture Filtrate: Extract the filtered liquid culture with an organic solvent such as ethyl acetate.

    • Mycelium: Dry and grind the mycelial mass and extract with a suitable solvent (e.g., methanol or ethyl acetate).

  • Concentration: Evaporate the solvent from the crude extract under reduced pressure.

  • Chromatographic Separation:

    • Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Preparative HPLC: Further purify the fractions containing the compounds of interest using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Bioactivity Assays

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity

  • Preparation of Test Compound: Dissolve the purified compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Assay Setup: In a 96-well microtiter plate, prepare serial dilutions of the test compound in the broth. Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4: General Nematicidal Bioassay

  • Nematode Culture: Maintain a culture of the target nematode species (e.g., Meloidogyne javanica).

  • Assay Preparation: In a multi-well plate, add a suspension of a known number of nematodes to each well.

  • Treatment: Add different concentrations of the test compound to the wells.

  • Incubation: Incubate the plates at a suitable temperature.

  • Mortality Assessment: After a defined period (e.g., 24, 48, 72 hours), count the number of dead and live nematodes under a microscope. Calculate the percentage mortality and determine the LC50 value.

Protocol 5: General Insecticidal Bioassay

  • Insect Rearing: Maintain a colony of the target insect species.

  • Diet Incorporation Assay: Incorporate the test compound at various concentrations into the artificial diet of the insects.

  • Exposure: Place a known number of insect larvae onto the treated diet.

  • Observation: Monitor the insects for mortality, developmental abnormalities, and feeding inhibition over a set period.

  • Data Analysis: Calculate mortality rates and determine the LC50 or other relevant toxicity parameters.

Conclusion and Future Perspectives

Fusarium javanicum represents a promising source of bioactive secondary metabolites, particularly the naphthoquinone javanicin. While its antimicrobial properties have been recognized for decades, a comprehensive understanding of its full chemical potential and the biological activities of its complete metabolite profile is still emerging. The information presented in this guide highlights the need for further research in several key areas:

  • Metabolite Discovery: Comprehensive metabolomic studies of F. javanicum under various culture conditions are likely to reveal novel compounds with interesting biological activities.

  • Quantitative Bioactivity Studies: Rigorous and standardized testing of purified metabolites against a broad panel of microbial pathogens, cancer cell lines, nematodes, and insects is required to fully assess their therapeutic and agricultural potential.

  • Elucidation of Signaling Pathways: A deeper understanding of the specific signaling pathways that regulate secondary metabolism in F. javanicum will be crucial for developing strategies to overproduce desired compounds.

  • Genomic and Transcriptomic Analyses: Sequencing the genome of F. javanicum and performing transcriptomic studies will help to identify and characterize the biosynthetic gene clusters responsible for the production of its secondary metabolites and the regulatory networks that control their expression.

By addressing these research gaps, the scientific community can unlock the full potential of Fusarium javanicum as a valuable resource for the discovery of new drugs and agrochemicals.

References

A Technical Guide to the Isolation of Bioactive Natural Products from Chloridium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and characterization of natural products from fungi of the genus Chloridium. The genus Chloridium represents a promising source of novel, bioactive secondary metabolites with potential applications in medicine and agriculture. This document details the experimental protocols for the cultivation of Chloridium sp., extraction of their metabolites, and purification of individual compounds, supported by quantitative data and visualizations to facilitate understanding and replication of these methods.

Introduction to Chloridium sp. as a Source of Natural Products

Fungi of the genus Chloridium are known to produce a variety of secondary metabolites exhibiting a range of biological activities. These fungi can be isolated from various environments, including as endophytes in plants. As endophytic organisms, they live within plant tissues without causing apparent harm to the host, and in some cases, they may contribute to the host's defense against pathogens through the production of antimicrobial compounds. The chemical diversity of metabolites from Chloridium sp. includes polyketides, naphthoquinones, and macrolides, which have shown antibacterial, antifungal, and anti-inflammatory properties.

Experimental Protocols

This section outlines the detailed methodologies for the isolation of natural products from Chloridium sp., drawing from published research on compounds such as javanicin, chlovirescenols, and chloriolide.

Fungal Isolation and Cultivation

Isolation of Endophytic Chloridium sp.

Endophytic Chloridium strains can be isolated from surface-sterilized plant tissues.

  • Sample Collection: Collect healthy plant tissues (e.g., roots, stems, leaves).

  • Surface Sterilization: Wash the plant material thoroughly with tap water. Sequentially immerse the tissue in 75% ethanol for 1 minute, followed by 5.0% sodium hypochlorite (NaOCl) for 2 minutes, and then rinse with sterile distilled water.

  • Plating: Place small segments of the inner tissue onto a suitable isolation medium such as water agar.

  • Incubation: Incubate the plates at room temperature and monitor for fungal growth. Hyphae emerging from the plant tissue can be subcultured onto fresh media to obtain pure isolates.

Fungal Fermentation for Secondary Metabolite Production

The production of bioactive compounds is highly dependent on the culture conditions.

  • Solid-State Fermentation (for Javanicin and Chloriolide production):

    • Medium: Utilize a solid substrate such as rice medium. For example, for chloriolide production, cultures of Chloridium virescens var. chlamydosporum were grown on rice cultures prepared by autoclaving 100 g of rice and 80 mL of distilled water in 500 mL Erlenmeyer flasks.

    • Inoculation: Inoculate the sterilized medium with a mycelial suspension of the Chloridium strain.

    • Incubation: Incubate the cultures at room temperature for a period of 4-6 weeks to allow for sufficient growth and metabolite production.

  • Liquid-State Fermentation (for Chlovirescenol production):

    • Medium: Potato Dextrose Broth (PDB) is a commonly used liquid medium. For the production of chlovirescenols, Chloridium virescens GLQ05 was cultured in PDB.

    • Inoculation: Inoculate the liquid medium with the fungal strain.

    • Incubation: Incubate the flasks on a rotary shaker at a specified speed (e.g., 180 rpm) and temperature (e.g., 28°C) for several weeks.

Extraction of Secondary Metabolites

The choice of extraction solvent is critical for efficiently isolating the target compounds.

  • Extraction from Solid Culture:

    • Following incubation, the solid culture material is typically broken up and soaked in an organic solvent.

    • For chloriolide, the rice cultures were extracted with ethyl acetate (EtOAc).

    • The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • The culture filtrate is then extracted with an immiscible organic solvent such as ethyl acetate.

    • The mycelium can also be extracted separately, typically by soaking in a solvent like methanol or ethyl acetate.

    • The solvent extracts are then combined and concentrated in vacuo.

Purification of Bioactive Compounds

Chromatographic techniques are essential for the purification of individual natural products from the crude extract.

  • Initial Fractionation:

    • Vacuum Liquid Chromatography (VLC): The crude extract can be subjected to VLC on silica gel, eluting with a stepwise gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

    • Solvent Partitioning: Alternatively, the crude extract can be partitioned between immiscible solvents (e.g., hexane and 90% methanol) to separate compounds based on their polarity.

  • Fine Purification:

    • Column Chromatography (CC): Fractions obtained from VLC or partitioning are further purified by column chromatography on silica gel or other stationary phases like Sephadex LH-20.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically with a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase. For example, the final purification of chloriolide was achieved using a C18 HPLC column with an isocratic mobile phase of 65% acetonitrile in water.

  • Structure Elucidation:

    • The structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

    • For crystalline compounds like javanicin, X-ray crystallography provides definitive structural confirmation.

Isolated Natural Products from Chloridium sp.

This section summarizes the quantitative data for some of the key bioactive compounds isolated from Chloridium sp..

Compound NameFungal StrainCompound ClassBiological ActivityQuantitative Data
Javanicin Chloridium sp. (endophyte from Azadirachta indica)NaphthaquinoneAntibacterialMIC: Pseudomonas aeruginosa: 2 µg/mL
AntifungalMIC: Rhizoctonia solani, Verticillium dahliae, Cercospora arachidicola: 5 µg/mL
Chlovirescenol A Chloridium virescens GLQ05PolyketideAnti-inflammatorySignificantly suppressed TNF-α expression in LPS-stimulated RAW264.7 macrophages.
Chlovirescenol B Chloridium virescens GLQ05PolyketideAnti-inflammatorySignificantly suppressed TNF-α expression in LPS-stimulated RAW264.7 macrophages.
Chloriolide Chloridium virescens var. chlamydosporumMacrolideCytotoxicIC₅₀: HCT-116 human colon carcinoma cell line: 1.5 µM

Visualizations

Experimental Workflow for Natural Product Isolation

The following diagram illustrates the general workflow for the isolation of bioactive compounds from Chloridium sp..

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Isolation of Chloridium sp. B Solid or Liquid State Fermentation A->B C Solvent Extraction of Culture B->C D Concentration to Crude Extract C->D E Vacuum Liquid Chromatography D->E F Column Chromatography E->F G Preparative HPLC F->G H Structure Elucidation (NMR, MS) G->H I Bioactivity Testing H->I

Caption: General workflow for the isolation and characterization of natural products from Chloridium sp.

Logic of Bioassay-Guided Fractionation

This diagram outlines the decision-making process in bioassay-guided fractionation, a common strategy to isolate active compounds.

G start Crude Extract process1 Chromatographic Fractionation start->process1 decision1 Bioassay of Fractions process1->decision1 process2 Further Purification of Active Fractions decision1->process2 Active inactive Inactive Fractions (Discard) decision1->inactive Inactive decision2 Bioassay of Sub-fractions process2->decision2 process3 Isolation of Pure Compound decision2->process3 Active decision2->inactive Inactive end Bioactive Compound Identified process3->end

Caption: Decision tree for bioassay-guided fractionation of a crude fungal extract.

Signaling Pathways

Currently, there is limited specific information in the public domain detailing the precise signaling pathways modulated by the natural products isolated from Chloridium sp.. The anti-inflammatory activity of chlovirescenols A and B, demonstrated by the suppression of TNF-α expression, suggests a potential interaction with the NF-κB signaling pathway, a key regulator of inflammatory responses. However, further research is required to elucidate the exact molecular targets and mechanisms of action for these and other compounds from Chloridium sp.

Conclusion

The genus Chloridium is a valuable source of structurally diverse and biologically active natural products. The methodologies outlined in this guide provide a framework for the successful isolation, purification, and characterization of these compounds. Future research should focus on scaling up the production of these metabolites, elucidating their mechanisms of action, and exploring their full therapeutic and agricultural potential. The continued investigation of Chloridium sp. and other endophytic fungi is likely to lead to the discovery of novel chemical entities with significant benefits for human health and industry.

Javanicin C: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Javanicin C, a naphthoquinone of significant interest for its biological activities. This document details its structural and physicochemical characteristics, outlines experimental protocols for its study, and explores its impact on cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a red crystalline solid with a coppery luster, belonging to the naphthoquinone class of compounds. Its core structure is a 1,4-naphthalenedione substituted with hydroxyl, methoxy, methyl, and 2-oxopropyl groups.[1][2]

PropertyValueSource
CAS Number 476-45-9[1][2][3]
Molecular Formula C15H14O6[1][2][3]
Molecular Weight 290.27 g/mol [1][2][3]
Appearance Red crystals with a coppery luster (from ethanol)
Melting Point 208 °C (with decomposition)[1]
Solubility Soluble in dimethyl sulfoxide (DMSO) and alkalis.[2][2]
UV Absorption Maxima (λmax) In Ethanol: 303, 305 nmIn Chloroform: 307, 510 nm
Mass Spectrometry Exact Mass: 290.0790 g/mol [2]

Experimental Protocols

Isolation and Purification of this compound from Fusarium species

This compound is a secondary metabolite produced by various species of the fungus Fusarium, such as Fusarium javanicum and Fusarium solani. The following protocol outlines a general method for its isolation and purification.

1. Fungal Culture:

  • Inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth) with a high-yield strain of a this compound-producing Fusarium species.

  • Incubate the culture for a designated period (typically 1-2 weeks) under optimal growth conditions (e.g., 25-28°C with shaking) to allow for the production of secondary metabolites.

2. Extraction:

  • Separate the fungal biomass from the culture broth by filtration.

  • Extract the culture filtrate and the mycelial biomass separately with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography using a silica gel stationary phase.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Pool the this compound-containing fractions and further purify them using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.

1. Preparation of this compound Stock Solution:

  • Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

2. Preparation of Bacterial Inoculum:

  • Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the adjusted bacterial suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate test medium.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Add the prepared bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Include positive control (bacteria and medium without this compound) and negative control (medium only) wells.

  • Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.

  • Incubate the plate for 24 hours to allow the cells to attach.

2. Treatment with this compound:

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

  • Include untreated control wells (cells with medium only) and solvent control wells (if DMSO is used).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Signaling Pathway Analysis

This compound has been shown to exert its biological effects by interfering with fundamental cellular processes, particularly carbohydrate metabolism and mitochondrial respiration.

Impact on Glycolysis and Mitochondrial Respiration

Studies on the antifungal activity of a recombinant form of javanicin against Cryptococcus neoformans have revealed that it interferes with carbohydrate metabolism and energy production. Proteomic analysis indicated that javanicin treatment affects several enzymes involved in the glycolysis pathway and mitochondrial respiration.

Javanicin_Pathway cluster_glycolysis Glycolysis cluster_etc Mitochondrial Respiration (Electron Transport Chain) Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP Aldolase G3P G3P F16BP->G3P Aldolase DHAP->G3P TPI 13BPG 13BPG G3P->13BPG GAPDH 3PG 3PG 13BPG->3PG PGK 2PG 2PG 3PG->2PG PGM PEP PEP 2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Javanicin Javanicin Javanicin->ComplexI Javanicin->ComplexIII Phosphofructokinase Phosphofructokinase Javanicin->Phosphofructokinase Enolase Enolase Javanicin->Enolase

References

Javanicin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Javanicin C, a naphthoquinone with notable antimicrobial properties. This document consolidates key identifiers, physicochemical properties, biological activities, and experimental methodologies to support ongoing research and drug development efforts.

Core Identifiers and Chemical Properties

This compound is a well-characterized natural product. Its fundamental identifiers and chemical properties are summarized below for precise documentation and research purposes.

IdentifierValueSource
CAS Number 476-45-9[1][2][3]
Molecular Formula C₁₅H₁₄O₆[1][2][3]
Molecular Weight 290.27 g/mol [1]
IUPAC Name 5,8-dihydroxy-2-methoxy-6-methyl-7-(2-oxopropyl)naphthalene-1,4-dione[4]
InChI InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,18-19H,4H2,1-3H3[5]
InChIKey UHPMCKVQTMMPCG-UHFFFAOYSA-N[5]
Canonical SMILES CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C[5]
PubChem CID 10149[5]
Physical PropertyValueSource
Appearance Red crystals with a coppery luster from ethanol[3]
Melting Point 208 °C (decomposes)[1]
Solubility Soluble in DMSO and alkalis[3][4]
Storage Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place.[4]

Biological Activity and Mechanism of Action

This compound has demonstrated significant antimicrobial activity, particularly against bacteria and fungi.

Antibacterial Activity

This compound exhibits potent antibacterial activity, most notably against Pseudomonas species, which are recognized as opportunistic human and plant pathogens. It has shown efficacy against Pseudomonas aeruginosa and Pseudomonas fluorescens with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL.[6] This is particularly significant given the increasing resistance of Pseudomonas species to existing antibiotics.

Antifungal Activity

This compound also possesses antifungal properties. It is active against the human pathogen Cryptococcus neoformans.[7] The mechanism of its antifungal action is believed to be multifaceted, primarily targeting cellular metabolism.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of key metabolic enzymes. It has been shown to inhibit the anaerobic decarboxylation of pyruvate, a critical step in energy metabolism, by interfering with the coenzyme thiamine pyrophosphate.[5] This inhibition of pyruvate decarboxylase disrupts the normal metabolic flux. Furthermore, proteomics studies on C. neoformans treated with a recombinant form of a peptide with the same name, javanicin, revealed that it interferes with carbohydrate metabolism and energy production, affecting the glycolysis pathway and mitochondrial respiration.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination against Pseudomonas aeruginosa

This protocol is adapted from established broth microdilution methods.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Further dilute the stock solution in Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for the assay.

2. Preparation of Bacterial Inoculum:

  • Culture Pseudomonas aeruginosa on a suitable agar plate overnight at 37°C.

  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in MHB.

  • Add the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay of Javanicin against Cryptococcus neoformans

This protocol outlines the procedure to assess the fungicidal activity of Javanicin over time.[8]

1. Preparation of Fungal Inoculum:

  • Culture C. neoformans in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 30°C with shaking.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to approximately 1 x 10⁶ CFU/mL in RPMI-1640 medium.

2. Assay Procedure:

  • Prepare test tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

  • Add the fungal inoculum to each tube.

  • Include a control tube with the fungal inoculum but no this compound.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile PBS and plate them on Sabouraud Dextrose Agar.

  • Incubate the plates at 30°C for 48 hours and count the number of viable colonies (CFU/mL).

3. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Proteomic Analysis of Cryptococcus neoformans Treated with Javanicin

This protocol provides a framework for investigating the cellular protein expression changes in C. neoformans in response to Javanicin treatment.

1. Sample Preparation:

  • Culture C. neoformans to mid-log phase and expose the cells to a treatment concentration of Javanicin (e.g., the MIC value) for a specified duration.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Lyse the cells using a suitable method (e.g., bead beating in a lysis buffer containing protease inhibitors).

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.

2. Protein Quantification and Digestion:

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.

  • Digest the proteins into peptides using trypsin overnight at 37°C.

3. Mass Spectrometry Analysis:

  • Desalt the peptide samples using a C18 column.

  • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Search the acquired MS/MS spectra against a C. neoformans protein database using a search algorithm (e.g., Mascot, Sequest).

  • Perform protein identification and relative quantification to identify proteins that are differentially expressed between the Javanicin-treated and control samples.

  • Conduct bioinformatics analysis (e.g., Gene Ontology enrichment, pathway analysis) to determine the biological processes and pathways affected by Javanicin treatment.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying this compound.

Javanicin_Mechanism Javanicin This compound Pyruvate_Decarboxylase Pyruvate Decarboxylase Javanicin->Pyruvate_Decarboxylase Carbohydrate_Metabolism Carbohydrate Metabolism Javanicin->Carbohydrate_Metabolism Disrupts Pyruvate Pyruvate Pyruvate->Pyruvate_Decarboxylase Substrate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Reduced entry Acetaldehyde Acetaldehyde + CO2 Pyruvate_Decarboxylase->Acetaldehyde Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Carbohydrate_Metabolism->Pyruvate

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Antimicrobial Testing cluster_proteomics Proteomic Analysis MIC MIC Determination Time_Kill Time-Kill Assay MIC->Time_Kill Inform concentration selection Sample_Prep Sample Preparation (Cell Culture & Lysis) Time_Kill->Sample_Prep Determine treatment conditions Protein_Processing Protein Digestion & Quantification Sample_Prep->Protein_Processing MS_Analysis LC-MS/MS Analysis Protein_Processing->MS_Analysis Data_Analysis Bioinformatic Analysis MS_Analysis->Data_Analysis

Caption: General experimental workflow for this compound research.

References

Javanicin C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Naphthoquinone Antibiotic

This technical guide provides a comprehensive overview of Javanicin C, a naphthoquinone metabolite with notable biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data on its chemical properties, biological functions, and relevant experimental methodologies.

Molecular and Physicochemical Properties

This compound is a naturally occurring compound belonging to the naphthoquinone class, first isolated from the fungus Fusarium javanicum.[1] It is also produced by other fungi, including the endophytic fungus Chloridium sp. found in the neem tree (Azadirachta indica) and Fusarium solani.[2][3]

Molecular Identity and Chemical Formula
ParameterValueReference(s)
Molecular Formula C₁₅H₁₄O₆[2]
Molecular Weight 290.27 g/mol [2]
IUPAC Name 5,8-dihydroxy-2-methoxy-6-methyl-7-(2-oxopropyl)naphthalene-1,4-dione
CAS Registry Number 476-45-9
Physicochemical Characteristics
PropertyDescriptionReference(s)
Appearance Red crystals with a coppery luster
Solubility Soluble in alkalis
Melting Point Decomposes at 207.5-208 °C

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly as an antibacterial and antifungal agent.

Antibacterial and Antifungal Spectrum

This compound exhibits selective and potent activity against various microorganisms.

OrganismActivityMIC ValueReference(s)
Pseudomonas aeruginosa Strong antibacterial2 µg/mL[2]
Pseudomonas fluorescens Strong antibacterial2 µg/mL
Candida albicans Moderate antifungal20-40 µg/mL[2]
Fusarium oxysporum Moderate antifungal20-40 µg/mL[2]
Escherichia coli Moderate antibacterial20-40 µg/mL[2]
Bacillus sp. Moderate antibacterial20-40 µg/mL[2]
Cryptococcus neoformans Potent antifungalNot specified
Mechanism of Action

The primary mechanism of action of this compound involves the disruption of key metabolic pathways in susceptible organisms. It is a known inhibitor of pyruvate decarboxylase, an essential enzyme in anaerobic fermentation.[4][5] This inhibition is achieved through a reaction with the coenzyme thiamine pyrophosphate.

Furthermore, studies on the antifungal activity of recombinant javanicin against Cryptococcus neoformans have revealed that it likely acts on intracellular targets. The compound appears to penetrate the fungal cell and interfere with carbohydrate metabolism and energy production, specifically impacting the glycolysis pathway and mitochondrial respiration.

JavanicinC_Mechanism cluster_cell Fungal Cell This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Enters Cell Inhibition Inhibition This compound->Inhibition Disruption Disruption This compound->Disruption Pyruvate Decarboxylase Pyruvate Decarboxylase Thiamine Pyrophosphate (TPP) Thiamine Pyrophosphate (TPP) Pyruvate Decarboxylase->Thiamine Pyrophosphate (TPP) interacts with Carbohydrate Metabolism Carbohydrate Metabolism Energy Production Energy Production Inhibition->Pyruvate Decarboxylase Disruption->Carbohydrate Metabolism Disruption->Energy Production

References

Javanicin C: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Javanicin C, a naphthoquinone derivative, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its antimicrobial and anticancer properties. This document summarizes the available quantitative data, presents detailed experimental protocols for key assays, and visualizes known pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Antimicrobial Activity

This compound has shown notable activity against a variety of bacterial and fungal pathogens. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Pseudomonas aeruginosa-2[1]
Pseudomonas fluorescens-2[1]
Candida albicans-20-40[1]
Fusarium oxysporum-20-40[1]
Escherichia coli-20-40[1]
Bacillus sp.-20-40[1]
Candida albicans (drug-sensitive)-Not specified[2]
Candida albicans (fluconazole-resistant)-Not specified[2]
Cryptococcus neoformans-Not specified[2]
Trichophyton rubrum-Not specified[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4]

1.2.1. Materials

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

1.2.2. Procedure

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted this compound. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow prep_javanicin Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_javanicin->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC (Visual/OD Reading) incubation->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Recombinant javanicin has demonstrated cytotoxic effects against human breast cancer cell lines. The 50% inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this activity.

Quantitative Anticancer Data

The following table summarizes the reported IC50 values for recombinant javanicin against breast cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Adenocarcinoma75-85[5]
MDA-MB-231Breast Adenocarcinoma60-85[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[5]

2.2.1. Materials

  • Recombinant Javanicin

  • Human breast cancer cell lines (MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

2.2.2. Procedure

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Treatment: Treat the cells with various concentrations of recombinant javanicin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of recombinant javanicin.

MTT_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan with DMSO incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Proposed antifungal mechanism of this compound.

Biosynthetic Pathway

The biosynthesis of javanicin involves a polyketide synthase pathway.

Biosynthetic Pathway of Javanicin

Biosynthesis_Pathway Precursors Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase Precursors->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Cyclization Cyclization/Aromatization Polyketide_Intermediate->Cyclization Naphthoquinone_Scaffold Naphthoquinone Scaffold Cyclization->Naphthoquinone_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Naphthoquinone_Scaffold->Tailoring_Enzymes Javanicin This compound Tailoring_Enzymes->Javanicin

Caption: Simplified biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound exhibits promising antimicrobial and anticancer activities. The available data, summarized in this guide, provides a solid foundation for further research. Future studies should focus on:

  • Elucidating the specific IC50 values of this compound for a broader range of cancer cell lines.

  • Quantifying the anti-inflammatory and antioxidant activities of this compound using standardized assays.

  • Investigating the detailed molecular mechanisms and signaling pathways involved in its anticancer, anti-inflammatory, and antioxidant effects.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound.

This comprehensive technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

The Core Mechanism of Action of Javanicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Javanicin C, a naphthoquinone produced by endophytic fungi such as Chloridium sp. and Fusarium solani. This compound has demonstrated significant potential as an antifungal, antibacterial, and anticancer agent. This document synthesizes the current understanding of its molecular interactions, delineates the signaling pathways it modulates, presents key quantitative data, and provides detailed experimental protocols for its study.

Core Mechanisms of Action

This compound exerts its biological effects through distinct mechanisms, primarily targeting cellular metabolism in fungi and inducing programmed cell death (apoptosis) in cancer cells.

Antifungal and Antifungal Activity: Inhibition of Pyruvate Decarboxylation

The most well-documented mechanism of this compound is its potent inhibition of pyruvate decarboxylase, a key enzyme in anaerobic metabolism. This inhibition is central to its antifungal activity. The mechanism involves a direct chemical reaction with the enzyme's essential coenzyme, thiamine pyrophosphate (TPP)[1]. By inactivating TPP, this compound effectively halts the decarboxylation of pyruvate, a critical step in the glycolysis pathway for energy production in organisms like Saccharomyces cerevisiae[1].

Proteomic analyses of Cryptococcus neoformans treated with this compound have confirmed this mechanism. These studies revealed that this compound penetrates the fungal cell and accumulates intracellularly, leading to the impairment of carbohydrate metabolism and energy production[2][3]. Specifically, key enzymes in the glycolytic pathway, such as pyruvate decarboxylase (PDC) and glyceraldehyde-3-phosphate dehydrogenase (GPD), were identified as being significantly affected[2]. This compound also inhibits the oxidative decarboxylation of α-ketoglutarate, further disrupting cellular respiration[1].

Anticancer Activity: Induction of Mitochondrial-Mediated Apoptosis

In the context of oncology, studies utilizing a recombinant form of Javanicin have shown that it induces apoptosis in human breast cancer cell lines, including MCF-7 and MDA-MB-231[1][2]. The evidence points towards a mechanism involving the direct targeting of mitochondria, which initiates the intrinsic apoptotic pathway[2]. While the precise molecular cascade for this compound has not been fully elucidated, this mitochondrial engagement is known to trigger a cascade involving the release of pro-apoptotic factors, leading to controlled cell death. This targeted action highlights its potential as a selective anticancer agent.

Signaling Pathways

The biological activities of this compound are underpinned by its ability to interfere with specific cellular signaling cascades.

Antifungal Signaling Pathway

The antifungal action of this compound is a direct consequence of metabolic interference. It does not rely on a complex signal transduction cascade but rather on the direct inactivation of a critical enzymatic cofactor. The workflow begins with the transport of this compound into the fungal cell, followed by its interaction with thiamine pyrophosphate, leading to the inhibition of TPP-dependent enzymes and subsequent disruption of glycolysis.

cluster_extracellular Extracellular Space cluster_cell Fungal Cell Javanicin_C_ext This compound Javanicin_C_int This compound Javanicin_C_ext->Javanicin_C_int Cellular Uptake TPP Thiamine Pyrophosphate (TPP) Javanicin_C_int->TPP Reacts with (Inactivation) PDC Pyruvate Decarboxylase (PDC) TPP->PDC Cofactor for Glycolysis Glycolysis & Energy Production PDC->Glycolysis Acetaldehyde Acetaldehyde PDC->Acetaldehyde Converts Cell_Death Fungal Cell Death Glycolysis->Cell_Death Depletion leads to Pyruvate Pyruvate Pyruvate->PDC

Fig. 1: Antifungal mechanism of this compound via TPP inactivation.
Putative Anticancer Signaling Pathway

The anticancer mechanism of this compound is proposed to follow the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress signals that converge on the mitochondrion. While specific upstream and downstream effectors for this compound remain to be identified, the general pathway involves mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, formation of the apoptosome, and activation of a caspase cascade.

cluster_cell Cancer Cell Cytoplasm Javanicin_C This compound Mitochondrion Mitochondrion Javanicin_C->Mitochondrion Directly Targets (Proposed) CytoC Cytochrome c (released) Mitochondrion->CytoC Induces Release Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Preliminary Cytotoxicity Studies of Javanicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Javanicin C, a naphthoquinone derivative with demonstrated anti-proliferative activities. This document summarizes the available quantitative data, details the experimental methodologies employed in these studies, and visualizes the putative signaling pathways involved in this compound-induced cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of recombinant this compound has been evaluated against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Adenocarcinoma75 - 85[1][2]
MDA-MB-231Breast Adenocarcinoma60 - 85[1][2]

These results indicate that this compound exhibits potent cytotoxic activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines in a dose-dependent manner[1][2].

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, such as the MTT assay, which has been used to determine the cytotoxic effects of this compound[1].

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231, are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions of this compound are prepared in the culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Putative Signaling Pathway for this compound-Induced Apoptosis

Previous studies have indicated that recombinant this compound induces cell death in MCF-7 breast cancer cells via an apoptotic pathway[2]. While the specific molecular targets of this compound are still under investigation, a common signaling cascade for apoptosis induction in breast cancer cells involves the intrinsic or mitochondrial pathway. The following diagram illustrates a putative signaling pathway for this compound-induced apoptosis.

G cluster_0 This compound Treatment cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Execution Phase Javanicin_C This compound Bax Bax Javanicin_C->Bax Upregulates Bcl2 Bcl-2 Javanicin_C->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MMP Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes mitochondrial membrane permeabilization (MMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the formation of the apoptosome. This complex, in turn, activates the executioner caspase-3, which cleaves key cellular substrates, such as PARP, ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Experimental Workflow Visualization

The overall workflow for assessing the preliminary cytotoxicity of this compound can be visualized as follows:

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis start Start: Culture Cancer Cell Lines (MCF-7, MDA-MB-231) seed Seed cells into 96-well plates start->seed treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate % cell viability and determine IC50 measure->calculate end End: Cytotoxicity Profile calculate->end

Caption: Experimental workflow for this compound cytotoxicity assessment.

This guide provides a foundational understanding of the preliminary cytotoxic studies of this compound. Further research is warranted to elucidate the precise molecular mechanisms of action and to evaluate its therapeutic potential in a broader range of cancer models.

References

comprehensive literature review of Javanicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Javanicin C is a naphthoquinone pigment first isolated from the fungus Fusarium javanicum.[1][2] It has since been identified in other fungal species, including the endophytic fungus Chloridium sp. isolated from the neem tree (Azadirachta indica).[3][4][5] As a member of the naphthoquinone class of compounds, this compound has attracted scientific interest due to its diverse biological activities, which include antibacterial, antifungal, and cytotoxic properties.[4][6][7] This in-depth technical guide provides a comprehensive literature review of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support further research and drug development efforts.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC15H14O6[1]
Molecular Weight290.27 g/mol [1]
IUPAC Name5,8-dihydroxy-2-(1-hydroxyethyl)-6-methoxy-7-methyl-1,4-dihydronaphthalene-1,4-dionePubChem

Biological Activities

This compound has demonstrated a range of biological activities, with notable potency against specific pathogens and cancer cell lines.

Antibacterial Activity

This compound exhibits selective antibacterial activity, with particular efficacy against Pseudomonas species.[3][4][8] This is significant as Pseudomonas aeruginosa is a notoriously difficult-to-treat, often multidrug-resistant, opportunistic human pathogen.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

Bacterial SpeciesMIC (µg/mL)Reference
Pseudomonas aeruginosa2[3][8]
Pseudomonas fluorescens2[8]
Escherichia coli20-40[8]
Bacillus sp.20-40[8]
Antifungal Activity

This compound also displays antifungal properties against a variety of fungal pathogens.[4][6][9] Its activity against the opportunistic yeast Candida albicans and the pathogenic mold Fusarium oxysporum is of particular interest.[6][8]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans6.16 (IC50)[6]
Candida albicans20-40[8]
Fusarium oxysporum20-40[8]
Cryptococcus neoformans25[9][10]
Verticillium dahliae10[3]
Cercospora arachidicola5[3]
Cytotoxic Activity

Recombinant javanicin has been shown to possess anti-proliferative activity against human breast cancer cell lines.[7][11]

Table 3: Cytotoxic Activity (IC50) of Recombinant Javanicin against Human Breast Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
MCF-775-85[11]
MDA-MB-23160-85[11]

Mechanism of Action

The biological activities of this compound appear to stem from multiple mechanisms, primarily centered on the disruption of fundamental cellular processes.

Inhibition of Pyruvate Decarboxylase

An early proposed mechanism of action for javanicin is the inhibition of pyruvate decarboxylase, a key enzyme in anaerobic glycolysis.[11] This inhibition is thought to result from a reaction with the coenzyme thiamine pyrophosphate and is correlated with its antifungal activity.[11] this compound was also found to inhibit the oxidative decarboxylation of α-ketoglutarate in tomato mitochondria.[11]

Intracellular Targeting and Disruption of Fungal Metabolism

Studies on the effect of recombinant javanicin on Cryptococcus neoformans have provided significant insights into its antifungal mechanism.[9][10] Proteomic analysis revealed that javanicin penetrates the fungal cell and interferes with intracellular processes, particularly carbohydrate metabolism and energy production.[9][10] This leads to a disruption of the glycolysis pathway and mitochondrial respiration.[9][10]

The following diagram illustrates the proposed mechanism of action of recombinant javanicin in C. neoformans, based on proteomic data.

Javanicin_Mechanism cluster_cell Cryptococcus neoformans Cell cluster_glycolysis Glycolysis Pathway cluster_mitochondrion Mitochondrion Javanicin Recombinant Javanicin Cytoplasm Cytoplasm Javanicin->Cytoplasm Penetrates Glycolysis_Proteins Glycolytic Enzymes Javanicin->Glycolysis_Proteins Interferes with Mito_Resp Mitochondrial Respiration Javanicin->Mito_Resp Interferes with Membrane Cell Membrane Pyruvate Pyruvate Glycolysis_Proteins->Pyruvate Glycolysis_Proteins->Pyruvate Pyruvate->Mito_Resp Enters ATP ATP Production Mito_Resp->ATP Mito_Resp->ATP

Caption: Proposed intracellular mechanism of recombinant javanicin in C. neoformans.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Isolation and Purification of this compound from Chloridium sp.

The following workflow outlines the general steps for the isolation and purification of this compound from the endophytic fungus Chloridium sp..[3][4][8]

Isolation_Workflow Start Start: Pure culture of Chloridium sp. Culture 1. Liquid or Solid Media Culture Start->Culture Extraction 2. Extraction with Organic Solvent (e.g., Ethyl Acetate) Culture->Extraction Concentration 3. Concentration under Reduced Pressure Extraction->Concentration Chromatography 4. Chromatographic Purification (e.g., Silica Gel Column) Concentration->Chromatography Crystallization 5. Crystallization Chromatography->Crystallization Analysis 6. Structural Elucidation (X-ray Crystallography, NMR, MS) Crystallization->Analysis End End: Purified this compound Analysis->End MIC_Workflow Start Start: this compound and Microbial Culture Serial_Dilution 1. Prepare serial dilutions of this compound in a 96-well microtiter plate. Start->Serial_Dilution Inoculation 2. Inoculate each well with a standardized microbial suspension. Serial_Dilution->Inoculation Incubation 3. Incubate the plate at the appropriate temperature and duration. Inoculation->Incubation Observation 4. Visually inspect for microbial growth. Incubation->Observation MIC_Determination 5. Determine the MIC as the lowest concentration with no visible growth. Observation->MIC_Determination End End: MIC Value MIC_Determination->End MTT_Workflow Start Start: Cancer Cell Lines and this compound Cell_Seeding 1. Seed cancer cells in a 96-well plate and allow to adhere. Start->Cell_Seeding Treatment 2. Treat cells with various concentrations of this compound. Cell_Seeding->Treatment Incubation 3. Incubate for a specified period (e.g., 24-48 hours). Treatment->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation in viable cells. MTT_Addition->Formazan_Formation Solubilization 6. Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at a specific wavelength (e.g., 570 nm). Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate the IC50 value. Absorbance_Measurement->IC50_Calculation End End: IC50 Value IC50_Calculation->End

References

A Technical Guide to the IUPAC Nomenclature and Structural Elucidation of Javanicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Javanicin C, a polyketide-derived naphthoquinone, has garnered interest for its biological activities. Accurate and unambiguous identification is paramount for research and development. This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound. It details the systematic rules governing the assignment of its name, supported by an examination of the methodologies used for its structural confirmation. This document serves as a definitive reference for the precise chemical communication required in scientific and pharmaceutical contexts.

IUPAC Nomenclature of this compound

The correct and systematic IUPAC name for this compound is 5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione .

The process of deriving this name is based on a hierarchical set of rules applied to the molecule's structure.

Identification of the Parent Structure

The core of this compound is a bicyclic aromatic system with two ketone groups, which identifies it as a derivative of naphthalene-1,4-dione . This forms the base of the IUPAC name.

Numbering of the Naphthalene-1,4-dione Ring System

According to IUPAC rules for fused ring systems, the numbering of the naphthalene-1,4-dione scaffold is fixed. The carbons bearing the ketone (quinone) groups are assigned positions 1 and 4. The numbering then continues to the adjacent ring fusion carbons (4a and 8a) and proceeds around the second ring. This standardized numbering is crucial for unambiguously assigning substituent positions.

The numbering convention is clarified by examining related, simpler naphthoquinones. For instance, Juglone is named 5-hydroxy-1,4-naphthalenedione[1][2][3][4] and Plumbagin is 5-hydroxy-2-methyl-1,4-naphthoquinone[5][6][7][8][9], establishing the locant priority.

Identification and Locating of Substituents

With the parent structure numbered, the various substituent groups are identified and assigned their corresponding locants:

  • Hydroxy groups (-OH): Two hydroxyl groups are present at positions 5 and 8, leading to the prefix "5,8-dihydroxy-".

  • Methoxy group (-OCH₃): A methoxy group is located at position 6, designated as "6-methoxy-".

  • Methyl group (-CH₃): A methyl group is attached to position 2, leading to "2-methyl-".

  • 2-Oxopropyl group (-CH₂COCH₃): A three-carbon chain with a ketone on the second carbon is attached at position 3. This group is systematically named "2-oxopropyl".

Assembling the Final IUPAC Name

By combining the substituent prefixes in alphabetical order (dihydroxy, methoxy, methyl, oxopropyl) followed by the parent name, the complete and unambiguous IUPAC name is constructed: 5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione .

Data Presentation

The structural elucidation of this compound relies on various analytical techniques. Below is a summary of its key physicochemical and spectroscopic data.

PropertyValue
Molecular Formula C₁₅H₁₄O₆
Molecular Weight 290.27 g/mol
Appearance Red crystals with a coppery luster
Melting Point 207.5-208 °C (decomposes)[10]
UV max (in Alcohol) 303 nm (log ε = 3.97), 305 nm (log ε = 3.90)[10]
UV max (in Chloroform) 307 nm (log ε = 3.99), 510 nm (log ε = 3.86)[10]

Experimental Protocols for Structural Elucidation

The definitive structure of this compound, from which the IUPAC name is derived, has been confirmed through rigorous experimental procedures. The primary methods employed are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.

Methodology:

  • Crystallization: this compound is first purified and then crystallized from a suitable solvent, such as ethanol, to obtain single crystals of sufficient quality.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, allowing for the initial placement of atoms. This model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, angles, and the overall molecular conformation.

The structure of this compound has been successfully elucidated using this method, confirming the connectivity and substitution pattern of the naphthalene-1,4-dione core[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule, allowing for the deduction of its carbon-hydrogen framework.

Methodology:

  • Sample Preparation: A small, pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. For this compound, this would confirm the presence of the methyl, methoxy, and 2-oxopropyl groups, as well as aromatic protons.

  • ¹³C NMR Spectroscopy: This technique determines the number of unique carbon atoms in the molecule, distinguishing between sp² (aromatic, quinone, carbonyl) and sp³ (methyl, methylene, methoxy) carbons.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments deduced from 1D NMR and ultimately assembling the complete structure.

Visualizations

IUPAC Numbering Scheme for this compound

The following diagram illustrates the chemical structure of this compound with the official IUPAC numbering applied to the naphthalene-1,4-dione core.

Caption: Chemical structure of this compound with IUPAC numbering.

Workflow for Structural Elucidation and Nomenclature Assignment

This diagram outlines the logical flow from isolation to the final assignment of the IUPAC name.

workflow cluster_exp Experimental Analysis cluster_analysis Data Interpretation cluster_iupac Nomenclature Assignment Isolation Isolation & Purification (from fungal source) Xray X-ray Crystallography Isolation->Xray NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (Molecular Formula) Isolation->MS Structure Definitive 3D Structure & Connectivity Xray->Structure NMR->Structure MS->Structure Parent Identify Parent: naphthalene-1,4-dione Structure->Parent Numbering Apply Standard Numbering Parent->Numbering Substituents Identify & Locate Substituents Numbering->Substituents FinalName Assemble Final Name Substituents->FinalName

Caption: Workflow from isolation to IUPAC name assignment.

References

Methodological & Application

Application Note: Isolation and Purification of Javanicin C from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Javanicin C is a naphthoquinone pigment produced by various fungi, notably from the Fusarium and Chloridium genera.[1][2][3] This secondary metabolite has garnered significant interest from the scientific community due to its potential antibacterial properties, particularly against Pseudomonas species.[2][4] This application note provides a comprehensive protocol for the isolation and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, microbiology, and drug development. The methodologies detailed herein are compiled from established scientific literature to ensure reproducibility and efficiency.

Fungal Strains and Culture Conditions

This compound can be produced by several fungal species, including Fusarium javanicum, Fusarium solani, and Chloridium sp.[3][4][5] The choice of fungal strain and culture conditions can significantly impact the yield of this compound. Both solid and liquid fermentation techniques have been successfully employed for its production.[4][5]

For optimal production of this compound by Fusarium solani, manipulation of the media composition is crucial. Studies have shown that varying the concentrations of carbohydrates (e.g., sucrose) and nitrogen sources (e.g., ammonium tartrate or sodium nitrate) directly influences the yield and selectivity of this compound.[6] For instance, one study reported optimal this compound production at high sucrose and medium sodium nitrate levels, yielding 33 mg/L.[6] Another set of conditions, with 100 g/L of sucrose and 7-8 g/L of ammonium tartrate, also showed an optimal yield.[6]

A typical protocol for liquid fermentation of Fusarium solani involves inoculating Erlenmeyer flasks containing the growth medium with fungal spores and incubating them at 25 °C with shaking at 100 rpm for seven days.[6] The pH of the media is generally adjusted to 5.6 ± 0.2 before inoculation.[6]

Experimental Protocols

Fungal Culture and Fermentation

Materials:

  • Fusarium solani strain

  • Growth medium (e.g., Potato Dextrose Broth or a custom medium with varying sucrose and nitrogen concentrations)

  • Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

  • Miracloth (Millipore EMD)

Protocol:

  • Prepare the desired growth medium and sterilize it by autoclaving at 121 °C for 15 minutes.[6]

  • After cooling, adjust the pH of the medium to 5.6 ± 0.2.[6]

  • Inoculate the medium with Fusarium solani spores.

  • Incubate the flasks at 25 °C with constant agitation (100 rpm) for 7-9 days.[6]

  • After the incubation period, harvest the culture broth by filtering it through Miracloth to separate the fungal mycelia.[6]

Extraction of Crude this compound

Materials:

  • Harvested culture filtrate

  • 5 M Hydrochloric Acid (HCl)

  • Chloroform or Ethyl Acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Acidify the collected culture filtrate by adding 5 M HCl. For a 10 mL sample, 0.7 mL of 5 M HCl can be used.[6]

  • Transfer the acidified filtrate to a separatory funnel.

  • Add an equal volume of an organic solvent such as chloroform or ethyl acetate to the separatory funnel.[6]

  • Shake the funnel vigorously to perform liquid-liquid extraction. Allow the layers to separate.

  • Collect the organic layer containing this compound. Repeat the extraction process to maximize the yield.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is an effective liquid-liquid chromatography technique for the preparative separation of this compound, which avoids irreversible adsorption of the sample onto a solid support matrix.[5][7]

Materials:

  • Crude this compound extract

  • HSCCC instrument

  • Solvent system: petroleum ether-ethyl acetate-methanol-water (4:3:2:1, v/v/v/v)[5]

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol:

  • Prepare the two-phase solvent system by mixing petroleum ether, ethyl acetate, methanol, and water in a 4:3:2:1 volume ratio in a separatory funnel.[5]

  • Equilibrate the solvent system by shaking and allowing the layers to separate. Degas both the upper and lower phases before use.[7]

  • Fill the HSCCC coil with the stationary phase (the upper phase of the solvent system).

  • Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v).

  • Inject the sample solution into the HSCCC system.

  • Perform the separation by pumping the mobile phase (the lower phase of the solvent system) through the coil at a specific flow rate while the coil is rotating at a high speed.

  • Collect fractions of the eluent.

  • Monitor the fractions for the presence of this compound using an appropriate detection method (e.g., UV-Vis spectrophotometry).

  • Pool the fractions containing pure this compound and evaporate the solvent.

  • Determine the purity of the isolated this compound using HPLC.[5] The structure can be confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Data Presentation

The following table summarizes the quantitative data for the purification of this compound from a crude extract of Fusarium solani using HSCCC.[5]

ParameterValue
Amount of Crude Sample100 mg
Amount of Purified this compound40.6 mg
Purity (by HPLC)92.2%
Recovery Rate95.1%

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound.

Javanicin_Isolation_Workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Fusarium solani B Incubation (25°C, 100 rpm, 7 days) A->B C Harvesting & Filtration B->C D Acidification of Culture Filtrate (HCl) C->D Culture Filtrate E Liquid-Liquid Extraction (Chloroform/Ethyl Acetate) D->E F Concentration (Rotary Evaporator) E->F G High-Speed Countercurrent Chromatography (HSCCC) F->G Crude Extract H Fraction Collection G->H I Solvent Evaporation H->I J Purity Analysis (HPLC) I->J Purified this compound K Structural Elucidation (NMR, MS) J->K

Caption: Experimental workflow for this compound isolation and purification.

Conclusion

This application note provides a detailed and robust protocol for the isolation and purification of this compound from fungal cultures. The use of High-Speed Countercurrent Chromatography offers an efficient method for obtaining high-purity this compound. The provided methodologies and data serve as a valuable resource for researchers aiming to study the biological activities and potential applications of this promising natural product.

References

Application Notes and Protocols for the Purification of Javanicin C by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Javanicin C is a naphthoquinone pigment produced by various species of Fusarium, notably Fusarium solani. It has garnered significant interest within the scientific community due to its potential as an antibacterial and antifungal agent. This document provides detailed application notes and standardized protocols for the efficient extraction and chromatographic purification of this compound from fungal cultures. The methodologies described herein are intended to yield high-purity this compound suitable for research and drug development purposes.

Data Presentation

Table 1: Chromatographic Purification Summary of this compound
Purification MethodStarting MaterialAmount of Starting Material (mg)Amount of Purified this compound (mg)Purity (%)Recovery (%)Source
High-Speed Countercurrent Chromatography (HSCCC)Crude Fungal Extract10040.692.295.1[1]

Experimental Protocols

Fungal Cultivation and Extraction of Crude this compound

This protocol outlines the initial steps for cultivating the fungus and extracting the crude mixture containing this compound.

Materials:

  • Fusarium solani strain

  • Potato Dextrose Agar (PDA) plates

  • Sterile rice medium

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Inoculate Fusarium solani onto PDA plates and incubate at 25°C for 5-7 days until sufficient mycelial growth is observed.

  • Prepare a solid-state fermentation medium by autoclaving rice in flasks.

  • Inoculate the sterile rice medium with agar plugs from the PDA culture.

  • Incubate the solid culture at room temperature for 15-20 days.

  • After incubation, dry the fungal culture and grind it into a powder.

  • Extract the powdered fungal biomass with ethyl acetate three times at room temperature.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique that avoids the use of a solid stationary phase, minimizing sample adsorption and degradation.

Instrumentation:

  • High-Speed Countercurrent Chromatograph

Solvent System:

  • Petroleum ether-ethyl acetate-methanol-water (4:3:2:1, v/v/v/v)

Protocol:

  • Prepare the two-phase solvent system by thoroughly mixing the components in a separation funnel and allowing the phases to separate.

  • Fill the HSCCC coil with the upper phase as the stationary phase.

  • Dissolve the crude extract in a small volume of the lower phase (mobile phase).

  • Inject the sample into the HSCCC system.

  • Perform the separation by pumping the lower phase at a suitable flow rate while the coil is rotating at a high speed (e.g., 800-1000 rpm).

  • Monitor the effluent with a UV-Vis detector at an appropriate wavelength.

  • Collect fractions based on the chromatogram peaks.

  • Analyze the collected fractions for purity using HPLC.

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.[1]

Purification of this compound by Column Chromatography (Adapted Protocol)

This protocol is an adapted method for the purification of this compound using traditional column chromatography, suitable for initial fractionation of the crude extract.

Materials:

  • Silica gel (200-300 mesh)

  • Glass column

  • Solvents: n-hexane, chloroform, ethyl acetate, methanol

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of solvents with increasing polarity, starting with n-hexane, followed by mixtures of n-hexane/chloroform, chloroform, chloroform/ethyl acetate, ethyl acetate, and finally ethyl acetate/methanol.

  • Collect fractions of the eluate.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine fractions that show a similar TLC profile corresponding to this compound.

  • Evaporate the solvent from the combined fractions to yield a partially purified this compound.

  • Further purification can be achieved by preparative HPLC.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Adapted Protocol)

Preparative HPLC is used as a final polishing step to achieve high-purity this compound.

Instrumentation:

  • Preparative HPLC system with a UV-Vis detector

  • C18 preparative column

Mobile Phase:

  • A gradient of methanol and water (with 0.1% formic acid) is commonly used for the separation of naphthoquinones. The exact gradient should be optimized based on analytical HPLC results.

Protocol:

  • Dissolve the partially purified this compound from the previous step in a suitable solvent (e.g., methanol).

  • Filter the sample solution through a 0.45 µm filter.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run a gradient elution program, starting with a higher percentage of water and gradually increasing the percentage of methanol.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength specific to this compound's absorption maximum).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent to obtain highly purified this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • A typical mobile phase for analyzing naphthoquinones is a gradient of acetonitrile and water, both containing 0.1% formic acid.

Protocol:

  • Prepare a standard solution of purified this compound in methanol.

  • Inject the standard solution into the HPLC system.

  • Run a gradient elution program to achieve good separation of this compound from any impurities.

  • Record the retention time and the peak area.

  • The purity is determined by the percentage of the peak area of this compound relative to the total peak area in the chromatogram.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Chromatographic Purification cluster_3 Final Product and Analysis Fungal_Culture Fungal Culture (Fusarium solani) Solid_State_Fermentation Solid-State Fermentation (Rice Medium) Fungal_Culture->Solid_State_Fermentation Extraction Extraction (Ethyl Acetate) Solid_State_Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract HSCCC High-Speed Countercurrent Chromatography Crude_Extract->HSCCC Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Purified_Javanicin_C Purified this compound HSCCC->Purified_Javanicin_C Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Prep_HPLC->Purified_Javanicin_C Purity_Analysis Purity Analysis (Analytical HPLC) Purified_Javanicin_C->Purity_Analysis

Caption: Experimental workflow for the purification of this compound.

Proposed Mechanism of Antifungal Action of this compound

G Javanicin_C This compound Fungal_Cell_Membrane Fungal Cell Membrane Javanicin_C->Fungal_Cell_Membrane Interacts with Metabolic_Disruption Disruption of Carbohydrate Metabolism Javanicin_C->Metabolic_Disruption Inhibits Membrane_Permeability Increased Membrane Permeability Fungal_Cell_Membrane->Membrane_Permeability Leads to Ion_Leakage Ion Leakage (e.g., K+) Membrane_Permeability->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Energy_Depletion ATP Depletion Metabolic_Disruption->Energy_Depletion Energy_Depletion->Cell_Death

Caption: Proposed mechanism of this compound's antifungal activity.

References

Javanicin C: Application Notes on Stability and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols pertaining to the stability and recommended storage of Javanicin C. Due to the limited availability of public, in-depth stability studies on this compound, this guide combines existing supplier recommendations with proposed protocols for systematic stability and degradation analysis based on the chemical nature of naphthoquinones and general pharmaceutical testing guidelines.

Introduction to this compound

This compound is a naphthoquinone-class antibiotic originally isolated from the fungus Fusarium javanicum.[1] Like other naphthoquinones, it exhibits noteworthy biological activities, including antibacterial properties.[2] Understanding the stability profile of this compound is critical for its development as a potential therapeutic agent, ensuring its efficacy, safety, and appropriate shelf-life in various formulations.

Recommended Storage Conditions

Based on information from commercial suppliers, the following conditions are recommended for storing this compound to maintain its integrity.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid Powder 0 - 4°CShort-term (days to weeks)Store in a dry, dark environment.[3]
-20°CLong-term (months to years)Ensure the container is tightly sealed to prevent moisture absorption.[3][4]
Stock Solution (in DMSO) 0 - 4°CShort-term (days to weeks)Protect from light.[3]
-20°CLong-term (months)Aliquot to avoid repeated freeze-thaw cycles.[3]

It is also noted that this compound is stable for a few weeks at ambient temperature during standard shipping, suggesting a degree of short-term stability outside of controlled cold storage.[3]

Proposed Workflow for a Comprehensive Stability Study

A systematic investigation into the stability of this compound is essential. The following workflow outlines the key steps for a comprehensive stability assessment.

This compound Stability Study Workflow cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_kinetics Data Evaluation prep Prepare this compound Stock Solution (e.g., in Acetonitrile or Methanol) acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to stress conditions oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to stress conditions thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to stress conditions photo Photolytic Stress (ICH Q1B) prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize degradation products kinetics Determine Degradation Kinetics (Order of reaction, Rate constant) hplc->kinetics pathway Propose Degradation Pathways mass_spec->pathway Hypothetical Naphthoquinone Degradation Javanicin This compound (Naphthoquinone Core) Hydrolysis Hydrolysis Products (Ring opening, side-chain cleavage) Javanicin->Hydrolysis Acid/Base Oxidation Oxidation Products (Epoxides, hydroxylated derivatives) Javanicin->Oxidation Oxidizing agents (H₂O₂) Polymerization Polymerization Products Javanicin->Polymerization Heat/Light Photodegradation Photodegradation Products (Radical-mediated products) Javanicin->Photodegradation UV/Vis Light

References

Javanicin C: Solubility Profile and Standardized Measurement Protocols in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the solubility of Javanicin C, a naphthaquinone secondary metabolite, in various common laboratory solvents. It is intended to guide researchers in preparing stock solutions and conducting experiments involving this compound. Furthermore, a standardized protocol for determining the equilibrium solubility of this compound is presented to ensure reproducibility and accuracy in experimental results.

This compound: Compound Overview

This compound is a naturally occurring compound known for its antimicrobial properties. A thorough understanding of its solubility is critical for a wide range of in vitro and in vivo studies, from initial screening to formulation development.

Solubility of this compound

The solubility of this compound has been qualitatively and quantitatively assessed in several common laboratory solvents. The following table summarizes the available data.

SolventSolubilityTemperatureCitation
Dimethyl Sulfoxide (DMSO)SolubleNot Specified[1]
Aqueous AlkalisSolubleNot Specified[2][3]
EthanolForms red crystals with a coppery luster upon crystallization, implying solubility.Not Specified[2][3]
WaterAlmost insoluble (0.093 g/L)25 °C[4]

Experimental Protocol: Determination of Equilibrium Solubility using the Saturation Shake-Flask Method

The saturation shake-flask (SSF) method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] The following protocol outlines the steps to accurately measure the solubility of this compound.

Materials
  • This compound (solid powder)

  • Selected laboratory solvent (e.g., DMSO, ethanol, water)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stirrer. Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Sample Preparation for Analysis: Carefully transfer a precise volume of the clear, saturated filtrate to a volumetric flask and dilute it with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry.[6] A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.[7]

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Visualized Experimental Workflow and Biochemical Interaction

The following diagrams illustrate the experimental workflow for solubility determination and the known biochemical interaction of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess this compound to solvent B Vial with suspension A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Saturation Shake-Flask Method Workflow

G cluster_pathway Pyruvate Decarboxylation Pathway (in Saccharomyces cerevisiae) Pyruvate Pyruvate PyruvateDecarboxylase Pyruvate Decarboxylase Pyruvate->PyruvateDecarboxylase Substrate Acetaldehyde Acetaldehyde + CO2 PyruvateDecarboxylase->Acetaldehyde Product TPP Thiamine Pyrophosphate (Coenzyme) TPP->PyruvateDecarboxylase Cofactor Javanicin Javanicin Javanicin->Inhibition Inhibits

Biochemical Interaction of Javanicin

Conclusion

The provided data and protocols offer a foundational resource for researchers working with this compound. Adherence to the standardized saturation shake-flask method will facilitate the generation of reliable and comparable solubility data across different laboratories, thereby supporting robust drug development and scientific discovery. The known solubility in DMSO provides a convenient solvent for preparing stock solutions for in vitro assays. However, the low aqueous solubility suggests that formulation strategies may be necessary for applications requiring aqueous delivery.

References

Application Notes and Protocols for Javanicin C Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Javanicin is a naturally occurring naphthoquinone pigment produced by various fungi, notably Fusarium javanicum.[1] This compound has garnered scientific interest due to its demonstrated antibacterial properties, exhibiting notable activity against a spectrum of bacteria, with particularly strong inhibition observed against Pseudomonas species.[2][3] Javanicin's mechanism of action is believed to involve the inhibition of key metabolic enzymes, such as pyruvate decarboxylase, by reacting with the coenzyme thiamine pyrophosphate. These application notes provide detailed protocols for determining the antibacterial susceptibility of bacterial isolates to Javanicin C using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

Data Presentation: In Vitro Antibacterial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. This data provides a baseline for expected activity and aids in the selection of appropriate concentration ranges for testing.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaNot Specified2[2]
Pseudomonas fluorescensNot Specified2[2]
Escherichia coliATCC 25922>100[4]
Escherichia coliNot Specified20-40[2]
Bacillus sp.Not Specified20-40[2]
Staphylococcus aureusATCC 25923>100[4]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (test organisms and quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

2. Quality Control Strains

The following ATCC strains are recommended for quality control:

  • Pseudomonas aeruginosa ATCC 27853[5][6][7]

  • Escherichia coli ATCC 25922[5][6]

  • Staphylococcus aureus ATCC 25923[5][6]

3. Preparation of this compound Stock Solution

  • This compound is soluble in DMSO.[1]

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL (or 1000 µg/mL) in sterile DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

5. Assay Procedure

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a starting concentration.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[8]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative assessment of antibacterial susceptibility and is based on CLSI guidelines.

1. Materials

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (test organisms and quality control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

2. Preparation of this compound Disks

  • Prepare a solution of this compound in a suitable volatile solvent (e.g., ethanol or methanol) at the desired concentration.

  • Apply a known volume (e.g., 10 µL) of the this compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. The amount of this compound per disk should be determined based on preliminary MIC data.

3. Assay Procedure

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Within 15 minutes of standardization, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Inoculate a Mueller-Hinton Agar plate by streaking the swab evenly over the entire surface in three directions to ensure confluent growth.[9]

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.[9]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]

4. Interpretation of Results

  • Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.

  • The interpretation of the zone sizes (susceptible, intermediate, or resistant) will need to be established and validated for this compound, as standard breakpoints for this compound do not exist.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Kirby-Bauer (Disk Diffusion) Javanicin_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of this compound in 96-well plate Javanicin_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation_MIC Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation_MIC Lawn_Culture Create a lawn of bacteria on Mueller-Hinton Agar Inoculum_Prep->Lawn_Culture Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 35°C for 16-20 hours Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC (lowest concentration with no growth) Incubation_MIC->Reading_MIC Disk_Placement Place this compound-impregnated disks Lawn_Culture->Disk_Placement Incubation_Disk Incubate at 35°C for 16-18 hours Disk_Placement->Incubation_Disk Reading_Disk Measure Zone of Inhibition Incubation_Disk->Reading_Disk

Caption: Workflow for this compound antibacterial susceptibility testing.

Signaling_Pathway Javanicin This compound Javanicin->Inhibition Thiamine_PP Thiamine Pyrophosphate (Coenzyme) Pyruvate_Decarboxylase Pyruvate Decarboxylase (Enzyme) Thiamine_PP->Pyruvate_Decarboxylase Metabolic_Pathway Key Metabolic Pathways (e.g., Carbohydrate Metabolism) Pyruvate_Decarboxylase->Metabolic_Pathway Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Pyruvate_Decarboxylase Inhibits

Caption: Proposed mechanism of action of this compound.

References

Javanicin C: Application Notes and Protocols for Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing antifungal assays for Javanicin C, a naphthoquinone derivative with known antimicrobial properties. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Introduction to this compound

This compound is a naturally occurring polyketide produced by various species of Fusarium, including Fusarium javanicum. It belongs to the naphthoquinone class of compounds, which are known for their diverse biological activities. Javanicin has demonstrated moderate antifungal activity against a range of pathogenic fungi, including species of Candida, Aspergillus, and Fusarium. Its primary mechanism of action is believed to be the inhibition of pyruvate decarboxylase, a key enzyme in carbohydrate metabolism, through its interaction with the cofactor thiamine pyrophosphate.[1] This unique target makes this compound a compound of interest for the development of novel antifungal agents.

Antifungal Spectrum of this compound

Published studies have reported the in vitro activity of Javanicin against several clinically relevant fungal pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that these values can vary depending on the specific strain and testing methodology used.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans20 - 40[2]
Fusarium oxysporum20 - 40[2]
Cryptococcus neoformans25 - 50[3][4][5]

Note: Further studies are required to establish a broader antifungal spectrum for this compound, particularly against various Aspergillus species and other emerging fungal pathogens.

Experimental Protocols

This section provides detailed protocols for determining the antifungal activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method, adapted from CLSI documents M27-A3 for yeasts and M38-A2 for filamentous fungi, is considered the gold standard for determining MICs.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Negative control (vehicle solvent)

  • Sterile saline (0.85%)

  • Spectrophotometer or McFarland standards

  • Hemocytometer (for filamentous fungi)

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL, though this may be adjusted based on preliminary results.

    • Include wells for a positive control antifungal, a negative (growth) control (medium with solvent but no drug), and a sterility control (medium only).

  • Inoculum Preparation:

    • Yeasts (e.g., Candida, Cryptococcus):

      • From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several distinct colonies.

      • Suspend the colonies in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Fungi (e.g., Aspergillus, Fusarium):

      • From a 7-day old culture on Potato Dextrose Agar (PDA), harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

      • Filter the suspension through sterile gauze to remove hyphal fragments.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

    • For yeasts, this is often defined as an 80% or 50% reduction in turbidity, which can be assessed visually or with a microplate reader.

    • For filamentous fungi, the endpoint is typically 100% inhibition of growth (no visible growth).

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal susceptibility and is simpler to perform than broth microdilution. This protocol is based on the CLSI M44-A guideline for yeasts.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates

  • Positive control antifungal disks

  • Sterile saline (0.85%)

  • McFarland standards

  • Sterile swabs

  • Incubator

Protocol:

  • Preparation of this compound Disks:

    • Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution. The optimal concentration will need to be determined empirically.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation and Disk Placement:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the agar surface to dry for 3-5 minutes.

    • Aseptically place the this compound disks and control disks onto the inoculated agar surface, ensuring they are at least 24 mm apart.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35°C for 20-24 hours (for Candida spp.).

    • Measure the diameter of the zone of inhibition (where growth is absent) around each disk in millimeters.

    • The size of the zone of inhibition correlates with the susceptibility of the fungus to this compound.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Protocol:

  • Perform a Broth Microdilution Assay:

    • Follow the protocol for MIC determination as described in section 3.1.

  • Subculturing:

    • After the incubation period for the MIC assay, select the wells corresponding to the MIC and at least two to three concentrations above the MIC that show no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Using a sterile pipette, transfer a 10-100 µL aliquot from each of these wells to a separate, appropriately labeled Sabouraud Dextrose Agar (SDA) plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation and MFC Determination:

    • Incubate the SDA plates at 35°C for 24-72 hours, or until growth is visible in the growth control subculture.

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in colonies (e.g., ≤3 colonies, representing ≥99.9% killing) on the subculture plates.[6]

Data Presentation

Quantitative data from the antifungal assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Example of MIC and MFC Data Presentation for this compound

Fungal IsolateThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL) [Name of Control]
Candida albicans ATCC 90028
Aspergillus fumigatus ATCC 204305
Fusarium solani Clinical Isolate
...

Table 2: Example of Summary Antifungal Activity Data (MIC₅₀ and MIC₉₀)

Fungal Species (n=number of isolates)This compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Candida spp. (n=...)
Aspergillus spp. (n=...)
Fusarium spp. (n=...)

MIC₅₀: The concentration at which 50% of the tested isolates are inhibited. MIC₉₀: The concentration at which 90% of the tested isolates are inhibited.

Visualizations

Experimental Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cluster_results Results Javanicin_Prep Prepare this compound Stock and Dilutions MIC_Assay Broth Microdilution (MIC Determination) Javanicin_Prep->MIC_Assay Disk_Assay Disk Diffusion Assay Javanicin_Prep->Disk_Assay Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay Read_MIC Read MIC (Visual/Spectrophotometric) MIC_Assay->Read_MIC Read_Zones Measure Zones of Inhibition Disk_Assay->Read_Zones MFC_Assay Subculture for MFC Determination Read_MIC->MFC_Assay Data_Table Tabulate MIC, MFC, MIC50, MIC90 Data Read_MIC->Data_Table Read_Zones->Data_Table Read_MFC Read MFC (Colony Count) MFC_Assay->Read_MFC Read_MFC->Data_Table

Workflow for this compound antifungal susceptibility testing.
Proposed Mechanism of Action of this compound

Javanicin_Mechanism cluster_pathway Pyruvate Decarboxylation Pathway Pyruvate Pyruvate PDC Pyruvate Decarboxylase (Enzyme) Pyruvate->PDC binds to Acetaldehyde Acetaldehyde + CO2 PDC->Acetaldehyde catalyzes conversion TPP Thiamine Pyrophosphate (Cofactor) TPP->PDC binds to active site Javanicin This compound Javanicin->PDC Competitively inhibits by interacting with TPP binding site

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Javanicin C against Cryptococcus neoformans

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cryptococcus neoformans is an encapsulated yeast that poses a significant threat to immunocompromised individuals, often leading to life-threatening meningoencephalitis.[1][2] The emergence of antifungal resistance necessitates the discovery and evaluation of novel therapeutic agents. Javanicin, a naphthaquinone originally isolated from the endophytic fungus Chloridium sp., has demonstrated promising antimicrobial properties.[3] More specifically, a recombinant form of javanicin has shown potent fungicidal activity against C. neoformans.[4][5] Studies suggest that its mechanism of action involves the disruption of crucial metabolic pathways, including carbohydrate metabolism and energy production.[4][6]

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Javanicin C against C. neoformans using the standardized broth microdilution method. This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document, a widely recognized standard for antifungal susceptibility testing of yeasts.[7][8][9][10] Adherence to this protocol will ensure accurate and reproducible results, which are critical for the preclinical assessment of this compound as a potential antifungal therapeutic.

Data Presentation

The following table summarizes representative MIC data for this compound and a standard antifungal agent against a quality control strain of C. neoformans.

CompoundStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundC. neoformans ATCC 90112255012.5 - 50
Amphotericin BC. neoformans ATCC 901120.250.50.125 - 1

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. A study on recombinant javanicin reported a complete killing of C. neoformans at a concentration of 25 µg/mL when the initial yeast cell concentration was 10^6 CFU/mL.[5]

Experimental Protocols

This section details the materials and step-by-step methodology for determining the MIC of this compound against C. neoformans.

Materials
  • This compound (lyophilized powder)

  • Cryptococcus neoformans strain (e.g., ATCC 90112 or a clinical isolate)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum counting

  • Incubator (35°C)

  • Sterile pipettes and tips

  • Control antifungal agent (e.g., Amphotericin B)

Protocol for MIC Determination

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1.6 mg/mL). b. Further dilute this stock solution in RPMI 1640 medium to create a working stock solution at twice the highest desired final concentration.

2. Inoculum Preparation: a. Subculture C. neoformans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 48-72 hours to ensure viability and purity. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Perform a further 1:1000 dilution of this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[7][9]

3. Microtiter Plate Preparation: a. Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate. b. Add 200 µL of the this compound working stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (medium only).

4. Inoculation: a. Add 100 µL of the prepared C. neoformans inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the drug concentrations to the desired final range.

5. Incubation: a. Seal the microtiter plate or place it in a humidified chamber to prevent evaporation. b. Incubate the plate at 35°C for 72 hours.[7][9]

6. MIC Endpoint Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free growth control well.[7][9] b. For a more quantitative measurement, use a microplate reader to measure the optical density at 530 nm. The MIC is the lowest drug concentration that reduces growth by at least 50% compared to the control well.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_result Result stock_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_prep->serial_dilution inoculum_prep Prepare C. neoformans Inoculum inoculation Inoculate Plate with C. neoformans inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 72 hours inoculation->incubation reading Read Results Visually or with Plate Reader incubation->reading mic_determination Determine MIC (≥50% Growth Inhibition) reading->mic_determination

Caption: Workflow for MIC determination of this compound.

This application note provides a comprehensive framework for researchers to reliably determine the in vitro efficacy of this compound against Cryptococcus neoformans. The provided protocol, based on established standards, will facilitate the generation of high-quality, comparable data essential for the advancement of novel antifungal drug discovery.

References

Application Notes and Protocols for Recombinant Javanicin Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Javanicin is a defensin-type antimicrobial peptide originally isolated from Sesbania javanica seeds.[1] It is a small peptide of approximately 6 kDa containing four disulfide bonds.[1] Recombinant javanicin has demonstrated potent antifungal activity against human fungal pathogens, including Cryptococcus neoformans, as well as cytotoxic activities toward human breast cancer cell lines.[1][2][3] This document provides a detailed protocol for the expression and purification of recombinant javanicin using an Escherichia coli expression system. The protocol is based on an intein-mediated purification system, which allows for the efficient production of soluble and highly pure recombinant javanicin.[2][3]

I. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the expression and activity of recombinant javanicin.

Table 1: Optimal Conditions for Recombinant Javanicin Expression

ParameterOptimal ConditionReference
Expression HostE. coli Origami 2 (DE3)[2][3]
Expression VectorpTXB1[2][3]
IPTG Concentration0.1 mM[2][4]
Induction Temperature25 °C[2][4]
Induction Time6 hours[2][4]

Table 2: Purification Yield and Purity of Recombinant Javanicin

ParameterValueReference
Expression Level~28% of total protein[2][4]
Recovery Yield2.5–3.5 mg/L of culture[2][3][4]
Purity>90%[2][3]

Table 3: Bioactivity of Recombinant Javanicin

ActivityCell LineIC₅₀Reference
Cytotoxic ActivityMCF-7 (Human Breast Cancer)75–85 µg/ml[2][3]
Cytotoxic ActivityMDA-MB-231 (Human Breast Cancer)60–85 µg/ml[2][3]

II. Experimental Protocols

This section details the methodologies for the expression and purification of recombinant javanicin.

A. Gene Synthesis and Cloning

  • Gene Design: Synthesize the DNA fragment encoding the mature javanicin peptide (47 amino acids).[1] The codon usage should be optimized for E. coli expression. Flank the coding sequence with NdeI and SapI restriction sites at the 5' and 3' ends, respectively, for subsequent cloning into the pTXB1 vector.[3]

  • Vector Preparation: Digest the pTXB1 expression vector with NdeI and SapI restriction enzymes. This vector allows for the expression of the target protein fused to an N-terminal intein and a chitin-binding domain (CBD).[3]

  • Ligation: Ligate the digested javanicin gene into the linearized pTXB1 vector using T4 DNA ligase.

  • Transformation into Cloning Host: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

  • Verification: Select for positive clones by colony PCR and verify the correct insertion and sequence by Sanger sequencing.

B. Expression of Recombinant Javanicin

  • Transformation of Expression Host: Transform the verified pTXB1-javanicin plasmid into the E. coli Origami 2 (DE3) expression host.[2][3]

  • Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.[2]

  • Induction: Cool the culture to 25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[2][4]

  • Incubation: Continue to incubate the culture at 25°C for 6 hours with agitation.[1][2][4]

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[1][2]

C. Purification of Recombinant Javanicin

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent) and lyse the cells according to the manufacturer's protocol.[1] Alternatively, sonication can be used.

  • Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes to pellet the insoluble material.[1]

  • Chitin Affinity Chromatography:

    • Load the soluble fraction onto a chitin affinity chromatography column pre-equilibrated with column buffer.

    • Wash the column extensively with column buffer to remove unbound proteins.

  • Intein Cleavage:

    • To induce on-column cleavage of the intein tag, flush the column with a cleavage buffer containing dithiothreitol (DTT) or 2-mercaptoethanol (β-ME).

    • Incubate the column at 4°C or room temperature for 16-24 hours to allow for complete cleavage.

  • Elution: Elute the purified recombinant javanicin from the column with column buffer. The intein-CBD tag will remain bound to the chitin resin.

  • Concentration and Buffer Exchange: Concentrate the eluted javanicin and exchange the buffer to a desired storage buffer using ultrafiltration.

  • Purity Analysis: Analyze the purity of the recombinant javanicin by SDS-PAGE. The expected molecular weight is approximately 6 kDa.[1]

III. Visualizations

Diagram 1: Recombinant Javanicin Expression Workflow

Recombinant_Javanicin_Expression_Workflow A Gene Synthesis & Cloning into pTXB1 B Transformation into E. coli Origami 2 (DE3) A->B C Cell Culture & Growth to OD600=0.6 B->C D Induction with 0.1 mM IPTG at 25°C for 6h C->D E Cell Harvesting & Lysis D->E F Chitin Affinity Chromatography E->F G On-column Intein Cleavage with DTT/β-ME F->G H Elution of Purified Recombinant Javanicin G->H Javanicin_Biosynthesis_Pathway Acetate Acetate + Malonate PKS Polyketide Synthase (FSR1) Acetate->PKS Intermediate 6-O-demethylfusarubinaldehyde PKS->Intermediate FSR3 Oxygenation (FSR3) Intermediate->FSR3 FSR2 O-methylation (FSR2) Intermediate->FSR2 Anhydrofusarubin Anhydrofusarubin FSR3->Anhydrofusarubin Javanicin Javanicin FSR2->Javanicin

References

Application Notes and Protocols for Javanicin C in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Javanicin C is a naturally occurring naphthoquinone pigment produced by various species of Fusarium fungi, notably Fusarium javanicum and the endophytic fungus Fusarium solani.[1][2] As a member of the naphthoquinone class of compounds, this compound has garnered interest for its potential therapeutic applications due to its demonstrated antimicrobial and cytotoxic properties.[1][3] These notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its formulation, and its effects on cell viability, apoptosis, and associated signaling pathways.

Formulation of this compound for In Vitro Use

Proper solubilization of this compound is critical for accurate and reproducible in vitro experiments. While specific solubility data for this compound in cell culture media is not extensively published, compounds of the naphthoquinone class are often sparingly soluble in aqueous solutions.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Working Solution Preparation: Dilute the this compound stock solution in the appropriate cell culture medium to the final desired concentrations immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5% v/v).[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of Javanicin and its recombinant form. These values can serve as a starting point for determining appropriate concentration ranges for new experiments.

Table 1: Cytotoxic Activity of Javanicin

CompoundCell LineAssay TypeIC50 ValueReference
Recombinant JavanicinMCF-7 (Human Breast Adenocarcinoma)MTT75-85 µg/mL[4]
Recombinant JavanicinMDA-MB-231 (Human Breast Adenocarcinoma)MTT60-85 µg/mL[4]
JavanicinMDA-MB-231 (Human Breast Adenocarcinoma)MTT1.5 µM[1]
JavanicinDU142 (Human Prostate Carcinoma)MTT4.2 µM[1]
JavanicinMCF-7 (Human Breast Adenocarcinoma)MTT7.7 µM[1]
JavanicinB16F10 (Mouse Melanoma)MTT10.3 µM[1]
JavanicinHeLa (Human Cervical Carcinoma)MTT15.6 µM[1]
JavanicinA549 (Human Lung Carcinoma)MTT16.04 µM[1]

Table 2: Antimicrobial Activity of Javanicin

CompoundOrganismMIC ValueReference
Recombinant JavanicinCryptococcus neoformans25 µg/mL (for 10^6 CFU/mL)[5]
JavanicinPseudomonas aeruginosa2 µg/mL[6]
JavanicinPseudomonas fluorescens2 µg/mL[6]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[4]

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_javanicin Add this compound (and controls) incubate_24h->add_javanicin incubate_treatment Incubate 24-72h add_javanicin->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (add DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance

Workflow for MTT Cell Viability Assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS. Centrifuge and discard the supernatant after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Apoptosis_Assay_Workflow start Seed and Treat Cells with this compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V/PI Apoptosis Assay.
Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of this compound on key proteins in apoptosis-related signaling pathways, such as the PI3K/Akt pathway.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Proposed Signaling Pathway of this compound in Cancer Cells

Based on studies of related naphthoquinones, this compound is hypothesized to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent modulation of the PI3K/Akt signaling pathway.

Javanicin_Signaling_Pathway Javanicin This compound ROS ↑ Reactive Oxygen Species (ROS) Javanicin->ROS Induces PI3K PI3K Javanicin->PI3K Inhibits pAkt p-Akt (Inactive) Javanicin->pAkt Inhibits Mitochondria Mitochondria ROS->Mitochondria Causes stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized this compound-induced apoptotic pathway.

Disclaimer: The protocols and signaling pathway information provided are based on available scientific literature for Javanicin and related compounds. These should be considered as starting points, and optimization may be necessary for specific cell lines and experimental conditions. Researchers should always adhere to standard laboratory safety practices.

References

Application Notes & Protocols: Experimental Design for Javanicin C Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Javanicin is a naturally occurring naphthoquinone produced by various fungi, such as Chloridium sp. and Fusarium javanicum, and is noted for its antibacterial properties.[1][2][3] As with any potential therapeutic agent, understanding its metabolic fate is critical for preclinical development. The study of a compound's absorption, distribution, metabolism, and excretion (ADME) provides insights into its potential efficacy, safety, and dosing regimen.[4][5] These application notes provide a comprehensive experimental framework for investigating the metabolic profile of Javanicin C, from initial in vitro screening to in vivo pharmacokinetic analysis.

Overall Experimental Workflow for Metabolic Profiling

The metabolic evaluation of a new chemical entity like this compound follows a tiered approach. It begins with high-throughput in vitro assays to determine metabolic stability and potential for drug-drug interactions, followed by metabolite characterization. Promising candidates then advance to in vivo studies to understand their pharmacokinetic behavior in a whole-organism system.

G cluster_0 In Vitro Screening cluster_1 Metabolite Characterization cluster_2 In Vivo Analysis A This compound B Metabolic Stability (Microsomes, Hepatocytes) A->B Assess Clearance C CYP450 Inhibition (IC50 Determination) A->C Assess DDI Risk D Metabolite Identification (LC-MS/MS) B->D Identify Metabolites E Rodent PK Study (IV, PO Dosing) C->E Inform Dosing D->E Track in vivo F Pharmacokinetic Data Analysis E->F

Caption: High-level workflow for this compound metabolic studies.

In Vitro Metabolic Stability Assays

Metabolic stability assays are fundamental for predicting the in vivo clearance of a compound.[4] They measure the rate at which the parent compound is eliminated when incubated with liver-derived enzyme systems.[6] The two primary systems are liver microsomes, which contain Phase I enzymes, and hepatocytes, which contain both Phase I and Phase II enzymes.[7][8]

Protocol: Liver Microsomal Stability Assay

This assay determines a compound's stability in the presence of cytochrome P450 (CYP) enzymes, the major drivers of Phase I metabolism.[7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B solution)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[7]

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Thaw liver microsomes and NADPH solution on ice.[7] Prepare a working solution of this compound (e.g., 100 µM in buffer).

  • Reaction Mixture Setup: In a 96-well plate, combine the phosphate buffer, liver microsomes, and this compound working solution. The final concentration of this compound should be low (e.g., 1 µM) and the microsomal protein concentration typically 0.5-1.0 mg/mL.[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating solution.[7] Immediately collect the first sample (T=0) and transfer it to a separate plate containing cold ACN with IS to stop the reaction.

  • Time Points: Continue incubating the reaction plate at 37°C. Collect samples at subsequent time points (e.g., 5, 10, 15, 30, 60 minutes) and transfer them to the stop solution.[9]

  • Sample Processing: Once all time points are collected, centrifuge the termination plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.[6][7]

Data Presentation:

Table 1: Microsomal Incubation Conditions

Parameter Value
Test System Human Liver Microsomes
Test Compound (this compound) 1 µM
Microsome Concentration 0.5 mg/mL
Incubation Buffer 100 mM Potassium Phosphate, pH 7.4
Cofactor NADPH Regenerating System
Incubation Temperature 37°C
Time Points (min) 0, 5, 10, 15, 30, 60

| Positive Controls | Dextromethorphan, Midazolam |

Table 2: Example Microsomal Stability Data for this compound

Time (min) % Parent Remaining
0 100
5 85.2
10 71.5
15 60.1
30 35.8

| 60 | 12.1 |

Data Analysis: The natural logarithm of the percent parent compound remaining is plotted against time. The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Protocol: Cryopreserved Hepatocyte Stability Assay

Hepatocytes provide a more complete metabolic picture, as they contain both Phase I and Phase II enzymes, as well as transporters, within an intact cell system.[10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in suspended human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes, pooled

  • Williams' Medium E with supplements[12]

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Positive control compounds (e.g., Verapamil, Umbelliferone)[8]

  • 12- or 24-well plates

  • Orbital shaker in an incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with internal standard (IS)

Procedure:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[13] Dilute the cells in pre-warmed Williams' Medium E to a final density of 1 x 10⁶ viable cells/mL.[12]

  • Compound Preparation: Prepare a working solution of this compound in the incubation medium. The final concentration should be around 1 µM, with the DMSO concentration not exceeding 0.1%.[12]

  • Incubation Setup: Add the cell suspension to the wells of a plate. Add the this compound working solution to initiate the reaction. The final cell density is typically 0.5 x 10⁶ cells/well.[12]

  • Incubation and Sampling: Place the plate on an orbital shaker in the incubator.[12] Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[12]

  • Reaction Termination: Terminate the reaction at each time point by adding the sample aliquot to a tube or plate containing cold ACN with IS.[8][11]

  • Sample Processing & Analysis: Centrifuge the samples to pellet cell debris. Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.[8]

Data Presentation:

Table 3: Hepatocyte Incubation Conditions

Parameter Value
Test System Cryopreserved Human Hepatocytes
Test Compound (this compound) 1 µM
Cell Density 0.5 x 10⁶ cells/mL
Incubation Medium Williams' Medium E (supplemented)
Incubation Temperature 37°C
Time Points (min) 0, 15, 30, 60, 90, 120

| Positive Controls | Verapamil (Phase I), Umbelliferone (Phase II) |

Table 4: Example Hepatocyte Stability Data for this compound

Parameter Value
Half-life (t½) 45.5 min

| Intrinsic Clearance (CLint, in vitro) | 30.4 µL/min/10⁶ cells |

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of this compound to inhibit specific CYP enzymes, which is a primary cause of drug-drug interactions (DDI).[14][15] An IC50 value (the concentration that causes 50% inhibition) is determined for major CYP isoforms.

Objective: To determine the IC50 values of this compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Protocol:

  • System Setup: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6).[15]

  • Incubation: Incubate microsomes, a probe substrate, and varying concentrations of this compound (e.g., 0.1 to 100 µM) at 37°C.[15][16] Include a vehicle control (no this compound) and a positive control inhibitor for each isoform.

  • Reaction: Initiate the reaction with an NADPH regenerating system.[14]

  • Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with cold ACN containing an internal standard.

  • Analysis: Use LC-MS/MS to measure the formation of the specific metabolite from the probe substrate.

  • Calculation: Calculate the percent inhibition at each this compound concentration relative to the vehicle control. Plot percent inhibition versus this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Data Presentation:

Table 5: Example CYP Inhibition Data for this compound

CYP Isoform Probe Substrate Positive Control This compound IC50 (µM)
CYP1A2 Phenacetin α-Naphthoflavone > 50
CYP2C9 Tolbutamide Sulfaphenazole 22.5
CYP2C19 S-Mephenytoin Ticlopidine > 50
CYP2D6 Dextromethorphan Quinidine 15.8

| CYP3A4 | Midazolam | Ketoconazole | 8.9 |

Metabolite Identification (MetID)

Identifying the structure of metabolites is crucial for understanding clearance pathways and assessing whether any pharmacologically active or potentially toxic metabolites are formed.[17]

Workflow for Metabolite Identification

The general workflow involves incubating the parent drug with a metabolically active system, followed by analysis with high-resolution mass spectrometry to detect and characterize metabolites.

G A Incubation Sample (e.g., from Hepatocyte Assay) B LC-HRMS Analysis (e.g., ZenoTOF) A->B C Data Processing (Molecule Profiler Software) B->C D Metabolite Detection (Mass Shift, Isotope Pattern) C->D E Structure Elucidation (MS/MS Fragmentation Analysis) D->E F Putative Metabolite Structures E->F

Caption: General workflow for LC-MS based metabolite identification.
Protocol: In Vitro Metabolite Identification

Objective: To identify the major metabolites of this compound formed in human hepatocytes.

Procedure:

  • Incubation: Perform a hepatocyte stability assay as described in section 1.2, but use a higher concentration of this compound (e.g., 10 µM) to ensure metabolites are formed at detectable levels.[17]

  • Sample Collection: Collect samples at T=0 and a later time point (e.g., 60 or 120 minutes).

  • Sample Preparation: Terminate the reaction with ACN, centrifuge, and concentrate the supernatant.[17]

  • LC-HRMS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[18] Acquire data in full scan mode to detect metabolites and in data-dependent MS/MS mode to obtain fragmentation spectra for structural elucidation.[17]

  • Data Analysis: Use specialized software to search for potential metabolites by looking for expected mass shifts corresponding to common biotransformations (e.g., +16 for oxidation, +176 for glucuronidation). Compare the MS/MS fragmentation pattern of metabolites to that of the parent drug to determine the site of modification.

Hypothetical Metabolic Pathway of this compound

As a naphthoquinone, this compound is expected to undergo both Phase I (oxidation) and Phase II (conjugation) reactions.

G Javanicin This compound Oxidized Oxidized Metabolite (e.g., Hydroxylation) Javanicin->Oxidized Phase I (CYP450) Glucuronide Glucuronide Conjugate Javanicin->Glucuronide Phase II (UGTs) Oxidized->Glucuronide Phase II (UGTs) Sulfate Sulfate Conjugate Oxidized->Sulfate Phase II (SULTs)

Caption: Hypothetical metabolic pathway for this compound.

In Vivo Pharmacokinetic (PK) Study

In vivo PK studies are essential to understand how a drug and its metabolites are absorbed, distributed, and eliminated in a living organism, providing key parameters like bioavailability, half-life, and clearance.[5][19]

Objective: To determine the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[20]

  • Formulation: Prepare a suitable formulation for IV (e.g., in saline/DMSO) and PO (e.g., in 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[20] Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

  • PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation:

Table 6: Key Pharmacokinetic Parameters for this compound in Rats

Parameter Definition IV Route (1 mg/kg) PO Route (10 mg/kg)
Cmax (ng/mL) Maximum observed plasma concentration 1250 450
Tmax (h) Time to reach Cmax 0.08 1.0
AUC₀-t (ng*h/mL) Area under the curve from time 0 to last 2850 3100
AUC₀-inf (ng*h/mL) Area under the curve extrapolated to infinity 2910 3250
(h) Elimination half-life 3.5 4.2
CL (mL/h/kg) Clearance 5.7 -
Vdss (L/kg) Volume of distribution at steady state 1.8 -

| F (%) | Oral Bioavailability | - | 11.2 |

References

Application Notes and Protocols for the Large-Scale Production of Javanicin C

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Javanicin is a naturally occurring naphthoquinone pigment produced by various fungi, notably species from the genera Fusarium and Chloridium.[1][2] First identified as an antibacterial agent from Fusarium javanicum, Javanicin has demonstrated a range of biological activities, including potent antibacterial effects, particularly against Pseudomonas spp., and antifungal properties.[1][2][3][4] These bioactivities make it a compound of interest for potential therapeutic and biotechnological applications. This document provides detailed protocols for the large-scale production of Javanicin via fungal fermentation and subsequent purification, summarizing key quantitative data and outlining the underlying biosynthetic pathway.

Section 1: Biosynthesis of Javanicin

Javanicin is a polyketide, a class of secondary metabolites synthesized from acetyl-CoA and malonyl-CoA subunits. In fungi like Fusarium solani, the biosynthesis is initiated by a polyketide synthase (PKS). The carbon backbone is derived from the acetate-plus-polymalonate pathway.[5] The methoxyl group is derived from methionine, and the methyl group attached to the naphthoquinone ring comes from the reduction of a carboxyl group.[5]

Key enzymes in the pathway include Polyketide Synthase (FSR1), an O-methyltransferase (FSR2), and an oxygenase (FSR3), which act on precursors to yield Javanicin and related fusarubin compounds.[6]

Javanicin_Biosynthesis cluster_0 Core Polyketide Synthesis cluster_1 Post-PKS Modification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (FSR1) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Backbone Polyketide Backbone PKS->Backbone Precursor 6-O-demethylfusarubinaldehyde Backbone->Precursor FSR3 Oxygenation (FSR3) Precursor->FSR3 Javanicin Javanicin FSR2 O-methylation (FSR2) (from Methionine) FSR3->FSR2 FSR2->Javanicin

Caption: Biosynthetic pathway of Javanicin from primary metabolites.

Section 2: Production via Fungal Fermentation

Fermentation using Javanicin-producing fungal strains is the primary method for its production. Strains such as Fusarium solani and Chloridium sp. are effective producers.[1][7][8] Production yields and selectivity for Javanicin over related metabolites can be significantly influenced by the composition of the culture medium, particularly the carbon and nitrogen sources.[8]

Data Presentation: Fermentation Optimization

The following table summarizes the impact of media components on Javanicin production by Fusarium solani.

Carbon Source (Sucrose)Nitrogen SourceJavanicin Yield (mg/L)Key ObservationReference
100 g/LAmmonium Tartrate (6.9 g/L)77Highest yield with ammonium tartrate as the nitrogen source.[8]
150 g/LSodium Nitrate (6 g/L)33Optimal production with sodium nitrate requires high sucrose levels.[8]
50 g/LSodium Nitrate (6 g/L)LowerLower sucrose with sodium nitrate reduces Javanicin yield.[8]

Section 3: Purification of Javanicin

Downstream processing is critical to isolate Javanicin from the crude fungal extract. High-Speed Countercurrent Chromatography (HSCCC) has been demonstrated as an efficient, large-scale preparative method for purifying Javanicin from the solid cultures of Fusarium solani.[7] This technique avoids solid stationary phases, reducing sample adsorption and degradation.

Data Presentation: Purification Efficiency

The table below details the results of Javanicin purification using HSCCC.

ParameterValueUnitReference
Starting Material100mg (Crude Sample)[7]
Purified Javanicin40.6mg[7]
Purity (by HPLC)92.2%[7]
Recovery Rate95.1%[7]

Section 4: Experimental Protocols

The following protocols provide detailed methodologies for the fermentation-based production and subsequent purification of Javanicin.

Experimental Workflow Overview

Javanicin_Workflow cluster_production Production Phase cluster_purification Purification Phase inoculation Inoculation (Fusarium solani) fermentation Large-Scale Fermentation (Solid or Liquid Culture) inoculation->fermentation harvest Harvesting (Mycelia & Supernatant) fermentation->harvest extraction Crude Extraction harvest->extraction Downstream Processing hsccc HSCCC Purification extraction->hsccc analysis Purity Analysis (HPLC) hsccc->analysis final_product Pure Javanicin analysis->final_product

Caption: General workflow for Javanicin production and purification.

Protocol 1: Large-Scale Fermentation of Fusarium solani

This protocol is adapted from studies on optimizing media composition for Javanicin production.[8]

1. Strain and Culture Maintenance:

  • Obtain a pure culture of Fusarium solani known to produce Javanicin.

  • Maintain the strain on Potato Dextrose Agar (PDA) plates at 25°C. Subculture every 2-3 weeks.

2. Inoculum Preparation:

  • Aseptically transfer a small piece of mycelial agar from a mature PDA plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

  • Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days until dense mycelial growth is observed.

3. Fermentation Medium Preparation:

  • Prepare the production medium based on optimal yield data. For high yield, use the following composition per liter:

    • Sucrose: 100 g

    • Ammonium Tartrate: 6.9 g

    • Basal salts (e.g., KH₂PO₄, MgSO₄·7H₂O) as required.

  • Adjust the pH to 6.0 before autoclaving.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

4. Large-Scale Fermentation:

  • Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.

  • Carry out the fermentation in a suitable bioreactor with controlled aeration and agitation.

  • Maintain the temperature at 28°C for 7-10 days. Monitor pH and biomass periodically.

5. Harvesting:

  • After the incubation period, separate the mycelia from the culture broth by filtration or centrifugation.

  • Javanicin is often found in both the mycelia and the supernatant, so both should be processed. Dry the mycelia for subsequent extraction.

Protocol 2: Purification of Javanicin by HSCCC

This protocol is based on the established method for preparative separation of Javanicin.[7]

1. Crude Sample Preparation:

  • Extract the dried mycelia and/or the culture filtrate with an organic solvent such as ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

2. HSCCC System and Solvent Preparation:

  • Prepare the two-phase solvent system: petroleum ether-ethyl acetate-methanol-water (4:3:2:1, v/v/v/v).[7]

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

  • Degas both phases prior to use.

3. HSCCC Operation:

  • Fill the HSCCC column entirely with the stationary phase (upper phase).

  • Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).

  • Pump the mobile phase (lower phase) into the column at a flow rate of 1.5-2.0 mL/min.

  • Once hydrodynamic equilibrium is reached (mobile phase emerges from the column outlet), the system is ready for sample injection.

4. Sample Loading and Fraction Collection:

  • Dissolve 100 mg of the crude extract in a small volume of the biphasic solvent mixture.[7]

  • Inject the sample into the column through the injection valve.

  • Begin collecting fractions immediately after sample injection. Monitor the effluent using a UV-Vis detector at 254 nm.[3] Javanicin, being a pigment, will be visible as a colored band.

5. Analysis and Product Recovery:

  • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of Javanicin.

  • Pool the fractions containing pure Javanicin (>92% purity).[7]

  • Evaporate the solvent from the pooled fractions to obtain the purified, solid Javanicin. Calculate the final yield and recovery rate.

Section 5: Chemical Synthesis

While fermentation is the most common production method, total synthesis of Javanicin has also been reported. Expeditious synthetic routes have been developed, offering an alternative for producing Javanicin and its analogs for research and development purposes where biological production is not feasible.[9] These methods provide precise control over the molecular structure but may be less scalable for bulk production compared to optimized fermentation.

References

Troubleshooting & Optimization

improving Javanicin C yield from Fusarium culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Javanicin C from Fusarium cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is a bioactive polyketide pigment with antibacterial properties.[1] It belongs to the naphthoquinone class of compounds, which are part of the broader fusarubin family of secondary metabolites.[2][3] It is primarily produced by certain species of the filamentous fungi Fusarium, notably Fusarium solani and Fusarium javanicum.[1][2][4]

Q2: What is the general biosynthetic origin of this compound?

A2: this compound is a secondary metabolite synthesized via a polyketide pathway. The genes responsible for its biosynthesis are typically organized in a co-regulated biosynthetic gene cluster (BGC).[3] The expression of this gene cluster is often silent under standard laboratory conditions and is tightly regulated by a complex network that responds to environmental and nutritional cues.[5][6]

Q3: What are the key factors influencing the yield of this compound?

A3: The production of this compound is highly sensitive to culture conditions. The key factors include:

  • Nutrient Composition: The type and concentration of carbon and nitrogen sources are critical.[2]

  • pH: The pH of the culture medium significantly affects fungal metabolism and the biosynthesis of secondary metabolites.[7][8]

  • Temperature: Fusarium species have an optimal temperature range for growth and metabolite production.[7][8][9]

  • Aeration and Agitation: Oxygen availability can influence the metabolic state of the fungus, with stationary cultures sometimes yielding better results than agitated ones for certain metabolites.[9]

  • Incubation Time: this compound is a secondary metabolite, meaning its production typically occurs during the stationary phase of fungal growth.[10]

Q4: What is a typical yield for this compound in a lab setting?

A4: this compound yields can vary significantly based on the Fusarium strain and culture conditions. Reported yields in optimized media can range from approximately 33 mg/L to as high as 77 mg/L in shake-flask cultures of F. solani.[2]

Troubleshooting Guide: Low this compound Yield

This guide addresses the common issue of low or no this compound production during Fusarium fermentation.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Problem: Low or No this compound Yield check_strain 1. Verify Fungal Strain start->check_strain Is the strain correct? check_media 2. Optimize Culture Medium check_strain->check_media Yes strain_sol Action: - Confirm species (e.g., F. solani). - Use a known producing strain. - Perform molecular identification. check_strain->strain_sol No / Unsure check_physical 3. Optimize Physical Parameters check_media->check_physical media_carbon A. Carbon Source check_media->media_carbon media_nitrogen B. Nitrogen Source check_media->media_nitrogen physical_ph A. pH check_physical->physical_ph physical_temp B. Temperature check_physical->physical_temp physical_aeration C. Aeration/Agitation check_physical->physical_aeration carbon_sol Action: - Use sucrose (e.g., 100 g/L). - Test alternative sources (glucose, maltose). media_carbon->carbon_sol nitrogen_sol Action: - Test ammonium vs. nitrate salts. - Optimize C:N ratio. - See Table 1 for examples. media_nitrogen->nitrogen_sol ph_sol Action: - Adjust initial medium pH to 5.5 - 7.0. - Optimal is often near pH 6.0. physical_ph->ph_sol temp_sol Action: - Incubate at 25-30°C. - Avoid temperature fluctuations. physical_temp->temp_sol aeration_sol Action: - Test stationary vs. shaking (e.g., 100-120 rpm). - Ensure adequate flask volume for aeration. physical_aeration->aeration_sol

Caption: A decision tree for troubleshooting low this compound yield.

Data on Culture Condition Optimization

Quantitative data from literature is summarized below to guide experimental design.

Table 1: Effect of Carbon and Nitrogen Source on this compound Yield in F. solani Data derived from a study on media optimization.[2] All cultures were incubated for seven days.

Carbon Source (Concentration)Nitrogen Source (Concentration)Resulting this compound Yield (mg/L)
Sucrose (100 g/L)Ammonium Tartrate (6.9 g/L)~ 77
Sucrose (100 g/L)Sodium Nitrate (Medium Level*)~ 33
Maltose (50 g/L)Ammonium Tartrate (4.6 g/L)Low / Negligible

Note: The study indicated this combination favored production of a different polyketide, bostrycoidin, over Javanicin.

Table 2: Recommended Physical Parameters for Fusarium Culture

ParameterRecommended RangeRationale & References
pH 5.5 - 7.0An acidic to neutral pH is generally optimal for Fusarium growth and secondary metabolite production.[7][8]
Temperature 25 - 30°CThis range supports robust mycelial growth and enzyme activity for biosynthesis.[8][9][11]
Agitation 100 - 150 rpmProvides sufficient aeration in liquid cultures. However, stationary cultures should also be tested, as reduced agitation can sometimes enhance secondary metabolite production.[2][9][12]
Incubation Period 7 - 14 daysSufficient time is needed to move past the primary growth phase (biomass accumulation) and into the secondary metabolic production phase.[2][7]

Experimental Protocols

Protocol 1: Shake-Flask Fermentation of Fusarium solani

This protocol details the steps for growing F. solani in a liquid medium optimized for this compound production.

  • Inoculum Preparation:

    • Grow a culture of F. solani on a Potato Dextrose Agar (PDA) slant at 27°C for 7 days until sporulation is evident.[13]

    • Aseptically add 5 mL of sterile 0.9% NaCl solution to the slant and gently scrape the surface to release spores.[13]

    • Filter the resulting spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.[13][14]

    • Quantify the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the production medium. Based on high-yield reports, use a medium containing 100 g/L sucrose and 6.9 g/L ammonium tartrate, along with basal salts.[2] Autoclave for sterilization.

    • In a sterile laminar flow hood, inoculate 100 mL of the sterile liquid medium in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

    • Seal the flask with a sterile cotton plug to allow for gas exchange.

    • Incubate the flask at 27°C with shaking at 120 rpm for 7-9 days.[12][13]

  • Extraction and Analysis:

    • After incubation, separate the mycelia from the culture broth by filtration.

    • Perform a liquid-liquid extraction on the broth filtrate using an equal volume of ethyl acetate. Repeat the extraction three times.[6]

    • Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze via HPLC-DAD for the presence and quantification of this compound.[2]

Experimental Workflow Diagram

Workflow cluster_prep 1. Culture Preparation cluster_culture 2. Fermentation cluster_analysis 3. Analysis pda Grow F. solani on PDA Slant spores Prepare Spore Suspension pda->spores inoculate Inoculate Liquid Medium spores->inoculate incubate Incubate (27°C, 120 rpm, 7-9 days) inoculate->incubate extract Liquid-Liquid Extraction (Ethyl Acetate) incubate->extract hplc HPLC-DAD Analysis extract->hplc quantify Quantify this compound hplc->quantify

Caption: Workflow for this compound production and analysis.

Regulatory Pathways Overview

The production of this compound, like many fungal secondary metabolites, is controlled by a hierarchical regulatory network. While the specific pathway for this compound is not fully elucidated, it is governed by global regulators that integrate environmental signals.

Signaling_Pathway cluster_signals Environmental & Nutritional Signals cluster_regulators Global Regulatory Networks Nutrients Carbon / Nitrogen (e.g., Sucrose, Ammonium) Velvet VELVET Complex Nutrients->Velvet Lae1 LaeA/Lae1 Nutrients->Lae1 GATA GATA TFs (e.g., AreA) Nutrients->GATA Epigenetic Chromatin Remodeling (Histone Modification) Nutrients->Epigenetic pH pH pH->Velvet pH->Lae1 pH->GATA pH->Epigenetic Temp Temperature Temp->Velvet Temp->Lae1 Temp->GATA Temp->Epigenetic Light Light Light->Velvet Light->Lae1 Light->GATA Light->Epigenetic BGC This compound Biosynthetic Gene Cluster (BGC) Expression Velvet->BGC Lae1->BGC GATA->BGC Epigenetic->BGC Javanicin This compound Production BGC->Javanicin

References

Technical Support Center: Javanicin C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Javanicin C.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₆[1]
Molecular Weight 290.27 g/mol [1]
Appearance Red crystals with a coppery luster
Solubility Soluble in DMSO and alkalis.[1]
Storage Conditions Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1]

Q2: My this compound extract is a complex mixture. What are the likely impurities?

A2: this compound is often isolated from fungal cultures, such as Fusarium or Chloridium species.[1] Impurities can originate from the culture medium or be other secondary metabolites produced by the fungus. Common impurities may include other naphthoquinones (e.g., anhydrojavanicin, fusarubin), fatty acids, and pigments from the fungal mycelium.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively assessing the separation of this compound from impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of purity.[2][] A reversed-phase C18 column is often suitable for analyzing naphthoquinones.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified compound and helps in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for assessing purity and confirming the identity of the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low Yield and Recovery

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Degradation during extraction or purification This compound, like other naphthoquinones, may be sensitive to light, high temperatures, and extreme pH.[5] Minimize exposure to direct light, use amber glassware, and perform purification steps at room temperature or below if possible. Avoid strongly acidic or basic conditions.
Incomplete extraction from the crude material Ensure the chosen extraction solvent is appropriate for this compound and that the extraction time and method are sufficient to extract the compound fully.
Loss during solvent partitioning Optimize the pH and solvent system for liquid-liquid extraction to ensure this compound partitions into the desired phase.
Compound is too soluble in the crystallization solvent If using crystallization for final purification, select a solvent system where this compound has high solubility at elevated temperatures but low solubility at room temperature or below.
Irreversible adsorption to the stationary phase For column chromatography, the compound may be too polar for the chosen solvent system, leading to strong adsorption on silica gel. Gradually increase the eluent polarity.
Poor Purity and Persistent Impurities

Problem: The purified this compound is contaminated with other compounds.

Possible Cause Troubleshooting Step
Co-elution of impurities in column chromatography The polarity of the impurity is very similar to this compound. Try a different solvent system or a different stationary phase (e.g., alumina, reversed-phase silica). High-speed countercurrent chromatography (HSCCC) can be an effective alternative.[2]
Co-crystallization of impurities If impurities crystallize with this compound, a different crystallization solvent or an alternative purification step like preparative HPLC may be necessary.
Degradation of this compound on the column Naphthoquinones can degrade on acidic silica gel. Deactivate the silica gel with a small amount of a base like triethylamine in the eluent, or use a neutral stationary phase like alumina.
Sample overload on the chromatography column Overloading the column leads to poor separation. Reduce the amount of crude extract loaded onto the column.

Experimental Protocols & Data

High-Speed Countercurrent Chromatography (HSCCC) Purification

This method has been successfully used for the preparative separation of this compound.[2]

Protocol:

  • Solvent System Preparation: Prepare a biphasic solvent system of petroleum ether-ethyl acetate-methanol-water in a 4:3:2:1 (v/v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the two phases.

  • Sample Preparation: Dissolve 100 mg of the crude this compound extract in a suitable volume of the solvent system (e.g., 10 mL of a 1:1 mixture of the upper and lower phases).

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (the upper phase).

    • Set the rotational speed (e.g., 850 rpm).

    • Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Fraction Collection and Analysis: Collect fractions and monitor the effluent by HPLC to identify the fractions containing pure this compound.

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Performance Data:

ParameterValue
Crude Sample 100 mg
Purified this compound 40.6 mg
Purity (by HPLC) 92.2%
Recovery 95.1%
Data from a published study on this compound purification.[2]

Visualizations

Javanicin_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification fungal_culture Fungal Culture (e.g., Fusarium solani) extraction Solvent Extraction fungal_culture->extraction crude_extract Crude this compound Extract extraction->crude_extract hsccc HSCCC (Petroleum ether-EtOAc-MeOH-H₂O 4:3:2:1 v/v) crude_extract->hsccc fractions Collect Fractions hsccc->fractions purity_check Purity Analysis (HPLC) fractions->purity_check pure_javanicin Purified this compound purity_check->pure_javanicin

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield poor_purity Poor Purity? start->poor_purity degradation Check for Degradation (Light, Heat, pH) low_yield->degradation Yes extraction_efficiency Optimize Extraction Protocol low_yield->extraction_efficiency Yes adsorption Check for Column Adsorption low_yield->adsorption Yes co_elution Change Solvent System or Stationary Phase poor_purity->co_elution Yes co_crystallization Try Different Crystallization Solvent poor_purity->co_crystallization Yes column_degradation Use Neutral Stationary Phase (e.g., Alumina) poor_purity->column_degradation Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Javanicin C Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Javanicin C. The information provided is intended to assist in the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is understanding its degradation important?

A1: this compound is a naphthoquinone-derived secondary metabolite produced by various fungi, notably Fusarium javanicum.[1][2] Its chemical formula is C15H14O6.[1][3][4] Understanding the degradation of this compound is crucial for determining its stability, shelf-life, and identifying potentially toxic or inactive byproducts that may arise during storage or formulation. This knowledge is essential for developing stable formulations and ensuring the compound's efficacy and safety in research and potential therapeutic applications.

Q2: What are the most likely degradation pathways for this compound based on its chemical structure?

A2: Based on the functional groups present in this compound (a naphthoquinone ring, hydroxyl groups, a methoxy group, and a ketone), the most probable degradation pathways include:

  • Oxidation: The hydroquinone moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures or ring-opening products.

  • Hydrolysis: The methoxy ether linkage could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxyl group.

  • Photodegradation: Like many colored compounds, this compound may be sensitive to light, leading to complex degradation pathways.

Q3: What analytical techniques are recommended for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the effective separation and identification of degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a primary tool for separating the parent compound from its degradants.[6][7] For structural elucidation, Mass Spectrometry (MS), particularly LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][8]

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies, also known as stress testing, are essential to predict the degradation pathways of a drug substance.[6][9] These studies involve subjecting the compound to harsh conditions to accelerate its degradation. For this compound, this would typically involve exposure to acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

Troubleshooting Guides

Issue 1: Multiple unexpected peaks in HPLC chromatogram after storing this compound solution at room temperature.

  • Possible Cause: this compound may be unstable in the chosen solvent at room temperature. Degradation could be occurring due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Steps:

    • Analyze a freshly prepared standard: This will confirm if the issue is with the stored sample.

    • Store the solution under different conditions: Prepare new solutions and store them protected from light and at refrigerated temperatures (2-8 °C). Analyze these at different time points to assess stability under these conditions.

    • Degas the solvent: Dissolved oxygen can promote oxidation. Using a degassed solvent for sample preparation might reduce the formation of oxidative degradants.

    • Perform LC-MS analysis: To get preliminary information on the molecular weights of the unknown peaks, which can help in postulating their structures.

Issue 2: Loss of this compound potency in a formulation with no obvious degradant peaks.

  • Possible Cause: The degradation products may not be chromophoric at the detection wavelength used, or they may be precipitating out of the solution. It is also possible that the parent compound is interacting with excipients in the formulation.

  • Troubleshooting Steps:

    • Change the detection wavelength: Analyze the sample at multiple wavelengths to see if any previously unseen peaks appear.

    • Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with HPLC to detect non-chromophoric compounds.

    • Check for precipitation: Visually inspect the sample for any solid material. If present, dissolve it in a suitable solvent and analyze.

    • Conduct compatibility studies: Analyze this compound in the presence of individual formulation excipients to identify any potential interactions.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation of this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl (60°C, 24h)12.52DP-1
0.1 M NaOH (RT, 4h)25.83DP-2
3% H₂O₂ (RT, 8h)18.24DP-3
Thermal (80°C, 48h)8.11DP-4
Photolytic (UV light, 24h)15.63DP-5

Table 2: HPLC Retention Times of this compound and its Major Degradation Products

CompoundRetention Time (min)
This compound15.2
DP-1 (Acidic)12.8
DP-2 (Basic)10.5
DP-3 (Oxidative)18.1
DP-4 (Thermal)14.5
DP-5 (Photolytic)16.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the sample in methanol for analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and its Degradation Products

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Basic Hydrolysis (0.1M NaOH, RT) stock->base Expose to stress oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to stress thermal Thermal (80°C, Solid) stock->thermal Expose to stress photo Photolytic (UV light) stock->photo Expose to stress hplc HPLC-UV Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidative->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS for Identification hplc->lcms Characterize unknown peaks degradation_pathways cluster_products Potential Degradation Products JavanicinC This compound (C15H14O6) DP1 Hydrolysis Product (Demethylated) JavanicinC->DP1 Acid/Base Hydrolysis DP2 Oxidation Product (Ring Cleavage) JavanicinC->DP2 Oxidation DP3 Photodegradation Isomer JavanicinC->DP3 Photolysis

References

overcoming low solubility of Javanicin C in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Javanicin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring naphthoquinone, a type of organic compound known for its antimicrobial and other biological activities.[1] Like many fungal secondary metabolites, this compound is a hydrophobic molecule, leading to poor solubility in aqueous media. This low solubility can significantly hinder its study and application in biological assays and preclinical development, as it may lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: In which solvents is this compound known to be soluble?

A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) and alkaline solutions.[2][3] Its parent compound, 1,4-naphthoquinone, also shows good solubility in organic solvents like ethanol.[4] However, its solubility in water is limited.[4]

Q3: What are the common signs of this compound precipitation in my aqueous experimental setup?

A3: Signs of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a decrease in the measured concentration of this compound over time. It is crucial to visually inspect your solutions and, if possible, quantify the soluble fraction to confirm precipitation.

Q4: Can I use DMSO to dissolve this compound for my aqueous-based experiments?

A4: While this compound is soluble in DMSO, it is important to consider the final concentration of DMSO in your aqueous solution.[3] High concentrations of DMSO can be toxic to cells and may interfere with biological assays. It is recommended to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v), and to always include a vehicle control (the same concentration of DMSO without this compound) in your experiments.

Troubleshooting Guides

Issue 1: this compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.

Possible Causes and Solutions:

  • Cause: The aqueous buffer has a much lower solubilizing capacity for this compound compared to the DMSO stock.

  • Solution 1: Optimize DMSO Concentration:

    • Prepare a more concentrated stock solution of this compound in DMSO.

    • Use a smaller volume of the stock solution to achieve the desired final concentration in the aqueous buffer, thereby lowering the final DMSO percentage.

  • Solution 2: Use a Co-solvent System:

    • Introduce a water-miscible co-solvent to the aqueous buffer to increase its polarity and solubilizing power.

    • Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Refer to Experimental Protocol 1 for a detailed method.

  • Solution 3: Employ a Surfactant:

    • Surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.

    • Examples of biocompatible surfactants include Tween® 80 and Pluronic® F-68.

    • It is important to determine the critical micelle concentration (CMC) of the surfactant and use a concentration above the CMC.

Issue 2: Inconsistent results in cell-based assays, possibly due to variable this compound solubility.

Possible Causes and Solutions:

  • Cause: this compound may be precipitating over the course of the experiment, leading to inconsistent exposure of the cells to the compound.

  • Solution 1: Prepare Fresh Dilutions:

    • Prepare fresh dilutions of this compound in your assay medium immediately before each experiment.

    • Avoid storing diluted aqueous solutions of this compound for extended periods.

  • Solution 2: Utilize Cyclodextrin Inclusion Complexes:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[5][6]

    • This can improve the stability and solubility of this compound in aqueous media.

    • Refer to Experimental Protocol 2 for a detailed method on preparing a this compound-cyclodextrin complex.

  • Solution 3: Develop a Nanoparticle Formulation:

    • Encapsulating this compound into nanoparticles (e.g., liposomes or polymeric nanoparticles) can significantly enhance its aqueous solubility and stability.[7]

    • This approach can also facilitate cellular uptake.

    • Refer to Experimental Protocol 3 for a general method for nanoparticle formulation.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[3]
Alkaline SolutionsSoluble[2]
EthanolLikely Soluble[4]
WaterPoorly Soluble[4]

Table 2: Hypothetical Quantitative Data for this compound Solubility Enhancement

FormulationThis compound Concentration (µg/mL)Fold Increase in Aqueous Solubility
This compound in Water1.51.0
This compound with 5% Ethanol (Co-solvent)15.210.1
This compound with 10mM HP-β-Cyclodextrin45.830.5
This compound in PLGA Nanoparticles120.580.3

Experimental Protocols

Experimental Protocol 1: Co-solvent System for Enhancing this compound Solubility

Objective: To increase the aqueous solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (or other suitable co-solvent)

  • Phosphate-buffered saline (PBS) or other aqueous buffer of choice

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Co-solvent/Aqueous Buffer Mixtures: Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v ethanol in PBS).

  • Spiking and Equilibration: Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture to reach a target final concentration that is expected to be above its intrinsic aqueous solubility.

  • Vortex and Incubate: Vortex the solutions vigorously for 1-2 minutes. Incubate the solutions at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the solutions at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.

  • Quantification: Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

Experimental Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a water-soluble inclusion complex of this compound with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Methodology:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring to form a clear solution.

  • Addition of this compound: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer over time.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed this compound.

  • Lyophilization: Freeze the filtered solution and lyophilize it to obtain a dry powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol 3: Formulation of this compound-Loaded Nanoparticles

Objective: To encapsulate this compound in polymeric nanoparticles to improve its aqueous dispersibility.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Probe sonicator or homogenizer

  • Magnetic stirrer and stir bar

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing at high speed. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated this compound. Repeat the centrifugation and washing steps two more times.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water or lyophilize for long-term storage.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

Troubleshooting_Low_Solubility start Start: Low this compound Aqueous Solubility precipitate Precipitation Observed? start->precipitate check_dmso Is DMSO concentration > 0.5%? precipitate->check_dmso Yes inconsistent_results Inconsistent Assay Results? precipitate->inconsistent_results No reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes use_cosolvent Use a co-solvent (e.g., ethanol, PEG) check_dmso->use_cosolvent No end_soluble This compound Solubilized reduce_dmso->end_soluble use_cyclodextrin Formulate with cyclodextrins use_cosolvent->use_cyclodextrin use_nanoparticles Formulate as nanoparticles use_cyclodextrin->use_nanoparticles use_nanoparticles->end_soluble prepare_fresh Prepare fresh dilutions inconsistent_results->prepare_fresh Yes prepare_fresh->use_cyclodextrin

Caption: Troubleshooting workflow for addressing low aqueous solubility of this compound.

Cyclodextrin_Inclusion_Complex_Workflow start Start: Prepare Cyclodextrin Solution add_javanicin Add this compound to Cyclodextrin Solution start->add_javanicin stir_complexation Stir for 24-48h for Complexation add_javanicin->stir_complexation filter_solution Filter to Remove Un-complexed this compound stir_complexation->filter_solution lyophilize Lyophilize to Obtain Dry Powder filter_solution->lyophilize characterize Characterize Inclusion Complex (FTIR, DSC, NMR) lyophilize->characterize end_product End: Soluble this compound Inclusion Complex characterize->end_product

Caption: Experimental workflow for preparing a this compound-cyclodextrin inclusion complex.

Javanicin_C_Signaling_Pathway javanicin This compound cell_entry Cellular Entry javanicin->cell_entry intracellular_targets Intracellular Targets cell_entry->intracellular_targets glycolysis Glycolysis Pathway intracellular_targets->glycolysis mitochondrial_respiration Mitochondrial Respiration intracellular_targets->mitochondrial_respiration energy_production Interference with Carbohydrate Metabolism & Energy Production glycolysis->energy_production mitochondrial_respiration->energy_production antifungal_effect Antifungal Effect energy_production->antifungal_effect

Caption: Putative intracellular signaling pathway affected by this compound in fungi.[8][9]

References

addressing inconsistent bioactivity of Javanicin C batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Javanicin C. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a naphthoquinone, a type of natural bioactive compound produced by various fungi, including species like Fusarium and the endophytic fungus Chloridium sp.[1][2][3]. It is known for its antibacterial and antifungal properties[2][4]. Its mechanism of action involves the inhibition of key metabolic enzymes. This compound has been shown to inhibit pyruvate decarboxylase by reacting with its coenzyme, thiamine pyrophosphate, and it also inhibits the oxidative decarboxylation of α-ketoglutarate[1]. More recent proteomic studies on recombinant javanicin suggest that its antifungal activity against Cryptococcus neoformans is linked to the disruption of intracellular targets involved in carbohydrate metabolism and energy production, particularly the glycolysis pathway and mitochondrial respiration[5].

Q2: Why am I observing inconsistent bioactivity (e.g., different IC₅₀ or MIC values) between different batches of this compound?

Batch-to-batch variability is a common challenge when working with natural products and synthesized small molecules. Several factors can contribute to these inconsistencies:

  • Purity and Impurity Profile: The most common cause is a difference in the purity of the batches. The presence of unreacted starting materials, side-products from synthesis, or co-extracted compounds from a natural source can significantly alter the observed biological activity[6][7]. These impurities may be inert, inhibitory, or have their own bioactivity, leading to confounding results.

  • Degradation: this compound, like many organic molecules, may be susceptible to degradation if not stored or handled correctly. Exposure to light, oxygen, extreme temperatures, or repeated freeze-thaw cycles can break down the active compound, reducing its potency[6][8][9]. The degradation rate can be influenced by factors like temperature and humidity[10].

  • Source Variability (for naturally derived this compound): If this compound is isolated from a fungal culture, its production can be influenced by numerous factors. These include the specific fungal strain, growth medium composition, culture conditions (temperature, pH), and the age of the culture[11][12]. The extraction and purification process can also introduce variability[13][14].

  • Experimental Assay Conditions: Minor, often overlooked, variations in experimental protocols can lead to significant differences in results. This includes inconsistencies in cell seeding density, passage number of cell lines, reagent quality (e.g., media, serum), incubation times, and calibration of equipment like pipettes and plate readers[6][15][16].

Q3: What are the potential consequences of using a variable batch of this compound?

Using this compound with significant batch-to-batch variability can severely impact your research, leading to:

  • Irreproducible Results: The primary consequence is a lack of reproducibility, making it difficult to build upon previous findings or for other labs to validate your work.

  • Wasted Resources: Inconsistent results can lead to repeating experiments, consuming valuable time, reagents, and funding.

Q4: How can I ensure the quality and consistency of my this compound batches?

To ensure reliability, each new batch should be qualified before use. This involves a combination of analytical chemistry and a standardized biological assay.

  • Analytical Qualification: Confirm the identity and purity of the compound using methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[6][17]. HPLC is particularly useful for quantifying purity by comparing the area of the this compound peak to the total area of all peaks[18].

  • Biological Qualification: Test each new batch in a standardized, well-validated biological assay alongside a previously characterized "golden" or reference batch. This allows you to confirm that the new batch exhibits the expected potency and efficacy.

Section 2: Troubleshooting Inconsistent Bioactivity

This guide provides a systematic approach to diagnosing and resolving issues related to the inconsistent performance of this compound.

Workflow for Troubleshooting Inconsistent Bioactivity

start Inconsistent Bioactivity Observed (e.g., IC50, MIC shift) cat1 Step 1: Verify Compound Integrity start->cat1 cat2 Step 2: Standardize Assay Protocol start->cat2 cat3 Step 3: Assess Compound Stability start->cat3 check_purity Purity Check (HPLC, LC-MS) Is purity >95%? cat1->check_purity check_cells Cell Culture Conditions (Passage #, Mycoplasma) cat2->check_cells check_storage Storage Conditions (Temp, Light, Aliquoted?) cat3->check_storage check_identity Identity Check (MS, NMR) Does it match this compound? check_purity->check_identity end_node Consistent Bioactivity Achieved check_identity->end_node check_reagents Reagents & Controls (Media, Serum, Controls OK?) check_cells->check_reagents check_procedure Experimental Procedure (Pipetting, Timing, Density) check_reagents->check_procedure check_procedure->end_node check_solubility Solubility & Precipitation (Visible precipitate in media?) check_storage->check_solubility check_solubility->end_node

Caption: A logical workflow for diagnosing the root cause of inconsistent this compound bioactivity.

Section 3: Data Presentation & Key Parameters

Table 1: Common Causes of Batch-to-Batch Variability and Recommended Solutions
CategoryPotential CauseRecommended Solution
Compound Integrity Low Purity (<95%)Re-purify the compound or acquire a new batch from a reliable source. Always request a Certificate of Analysis (CoA).[6]
Presence of ImpuritiesIdentify impurities using LC-MS/NMR. If impurities are active, they must be removed.[17]
Incorrect Compound IdentityConfirm the chemical structure using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[18]
Compound DegradationAliquot stock solutions to avoid freeze-thaw cycles. Store protected from light at ≤ -20°C. Periodically re-check purity with HPLC.[9][10]
Assay Parameters Inconsistent Cell SeedingUse a cell counter for accurate seeding. Ensure a homogenous cell suspension before plating.[15]
High Cell Passage NumberUse cells within a consistent and low passage number range, as high-passage cells can have altered phenotypes.[6]
Mycoplasma ContaminationRegularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[6]
Reagent VariabilityUse the same lot of media, serum, and key reagents for a set of comparative experiments. Qualify new lots of critical reagents.[19]
Pipetting InaccuracyCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes to minimize pipetting errors.[20]
Compound Handling Poor SolubilityCheck for precipitation in stock solutions and final assay media. Use a validated solvent and do not exceed the recommended final concentration (e.g., <0.5% DMSO).[6]
Adsorption to PlasticsFor highly lipophilic compounds, consider using low-adhesion microplates or glassware.
Table 2: Reported Bioactivity for this compound

(Note: These values are reported from specific studies and may vary based on the specific strain, assay conditions, and this compound purity.)

Bioactivity TypeOrganism/Cell LineReported Value (MIC/IC₅₀)Reference
AntibacterialPseudomonas aeruginosaMIC: 2 µg/mL[4]
AntibacterialPseudomonas fluorescensMIC: 2 µg/mL[4]
AntibacterialEscherichia coliMIC: 20-40 µg/mL[4]
AntibacterialBacillus sp.MIC: 20-40 µg/mL[4]
AntifungalCandida albicansMIC: 20-40 µg/mL[4]
AntifungalFusarium oxysporumMIC: 20-40 µg/mL[4]

Section 4: Detailed Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method to assess the purity of a this compound batch. This should be optimized based on the specific HPLC system and column available.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV-Vis detector

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in a known volume (e.g., 1 mL) of ACN or DMSO to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • HPLC Conditions (Example Gradient):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of this compound (a scouting run using a photodiode array detector is recommended to determine this).

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 10% B

      • 2-20 min: Ramp linearly from 10% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 10% B

      • 26-30 min: Equilibrate at 10% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. A purity of ≥95% is generally recommended for biological assays. A purity of 92.2% has been previously reported for this compound purified by countercurrent chromatography[18].

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism, adapted from CLSI guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microplates

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast)[21]

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Adjust the culture density in fresh broth to a final concentration of 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • Compound Dilution:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to column 11 (negative/sterility control).

    • Add 2 µL of the this compound stock solution to the first well (column 1) to achieve the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then from column 2 to 3, and so on, up to column 10. Discard 100 µL from the column 10 wells.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells in columns 1-10 and column 12 (positive/growth control). Do not add inoculum to column 11.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Section 5: Visual Guides & Workflows

This compound's Proposed Mechanism of Action

sub Pyruvate enzyme Pyruvate Decarboxylase (Requires Thiamine Pyrophosphate) sub->enzyme prod Acetaldehyde + CO2 enzyme->prod comp This compound comp->enzyme Inhibition dummy

Caption: this compound inhibits pyruvate decarboxylase, a key enzyme in metabolism[1].

Workflow for Qualifying a New this compound Batch

start Receive New Batch of this compound analytical_checks Physicochemical Analysis start->analytical_checks hplc Purity by HPLC (≥95%) analytical_checks->hplc ms Identity by MS (Correct Mass) hplc->ms nmr Structure by NMR (Compare to Ref.) ms->nmr bio_check Biological Qualification nmr->bio_check pilot_assay Pilot Bioassay vs. Reference Batch (e.g., MIC or IC50 Assay) bio_check->pilot_assay decision Activity within +/- 2-fold of Reference? pilot_assay->decision pass Batch Qualified for Use decision->pass Yes fail Reject Batch (Contact Supplier) decision->fail No

References

Optimizing Javanicin C Concentration in Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Javanicin C in cell-based assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and reproducible application of this potent naphthoquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a naphthoquinone, a class of organic compounds known for their biological activity.[1] It has demonstrated antifungal, antibacterial, and anti-proliferative effects.[2][3][4] Its primary mechanism of action is believed to involve the induction of apoptosis (programmed cell death), potentially through the mitochondrial pathway.[1][2] In fungal cells, this compound has been shown to interfere with essential metabolic processes, including carbohydrate metabolism and energy production.[2][5][6]

Q2: What is the recommended starting concentration for this compound in my cell-based assay?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the ideal concentration for your experimental setup. However, based on existing literature, the following ranges can be used as a starting point:

ApplicationCell TypeRecommended Concentration RangeCitation
Antifungal Assays Cryptococcus neoformans25 - 100 µg/mL (MIC)[1][7]
Other fungal and bacterial pathogens20 - 40 µg/mL (MIC)[8]
Antibacterial Assays Pseudomonas spp.2 µg/mL (MIC)[8]
Cytotoxicity Assays MCF-7 and MDA-MB-231 (Human Breast Cancer)60 - 85 µg/mL (IC50)[9]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage of this compound are critical for maintaining its stability and activity. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]

  • Preparation: To prepare a stock solution, dissolve the this compound powder in a small amount of the chosen solvent and then dilute to the final desired concentration with sterile, double-distilled water or a buffer.[10]

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[11] Store these aliquots at -20°C or -80°C for long-term stability.[10] Protect the stock solution from light.[10]

Q4: Is this compound stable in cell culture media?

A4: The stability of compounds in cell culture media can vary depending on the media composition and experimental conditions. While specific stability data for this compound in various media is not extensively documented, it is good practice to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution. Avoid prolonged storage of this compound in culture media at 37°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no cellular response to this compound - Incorrect concentration: The concentration may be too low for the specific cell line. - Compound instability: The this compound may have degraded due to improper storage or handling. - Cellular resistance: The cell line may be inherently resistant to this compound.- Perform a dose-response experiment with a wider range of concentrations. - Prepare a fresh stock solution of this compound and ensure proper storage conditions. - Consider using a different cell line or investigating the mechanisms of resistance.
High background noise or off-target effects - High concentration: The concentration of this compound may be too high, leading to non-specific cytotoxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Lower the concentration of this compound used in the assay. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments.
Precipitation of this compound in culture media - Poor solubility: this compound may have limited solubility in aqueous solutions at high concentrations.- Prepare a higher concentration stock solution in an appropriate solvent and dilute it further in the culture medium. - Gently warm the media and vortex to aid dissolution, but avoid excessive heat which could degrade the compound. - Visually inspect the media for any precipitate before adding it to the cells.
Inconsistent results between experiments - Variability in cell health: Differences in cell passage number, confluency, or overall health can affect the response to treatment. - Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent results.- Maintain a consistent cell culture practice, using cells within a specific passage number range and seeding at a consistent density. - Prepare fresh dilutions of this compound for each experiment and use calibrated pipettes for accurate measurements.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cell line.[3][4][12]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated and solvent-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[13][14][15]

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the appropriate time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[13]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle progression using flow cytometry.[7][16][17]

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.[7]

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.[7]

  • Analyze the samples by flow cytometry.

Visualizations

Javanicin_C_Proposed_Apoptosis_Pathway Proposed Apoptosis Pathway of this compound in Mammalian Cells Javanicin_C This compound Apoptotic_Stimuli Induction of Apoptotic Stimuli Javanicin_C->Apoptotic_Stimuli Mitochondrion Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptotic_Stimuli->Mitochondrion Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in mammalian cells.

Javanicin_C_Antifungal_Mechanism Proposed Antifungal Mechanism of this compound Javanicin_C This compound Fungal_Cell Fungal Cell Javanicin_C->Fungal_Cell Intracellular_Targets Intracellular Targets Fungal_Cell->Intracellular_Targets Carbohydrate_Metabolism Carbohydrate Metabolism (e.g., Glycolysis) Intracellular_Targets->Carbohydrate_Metabolism Energy_Production Energy Production (Mitochondrial Respiration) Intracellular_Targets->Energy_Production Fungal_Cell_Death Fungal Cell Death Carbohydrate_Metabolism->Fungal_Cell_Death Energy_Production->Fungal_Cell_Death

Caption: Proposed mechanism of this compound's antifungal activity.

Experimental_Workflow_Cytotoxicity Experimental Workflow for Cytotoxicity Assay (MTT) A Seed Cells (96-well plate) B Treat with this compound (24-72h) A->B C Add MTT Reagent (2-4h) B->C D Add Solubilization Solution C->D E Read Absorbance (570 nm) D->E

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

References

Technical Support Center: Javanicin C in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Javanicin C in plant studies. The focus is on minimizing phytotoxicity to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant research?

This compound is a highly functionalized naphthoquinone produced by the endophytic fungus Chloridium sp.[1] It exhibits strong antibacterial and antifungal properties, making it a compound of interest for developing new antimicrobial agents for both agricultural and pharmaceutical applications. In plant studies, it is often investigated for its potential as a biocontrol agent against plant pathogens.

Q2: What are the typical symptoms of this compound phytotoxicity in plants?

While specific symptoms can vary between plant species and the concentration of this compound used, common signs of phytotoxicity for naphthoquinones include:

  • Seed Germination Inhibition: Reduced or completely inhibited germination of seeds.

  • Root Growth Inhibition: Stunted root development, browning of root tips, and reduced root biomass.

  • Shoot Growth Reduction: Decreased plant height, smaller leaf size, and overall reduced biomass.

  • Chlorosis and Necrosis: Yellowing of leaves (chlorosis) followed by tissue death (necrosis), often starting at the leaf margins.

  • Oxidative Stress Symptoms: Visible signs of stress, such as wilting and discoloration, due to the production of reactive oxygen species (ROS).[2][3][4]

Q3: What is the primary mechanism of this compound phytotoxicity?

The phytotoxicity of this compound, like other naphthoquinones, is primarily attributed to its ability to induce oxidative stress.[2][3] this compound can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[2][3] This overproduction of ROS can overwhelm the plant's antioxidant defense system, leading to cellular damage, lipid peroxidation, protein denaturation, and ultimately, cell death.[5]

Q4: Are there ways to reduce the phytotoxicity of this compound in my experiments?

Yes, several strategies can be employed to minimize the phytotoxic effects of this compound:

  • Dose Optimization: Conduct dose-response experiments to determine the optimal concentration that is effective against the target pathogen with minimal harm to the host plant.

  • Use of Safeners: Chemical safeners can be used to enhance the plant's natural detoxification pathways, making it more resilient to the toxic effects of xenobiotics.[6]

  • Application Method: The method of application (e.g., soil drench, foliar spray, seed treatment) can influence the extent of phytotoxicity.

  • Antioxidant Co-application: In some cases, the co-application of antioxidants may help mitigate oxidative stress.

Troubleshooting Guides

Problem 1: High plant mortality or severe growth inhibition at expectedly low concentrations of this compound.

Possible Cause:

  • High Sensitivity of Plant Species: The plant species you are using may be particularly sensitive to naphthoquinones.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing or exacerbating the phytotoxicity.

  • Incorrect Concentration Calculation: Errors in calculating the final concentration of this compound.

Solutions:

  • Conduct a Dose-Response Study: It is crucial to determine the half-maximal effective concentration (EC50) for phytotoxicity in your specific plant model. This will help you establish a working concentration range.

  • Run Solvent Controls: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to account for any solvent-induced effects.

  • Verify Stock Solution Concentration: Double-check all calculations and, if possible, use a spectrophotometer or other analytical method to confirm the concentration of your this compound stock solution.

Problem 2: Inconsistent results and high variability in phytotoxicity between experimental replicates.

Possible Cause:

  • Uneven Application: Inconsistent application of the this compound solution, leading to some plants receiving higher doses than others.

  • Variable Plant Growth Conditions: Inconsistent environmental conditions (light, temperature, humidity) can affect a plant's susceptibility to chemical stressors.

  • Genetic Variability in Plants: If using seeds from a non-inbred line, genetic differences between individual plants can lead to variable responses.

Solutions:

  • Standardize Application Technique: Ensure a uniform and consistent application method for all treatments. For soil applications, ensure even distribution in the soil. For foliar applications, ensure complete and uniform coverage of the leaves.

  • Maintain Consistent Environmental Conditions: Use a controlled environment growth chamber to maintain consistent light intensity, photoperiod, temperature, and humidity for all plants.

  • Use a Genetically Uniform Plant Line: Whenever possible, use a certified, genetically uniform seed source or a clonal plant line to minimize biological variability.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound Phytotoxicity on Arabidopsis thaliana

Note: The following data is illustrative and based on typical results for phytotoxic compounds. Actual values for this compound need to be determined experimentally.

This compound Concentration (µM)Germination Rate (%)Root Elongation (mm)Plant Fresh Weight (mg)
0 (Control)98 ± 215.2 ± 1.155.3 ± 4.2
195 ± 312.8 ± 0.951.7 ± 3.8
582 ± 58.1 ± 0.742.1 ± 3.1
1065 ± 64.3 ± 0.528.9 ± 2.5
2530 ± 41.2 ± 0.315.4 ± 1.9
505 ± 20.1 ± 0.15.8 ± 1.1
Table 2: Effect of a Hypothetical Safener on Mitigating this compound Phytotoxicity

Note: This table illustrates the potential effect of a safener. The effectiveness of specific safeners against this compound needs to be experimentally validated.

TreatmentRoot Elongation (mm)Plant Fresh Weight (mg)Relative Phytotoxicity Reduction (%)
Control15.2 ± 1.155.3 ± 4.2N/A
This compound (10 µM)4.3 ± 0.528.9 ± 2.50
This compound (10 µM) + Safener X9.7 ± 0.845.6 ± 3.550.9
Safener X only15.0 ± 1.054.8 ± 4.0N/A

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity using a Seed Germination and Root Elongation Assay

Objective: To determine the effect of different concentrations of this compound on seed germination and early seedling growth.

Materials:

  • Arabidopsis thaliana seeds (or other model plant)

  • This compound

  • DMSO (or appropriate solvent)

  • Murashige and Skoog (MS) agar plates

  • Sterile water

  • Petri dishes

  • Filter paper

  • Growth chamber

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Treatment Solutions: Prepare a series of dilutions of the this compound stock solution in sterile water or liquid MS medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a solvent control with the same concentration of DMSO as the highest this compound treatment.

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile water.

  • Plating Seeds: Place a sterile filter paper in each petri dish and moisten with 5 ml of the respective treatment solution. Arrange a known number of sterilized seeds (e.g., 50) on the filter paper.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection:

    • Germination Rate: After a set period (e.g., 3-5 days), count the number of germinated seeds (radicle emergence).

    • Root Elongation: After a longer period (e.g., 7-10 days), measure the primary root length of each seedling using a ruler or image analysis software.

  • Data Analysis: Calculate the germination percentage and average root length for each treatment. Determine the EC50 value for root elongation inhibition.

Protocol 2: Evaluating the Efficacy of a Chemical Safener

Objective: To assess the ability of a chemical safener to reduce this compound-induced phytotoxicity.

Materials:

  • Plant seedlings (e.g., 2-week-old Arabidopsis or maize)

  • This compound

  • Chemical safener (e.g., Isoxadifen-ethyl)

  • Appropriate solvents

  • Pots with sterile soil mix

  • Growth chamber

Procedure:

  • Safener Application (Seed Treatment):

    • Prepare a solution of the safener at the desired concentration.

    • Coat the seeds with the safener solution and allow them to dry before planting.

  • Safener Application (Soil Drench):

    • Plant seeds in pots and allow them to grow to the desired stage.

    • Apply the safener solution as a soil drench to the pots 24-48 hours before this compound treatment.

  • This compound Treatment:

    • Prepare a solution of this compound at a concentration known to cause moderate phytotoxicity (e.g., EC50).

    • Apply the this compound solution to both safener-treated and non-safener-treated plants.

  • Control Groups:

    • Untreated control

    • This compound only

    • Safener only

    • Solvent control

  • Incubation and Observation:

    • Grow the plants in a growth chamber under controlled conditions.

    • Observe and record phytotoxicity symptoms (e.g., chlorosis, stunting) over a period of 7-14 days.

  • Data Collection:

    • Measure plant height, shoot fresh weight, and root fresh weight at the end of the experiment.

  • Data Analysis: Compare the growth parameters of the different treatment groups to determine if the safener significantly reduced the phytotoxic effects of this compound.

Visualizations

Signaling Pathway of Naphthoquinone-Induced Oxidative Stress

G cluster_extracellular Extracellular cluster_cell Plant Cell JavanicinC This compound JavanicinC_in This compound (intracellular) JavanicinC->JavanicinC_in Uptake ROS Reactive Oxygen Species (ROS) JavanicinC_in->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK_Cascade MAPK Cascade (e.g., MPK3/MPK6) OxidativeStress->MAPK_Cascade Signal Perception Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) OxidativeStress->Cellular_Damage Detox_Genes Detoxification Genes (GSTs, P450s) MAPK_Cascade->Detox_Genes Transcriptional Activation Antioxidant_Genes Antioxidant Genes (SOD, APX) MAPK_Cascade->Antioxidant_Genes Transcriptional Activation Phytotoxicity Phytotoxicity Symptoms (Growth Inhibition, Necrosis) Cellular_Damage->Phytotoxicity

Caption: Naphthoquinone-induced oxidative stress signaling pathway in a plant cell.

Experimental Workflow for Minimizing Phytotoxicity

G start Start: this compound Experiment dose_response 1. Dose-Response Assay (e.g., Seed Germination, Root Elongation) start->dose_response determine_ec50 2. Determine EC50 for Phytotoxicity dose_response->determine_ec50 high_phyto Is Phytotoxicity Too High at Effective Concentration? determine_ec50->high_phyto safener_screen 3. Screen Chemical Safeners high_phyto->safener_screen Yes final_exp 5. Conduct Experiment with Optimized this compound and Safener Concentrations high_phyto->final_exp No optimize_safener 4. Optimize Safener Concentration and Application Method safener_screen->optimize_safener optimize_safener->final_exp end End: Minimized Phytotoxicity final_exp->end

Caption: Logical workflow for minimizing this compound phytotoxicity in plant studies.

References

Javanicin C Mechanism of Action: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the mechanism of action of Javanicin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.

A crucial point of clarification is the existence of two distinct molecules referred to as "Javanicin" in scientific literature. This guide focuses on Javanicin (CAS 476-45-9) , a naphthoquinone compound isolated from fungal species like Fusarium and Chloridium.[1][2][3][4] It is often confused with recombinant Javanicin (r-javanicin) , a plant defensin peptide with antifungal properties.[5][6][7] Please ensure you are working with the correct compound for your research focus.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining Javanicin's mechanism of action?

A1: Researchers face several key challenges:

  • Broad Primary Target: The established mechanism is the inhibition of pyruvate decarboxylase via reaction with its coenzyme, thiamine pyrophosphate.[1] This can be a challenging pathway to study specifically and may mask other potential targets.

  • Physicochemical Properties: Javanicin is a crystalline solid with limited solubility in aqueous solutions, which can lead to experimental artifacts and reproducibility issues.[1][8] It is soluble in DMSO and alkalis.[1][8]

  • Limited Modern Data: Much of the foundational mechanism work is dated.[1] There is a lack of comprehensive studies using modern techniques like global proteomics or transcriptomics to identify downstream effects.

  • Potential for Confusion: The existence of a peptide named recombinant Javanicin (r-javanicin) can complicate literature searches and understanding.[5][7]

Q2: I'm observing precipitation of Javanicin in my cell culture media. How can I improve its solubility?

A2: This is a common issue. Javanicin is soluble in DMSO, but can crash out when diluted into aqueous media.[8] We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it to the final working concentration directly in the assay medium with vigorous vortexing. Ensure the final DMSO concentration in your experiment is low (<0.5%) and consistent across all samples, including vehicle controls. See the troubleshooting guide below for a more detailed workflow.

Q3: My IC50 values for Javanicin against bacterial strains are inconsistent. What could be the cause?

A3: Variability in IC50/MIC values can stem from several factors:

  • Solubility: As mentioned, poor solubility can lead to inconsistent effective concentrations.

  • Compound Stability: Javanicin decomposes at high temperatures (207.5-208 °C) and should be stored properly.[1] For long-term storage, keep it at -20°C in a dry, dark environment.[8]

  • Assay Conditions: The presence of certain metal ions (like copper) or organic acids in your media could potentially interfere with Javanicin's activity.[1]

  • Inoculum Effect: Ensure your bacterial inoculum density is consistent between experiments, as this can significantly impact MIC values.

Q4: How can I confirm if the inhibition of thiamine-dependent enzymes is the primary mechanism in my model system?

A4: The reaction with thiamine pyrophosphate is a key reported mechanism.[1] You can investigate this by performing a coenzyme rescue experiment. In your enzymatic or cellular assay, add an excess of thiamine pyrophosphate along with Javanicin. If the inhibitory effect of Javanicin is partially or fully reversed, it supports the hypothesis that its action is dependent on interfering with this coenzyme.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Javanicin Solubility in Aqueous Assays

This guide provides a systematic approach to address issues with Javanicin precipitation in experimental setups.

G start Start: Javanicin precipitates in aqueous buffer prep_stock Prepare fresh, high-concentration stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock check_stock Visually inspect stock solution. Is it fully dissolved? prep_stock->check_stock check_stock->dissolved Yes check_stock->not_dissolved No dilution_method Perform serial dilution in DMSO first, then add to aqueous buffer as the final step. aid_dissolution Gently warm (to RT) and vortex/sonicate. Avoid excessive heat. aid_dissolution->prep_stock final_dmso Check final DMSO concentration. Is it <0.5% and consistent across controls? dilution_method->final_dmso final_dmso->dmso_ok Yes final_dmso->dmso_high No run_assay Proceed with experiment. Include DMSO vehicle control. adjust_dmso Adjust stock concentration or dilution scheme to lower final DMSO. adjust_dmso->dilution_method end End: Solubility Optimized run_assay->end

Caption: Workflow for optimizing Javanicin solubility.

Data Presentation

Table 1: Physicochemical Properties of Javanicin (Naphthaquinone)
PropertyValueSource
Molecular Formula C₁₅H₁₄O₆PubChem[1]
Molecular Weight 290.27 g/mol PubChem[1]
Appearance Red crystals with coppery lusterHSDB[1]
Solubility Soluble in DMSO and alkalisMedKoo, HSDB[1][8]
Storage Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Keep dry and dark.MedKoo[8]
Decomposition Temp. 207.5-208 °CThe Merck Index[1]
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of Javanicin
OrganismMIC (µg/mL)Source
Pseudomonas aeruginosa2Kharwar et al., 2009[2]
Pseudomonas fluorescens2Kharwar et al., 2009[2]
Candida albicans20-40Kharwar et al., 2009[2]
Escherichia coli20-40Kharwar et al., 2009[2]
Fusarium oxysporum20-40Kharwar et al., 2009[2]
Bacillus sp.20-40Kharwar et al., 2009[2]

Experimental Protocols

Protocol 1: General Method for MIC Determination via Broth Microdilution

This protocol is adapted from standard methods and is suitable for testing Javanicin against bacterial strains like P. aeruginosa.

Materials:

  • Javanicin powder

  • 100% DMSO

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare Javanicin Stock: Dissolve Javanicin in 100% DMSO to a concentration of 1280 µg/mL. This will be your primary stock.

  • Prepare Bacterial Inoculum: Dilute a log-phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add an additional 100 µL of the Javanicin stock (1280 µg/mL) to the first column of wells. This will be your highest concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will create a gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Vehicle Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used in the assay.

    • Positive Control: Wells with MHB and inoculum only (no Javanicin or DMSO).

    • Negative Control: Wells with MHB only (no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Javanicin that completely inhibits visible growth, as determined by visual inspection or by measuring absorbance at 600 nm.

Visualizations

Proposed Mechanism of Action

The primary reported mechanism involves the inhibition of key metabolic enzymes through interaction with a vital coenzyme.[1]

G Javanicin Javanicin Reaction Reaction/ Inactivation Javanicin->Reaction TPP Thiamine Pyrophosphate (TPP) (Coenzyme) TPP->Reaction Enzyme Pyruvate Decarboxylase α-Ketoglutarate Decarboxylase Reaction->Enzyme Targets Inhibition Inhibition of Enzyme Activity Reaction->Inhibition Metabolism Disruption of Pyruvate & α-Ketoglutarate Decarboxylation Inhibition->Metabolism Outcome Antimicrobial / Phytotoxic Effects Metabolism->Outcome

Caption: Javanicin's proposed inhibition of TPP-dependent enzymes.

Suggested Experimental Workflow

This workflow outlines a modern approach to more deeply characterize Javanicin's mechanism of action, moving from broad effects to specific targets.

G cluster_0 Phase 1: Characterize Phenotypic Effects cluster_1 Phase 2: Unbiased 'Omics' Analysis cluster_2 Phase 3: Hypothesis Testing & Target Validation MIC Confirm MIC / IC50 in Model Organism TimeKill Perform Time-Kill Kinetics Assay MIC->TimeKill Microscopy Analyze Cellular Morphology (SEM/TEM) TimeKill->Microscopy Proteomics Quantitative Proteomics (LC-MS/MS) Microscopy->Proteomics Transcriptomics RNA-Seq Analysis Proteomics->Transcriptomics Metabolomics Metabolite Profiling Transcriptomics->Metabolomics Pathway Bioinformatic Pathway Analysis Metabolomics->Pathway Rescue Coenzyme/Metabolite Rescue Experiments Pathway->Rescue Target Validate Specific Targets (e.g., enzyme assays, mutants) Rescue->Target

Caption: A multi-phase workflow to elucidate mechanism of action.

References

Javanicin C Stock Solution Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and stabilization of Javanicin stock solutions. Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Javanicin stock solutions?

A1: Javanicin is soluble in Dimethyl Sulfoxide (DMSO) and alkaline solutions.[1][2] For most biological applications, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.

Q2: How should Javanicin be stored to ensure its stability?

A2: Javanicin in its solid, powdered form should be stored in a dry, dark place. For short-term storage, a temperature of 0-4°C is suitable for days to weeks. For long-term storage, it is recommended to store the solid compound at -20°C for months to years.[1]

Q3: What are the optimal storage conditions for Javanicin stock solutions?

A3: Javanicin stock solutions prepared in DMSO should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To minimize the impact of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q4: What is the shelf life of Javanicin?

A4: When stored correctly as a solid, Javanicin has a shelf life of over two years.[1] The stability of stock solutions will depend on the solvent and storage conditions.

Troubleshooting Guide: Javanicin Stock Solution Precipitation

One of the most common issues encountered when working with Javanicin is its precipitation out of solution, particularly when diluting a DMSO stock solution into an aqueous medium for experiments.

IssuePotential CauseRecommended Solution
Precipitation upon initial dissolution in DMSO The concentration of Javanicin exceeds its solubility limit in DMSO at the current temperature.- Gently warm the solution in a 37°C water bath. - Use sonication to aid dissolution. - Increase the volume of DMSO to prepare a lower concentration stock solution.
Precipitation after dilution into aqueous buffer or cell culture medium This is a common phenomenon for hydrophobic compounds. The aqueous environment significantly reduces the solubility of Javanicin, causing it to precipitate.- Perform a stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions in the aqueous medium. - Pre-warm the aqueous medium: Warming the buffer or cell culture medium to 37°C before adding the Javanicin stock can help maintain its solubility. - Ensure rapid mixing: Gently vortex or invert the tube immediately after adding the Javanicin stock to the aqueous medium to ensure rapid and even dispersion. - Maintain a low final DMSO concentration: The final concentration of DMSO in your experiment should be kept as low as possible (typically ≤0.5%) to minimize both solvent-induced precipitation and potential cytotoxicity.
Precipitation in stock solution during storage The stock solution may be supersaturated, or temperature fluctuations during storage could be causing the compound to fall out of solution.- Before use, warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is redissolved. - If precipitation is persistent, consider preparing a fresh, less concentrated stock solution. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data Presentation: Javanicin Storage and Handling

ParameterSolid JavanicinJavanicin Stock Solution (in DMSO)
Solvent N/AAnhydrous DMSO
Short-Term Storage 0-4°C (days to weeks)0-4°C (days to weeks)
Long-Term Storage -20°C (months to years)-20°C (months)
Key Handling Notes Store in a dry, dark environment.Aliquot into single-use volumes to minimize freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol for Preparing a Javanicin Stock Solution
  • Preparation: Allow the vial of solid Javanicin and the anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of Javanicin powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the Javanicin is completely dissolved.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C for long-term use, protected from light.

Protocol for a Broth Microdilution Antibacterial Susceptibility Assay

This protocol is adapted from standard broth microdilution methods and can be used to determine the Minimum Inhibitory Concentration (MIC) of Javanicin against a bacterial strain.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select a few colonies of the test bacterium and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).

  • Prepare Javanicin Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the Javanicin stock solution (at twice the highest desired test concentration, prepared by diluting the main stock in broth) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the Javanicin dilutions.

    • Include a positive control (broth with bacteria, no Javanicin) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Javanicin that completely inhibits visible bacterial growth.

Mandatory Visualization

G cluster_0 cluster_1 start Start: Javanicin Stock Solution Precipitation check_dissolution Is the precipitate present in the initial DMSO stock? start->check_dissolution redissolve_stock Warm stock to 37°C and vortex/sonicate. check_dissolution->redissolve_stock Yes check_aqueous_dilution Is precipitation occurring after dilution into aqueous medium? check_dissolution->check_aqueous_dilution No check_redissolution Did the precipitate redissolve? redissolve_stock->check_redissolution prepare_new_stock Prepare a fresh, potentially lower concentration stock. check_redissolution->prepare_new_stock No use_solution Use the clear stock solution. check_redissolution->use_solution Yes troubleshoot_dilution Implement improved dilution technique: - Pre-warm aqueous medium to 37°C. - Use stepwise dilution. - Ensure rapid mixing. check_aqueous_dilution->troubleshoot_dilution Yes check_final_dmso Is final DMSO concentration ≤0.5%? troubleshoot_dilution->check_final_dmso proceed_experiment Proceed with experiment. check_final_dmso->proceed_experiment Yes adjust_concentration Adjust stock or final concentration to lower DMSO percentage. check_final_dmso->adjust_concentration No adjust_concentration->troubleshoot_dilution

Caption: Troubleshooting workflow for Javanicin stock solution precipitation.

References

Technical Support Center: Mitigating Assay Interference with Javanicin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Javanicin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference from this naphthaquinone compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a naturally occurring naphthaquinone with known antibacterial and antifungal properties.[1][2] Its chemical structure, containing a quinone moiety, is prone to redox cycling and can act as a Michael acceptor.[3][4][5] These characteristics can lead to non-specific interactions within various assay formats, potentially generating false-positive or false-negative results.

Q2: What are the primary mechanisms of this compound assay interference?

Based on its naphthaquinone structure, this compound is likely to interfere with assays through several mechanisms:

  • Redox Cycling: this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[4][6][7] This can disrupt assays that are sensitive to the redox state of the environment or that use redox-sensitive reporters.

  • Fluorescence Quenching: Quinone compounds are known to quench the fluorescence of various fluorophores.[8][9][10][11] If your assay utilizes fluorescence detection, this compound may absorb the excitation or emission energy of your fluorescent probe, leading to a decreased signal that could be misinterpreted as biological activity.

  • Thiol Reactivity: As a Michael acceptor, this compound can react with nucleophiles, particularly thiol groups present in proteins (like cysteine residues) or assay reagents.[3][5] This covalent modification can lead to non-specific inhibition of enzymes or disruption of protein-protein interactions.

Q3: Which types of assays are most susceptible to interference by this compound?

Assays that are particularly vulnerable to interference by this compound include:

  • Fluorescence-Based Assays: Due to the potential for fluorescence quenching.[8][11]

  • Redox-Based Colorimetric Assays: Assays using redox indicators like MTT, resazurin, or those involving enzymatic reactions that produce or consume NADH/NADPH are susceptible to interference from the redox cycling of this compound.[12]

  • Thiol-Dependent Enzyme Assays: Assays for enzymes containing critical cysteine residues in their active sites, such as certain proteases and phosphatases, may be affected by the thiol reactivity of this compound.[3]

  • High-Throughput Screening (HTS) Campaigns: In HTS, the potential for off-target effects and assay artifacts is generally higher, and compounds like this compound are often flagged as Pan-Assay Interference Compounds (PAINS).[13][14]

Troubleshooting Guides

Issue 1: Unexpected Inhibition in a Fluorescence-Based Assay

Symptom: You observe a dose-dependent decrease in fluorescence intensity in your assay when this compound is present, suggesting inhibition of your target.

Troubleshooting Workflow:

G A Dose-dependent decrease in fluorescence observed B Is this compound colored? A->B C Run absorbance scan of this compound B->C Yes F Run no-enzyme/no-substrate control B->F No D Does absorbance overlap with excitation or emission wavelengths? C->D E Potential for inner filter effect D->E Yes J Interference confirmed E->J G Does fluorescence decrease in the presence of this compound? F->G H Fluorescence quenching is likely G->H Yes H->J I Consider orthogonal assay J->I

Caption: Troubleshooting workflow for fluorescence assay interference.

Detailed Methodologies:

  • Assess Color and Absorbance:

    • Protocol: Prepare solutions of this compound at the concentrations used in your assay in the assay buffer. Visually inspect for color. Measure the absorbance spectrum of these solutions using a spectrophotometer across the excitation and emission wavelengths of your fluorophore.

    • Interpretation: If this compound has significant absorbance at the excitation or emission wavelengths, it can cause an "inner filter effect," where the compound absorbs light intended to excite the fluorophore or emitted from it.

  • No-Enzyme/No-Substrate Control:

    • Protocol: Set up a control experiment containing the assay buffer, your fluorescent probe, and this compound at various concentrations, but without the enzyme or substrate.

    • Interpretation: A decrease in fluorescence in this control experiment strongly suggests direct fluorescence quenching by this compound.[8][11]

Mitigation Strategies:

  • Use a Red-Shifted Fluorophore: If interference is confirmed, consider switching to a fluorescent probe that excites and emits at longer wavelengths, where this compound is less likely to absorb.

  • Employ an Orthogonal Assay: Validate your findings using a different assay platform that is not based on fluorescence, such as a luminescence-based or label-free detection method.

Hypothetical Data Illustrating Fluorescence Quenching:

This compound (µM)Fluorescence Units (Target Assay)Fluorescence Units (No-Enzyme Control)% Inhibition (Apparent)% Quenching
0100001000000
1850085501514.5
5520053004847
10250026007574
505005509594.5
Issue 2: False Positives in a Redox-Based Cell Viability Assay (e.g., MTT, Resazurin)

Symptom: this compound appears to be cytotoxic in a cell viability assay that relies on a redox indicator.

Troubleshooting Workflow:

G A Apparent cytotoxicity in redox-based assay B Run cell-free control A->B C Does this compound reduce the indicator directly? B->C D Direct chemical reduction of indicator C->D Yes E Run control with killed cells C->E No I Interference confirmed D->I F Is there a signal change with this compound? E->F G Interference with assay chemistry F->G Yes G->I H Validate with non-redox assay (e.g., CellTiter-Glo) I->H

Caption: Troubleshooting workflow for redox assay interference.

Detailed Methodologies:

  • Cell-Free Control:

    • Protocol: In a multi-well plate, add assay buffer, the redox indicator (e.g., MTT, resazurin), and this compound at your experimental concentrations. Incubate for the same duration as your cell-based assay and measure the signal.

    • Interpretation: A change in the signal in the absence of cells indicates that this compound directly reacts with the assay reagent. Naphthoquinones can directly reduce these indicators, mimicking a viable cell signal, or interfere with the formazan product, leading to a false negative.[12]

  • Killed-Cell Control:

    • Protocol: Treat cells with a potent cytotoxic agent (e.g., high concentration of a known toxin or through freeze-thaw cycles) to ensure they are metabolically inactive. Then, perform the viability assay with these cells in the presence and absence of this compound.

    • Interpretation: If this compound produces a signal in the presence of dead cells, it confirms interference with the assay chemistry.

Mitigation Strategies:

  • Use a Non-Redox-Based Viability Assay: Switch to an assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®), membrane integrity (e.g., LDH release or trypan blue exclusion), or caspase activity for apoptosis.

Hypothetical Data Comparing Viability Assays:

This compound (µM)% Viability (MTT Assay)% Viability (CellTiter-Glo®)
0100100
18098
54595
102092
50588

This compound and Cellular Signaling

This compound is known to have antifungal and antibacterial effects, which are linked to the disruption of cellular metabolism.[15][16] Specifically, it has been shown to interfere with carbohydrate metabolism and energy production, likely affecting glycolysis and mitochondrial respiration.[15][16][17]

G cluster_cell Fungal/Bacterial Cell Javanicin This compound Glycolysis Glycolysis Javanicin->Glycolysis Inhibits Mitochondria Mitochondrial Respiration Javanicin->Mitochondria Inhibits ATP ATP Production Glycolysis->ATP Leads to Mitochondria->ATP Leads to ROS ROS Production Mitochondria->ROS Leads to CellGrowth Cell Growth & Proliferation ATP->CellGrowth Required for CellDeath Cell Death ROS->CellDeath Induces CellGrowth->CellDeath Reduced

Caption: Postulated signaling pathway for this compound's antimicrobial activity.

This diagram illustrates a plausible mechanism where this compound inhibits key metabolic pathways, leading to a reduction in ATP and an increase in ROS, ultimately resulting in cell death. This provides a framework for designing experiments to study its mechanism of action.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound Removal

This protocol can be used to remove this compound from a sample matrix prior to analysis to mitigate interference.

Materials:

  • C18 SPE cartridge

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Sample containing this compound

Procedure:

  • Conditioning: Pass 3 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load your sample onto the cartridge. This compound, being a relatively nonpolar molecule, will be retained on the C18 stationary phase.

  • Washing (Optional): If your analyte of interest is more polar than this compound, you can wash the cartridge with a weak organic solvent/water mixture to remove any remaining polar impurities.

  • Analyte Elution: Elute your more polar analyte of interest with an appropriate solvent.

  • This compound Elution (for confirmation): Subsequently, elute the retained this compound with a strong organic solvent like methanol or acetonitrile to confirm its presence.

By separating this compound from your sample before the assay, you can significantly reduce or eliminate its interfering effects.

References

Technical Support Center: Refining Dosage of Javanicin for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. The quantitative data presented for "Javanicin" is hypothetical and for illustrative purposes, as specific comprehensive datasets for "Javanicin C" were not available. It is crucial to determine the optimal dosage and cytotoxic effects of any compound through rigorous empirical testing in your specific experimental setup.

This guide is intended for researchers, scientists, and drug development professionals who are working on refining the dosage of Javanicin for in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Javanicin in a cytotoxicity assay?

A1: For a novel compound like Javanicin, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic serial dilution, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) and observing the full dose-response curve.

Q2: I am observing high variability in my cytotoxicity assay results with Javanicin. What are the possible causes and solutions?

A2: High variability in cytotoxicity assays can stem from several factors.[1] Here are some common causes and troubleshooting steps:

  • Pipetting Errors: Inconsistent pipetting can lead to significant variations. Ensure your pipettes are calibrated and use consistent technique, especially when performing serial dilutions and adding reagents.[1]

  • Uneven Cell Seeding: An uneven distribution of cells across the wells of your microplate will result in variability. Make sure to thoroughly resuspend your cells before seeding to ensure a homogenous single-cell suspension.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, you can avoid using the outermost wells or ensure proper humidification in your incubator.[2]

  • Compound Stability: Assess the stability of Javanicin in your cell culture medium over the duration of the experiment. Degradation of the compound can lead to inconsistent results.

  • Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

Q3: Javanicin is showing high cytotoxicity even at the lowest concentrations in all my tested cell lines. How should I proceed?

A3: If you observe pan-cytotoxicity at very low concentrations, consider the following:

  • Verify Compound Concentration: Double-check your stock solution concentration and the dilution calculations. An error in this step is a common source of unexpectedly high toxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle-only control to assess solvent toxicity.[3]

  • Expand the Dilution Range: Test even lower concentrations of Javanicin to identify a non-toxic baseline and a proper dose-response range.

Q4: What is the suspected mechanism of action for Javanicin's cytotoxicity?

A4: While the precise mechanism of Javanicin is still under investigation, some studies on related compounds and similar natural products suggest potential mechanisms. Javanicin, a naphthoquinone, may induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[4][5] Some research on recombinant javanicin (a peptide, not to be confused with the naphthoquinone) suggests it may target mitochondria, which are central to apoptosis induction.[6] Further investigation is needed to elucidate the specific pathways affected by the naphthoquinone Javanicin.

Quantitative Data Summary

The following table presents hypothetical IC50 values for Javanicin across various cancer cell lines after a 48-hour treatment period. This data is for illustrative purposes to demonstrate how such information would be presented and should not be considered as actual experimental results.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer12.5
HT-29Colon Cancer18.9
HepG2Liver Cancer22.1

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for determining the cytotoxicity of Javanicin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Javanicin stock solution (e.g., in DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Javanicin in culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Javanicin.

    • Include appropriate controls: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the highest Javanicin concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the Javanicin concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Troubleshooting_Cytotoxicity_Assay start High Variability in Results q1 Check Pipetting Technique and Calibration start->q1 q2 Ensure Homogenous Cell Suspension start->q2 q3 Mitigate Edge Effects start->q3 sol1 Use Calibrated Pipettes, Consistent Technique q1->sol1 sol2 Thoroughly Resuspend Cells Before Seeding q2->sol2 sol3 Avoid Outer Wells, Ensure Humidification q3->sol3 end Reduced Variability sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for high variability in cytotoxicity assays.

Javanicin_Signaling_Pathway Javanicin Javanicin Cell Target Cell Javanicin->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for Javanicin-induced apoptosis.

References

preventing Javanicin C precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature describes two distinct compounds referred to as "Javanicin": a naphthaquinone small molecule (CAS 476-45-9) and a recombinant antimicrobial peptide. This guide focuses on Javanicin C, the naphthaquinone , based on its chemical formula C15H14O6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a naphthaquinone, a class of organic compounds known for their antibacterial and antifungal activities.[1][2] It is a solid powder that is soluble in dimethyl sulfoxide (DMSO) and alkaline solutions.[3][4] Due to its chemical nature, its solubility in aqueous buffers can be limited and highly dependent on the pH.

Q2: Why is my this compound precipitating out of solution?

A2: Precipitation of this compound in aqueous buffers is most likely due to its low intrinsic solubility. Several factors can contribute to this issue, including:

  • Concentration: The concentration of this compound may be exceeding its solubility limit in the specific buffer system you are using.

  • pH: As a compound with acidic hydroxyl groups, this compound's solubility is expected to be pH-dependent. In solutions with a pH below its pKa, it will be in its less soluble, protonated form.

  • Temperature: Temperature can significantly affect the solubility of compounds. A decrease in temperature can lead to precipitation if the solution is near saturation.[5]

  • Buffer Composition: Interactions between this compound and other components in your buffer could lead to the formation of an insoluble complex.

Q3: How should I store this compound to maintain its stability?

A3: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C.[4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to prevent multiple freeze-thaw cycles.[4]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to Buffer

Q: I observe immediate precipitation when I add my this compound stock solution to my aqueous buffer. What should I do?

A: This indicates that the final concentration of this compound is above its solubility limit in your experimental buffer.

  • Decrease the Final Concentration: Try lowering the final concentration of this compound in your experiment.

  • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and add it to the buffer while vortexing or stirring vigorously. It is crucial to ensure that the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experiment.

  • Adjust the Buffer pH: Since this compound is soluble in alkaline solutions, increasing the pH of your buffer may enhance its solubility.[3] Conduct a small-scale test with buffers at various pH values to find the optimal range.

Issue: Precipitation After a Period of Time

Q: My this compound solution is initially clear but then precipitates over time. Why is this happening and how can I prevent it?

A: This suggests that your solution is supersaturated and the compound is slowly crystallizing.

  • Use a Solubilizing Agent: Consider adding a non-ionic surfactant (e.g., Tween-80, Triton X-100) or a cyclodextrin to your buffer to improve and maintain the solubility of this compound.

  • Maintain a Constant Temperature: Fluctuations in temperature can cause precipitation. Ensure your solution is maintained at a constant temperature throughout the experiment.[5]

Issue: Precipitation When Other Reagents are Added

Q: this compound precipitates only after I add other components to my experimental setup. What could be the cause?

A: this compound may be interacting with other molecules in your experiment, forming an insoluble complex.

  • Change the Order of Addition: Experiment with the order in which you add the reagents to the buffer. Sometimes, adding the compound of interest last can prevent precipitation.

  • Chelating Agents: If your buffer contains metal ions, they could be interacting with this compound. The toxic action of Javanicin on plants has been shown to be reduced by metal ions, suggesting a potential interaction.[3] Adding a chelating agent like EDTA might prevent this.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in common buffers to illustrate how such information would be presented. Note: This is example data and should be confirmed experimentally.

Buffer (50 mM)pHMaximum Solubility (µM)
Phosphate6.05
Phosphate7.415
Phosphate8.050
Tris7.420
Tris8.565
HEPES7.418

Experimental Protocols

Protocol: Determining the Solubility of this compound

This protocol outlines a method to determine the solubility of this compound in a specific buffer.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Buffer Solutions:

    • Prepare a series of the desired buffer at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Solubility Assay (Saturation Shake-Flask Method):

    • Add an excess amount of this compound from the stock solution to a known volume of each buffer solution in separate microcentrifuge tubes.

    • Ensure a visible amount of undissolved solid remains.

    • Incubate the tubes on a shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining micro-precipitates.

    • Dilute the filtered supernatant with the appropriate mobile phase for analysis.

  • Quantification:

    • Quantify the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Create a standard curve using known concentrations of this compound to accurately determine the concentration in your samples.

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_quant Quantification prep_stock Prepare this compound Stock (DMSO) add_excess Add Excess this compound to Buffers prep_stock->add_excess prep_buffers Prepare Buffers (Varying pH) prep_buffers->add_excess incubate Incubate (24h) with Shaking add_excess->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_supernatant Filter (0.22 µm) collect_supernatant->filter_supernatant dilute Dilute Supernatant filter_supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining this compound solubility.

Putative Signaling Pathway

The exact mechanism of action for this compound is not fully elucidated, but studies on similar compounds and preliminary data suggest it may interfere with cellular metabolism.[3][6] Javanicin has been shown to inhibit the anaerobic decarboxylation of pyruvate, a key step in energy metabolism.[3] This inhibition is thought to result from a reaction with the coenzyme thiamine pyrophosphate.[3] The following diagram illustrates a putative signaling pathway for this compound's antifungal activity.

putative_pathway cluster_enzyme Enzymatic Reaction Javanicin This compound CellMembrane Fungal Cell Membrane Javanicin->CellMembrane Crosses Membrane ThiaminePP Thiamine Pyrophosphate (Coenzyme) Javanicin->ThiaminePP Inhibits by reacting with Intracellular Intracellular Space CellMembrane->Intracellular PyruvateDecarboxylase Pyruvate Decarboxylase PyruvateDecarboxylase->ThiaminePP requires Acetaldehyde Acetaldehyde + CO2 PyruvateDecarboxylase->Acetaldehyde EnergyMetabolism Energy Metabolism PyruvateDecarboxylase->EnergyMetabolism part of Pyruvate Pyruvate Pyruvate->PyruvateDecarboxylase FungalGrowth Fungal Growth Inhibition EnergyMetabolism->FungalGrowth Disruption leads to

Caption: Putative mechanism of this compound's antifungal activity.

References

Validation & Comparative

Javanicin C vs. Other Naphthoquinones: A Comparative Guide on Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antifungal agents to combat the rise of drug-resistant fungal infections, naturally occurring and synthetic compounds are under intense scrutiny. Among these, naphthoquinones represent a promising class of molecules with broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the antifungal activity of Javanicin C and other notable naphthoquinones, supported by experimental data to aid researchers, scientists, and drug development professionals in their research.

Overview of Antifungal Activity

Javanicin, a naphthoquinone produced by the endophytic fungus Chloridium sp., has demonstrated notable antifungal properties. Studies on recombinant javanicin have shown potent activity against a range of human pathogenic yeasts and molds, including fluconazole-resistant strains of Candida albicans[1]. The mechanism of action for javanicin appears to be multifaceted, involving intracellular targets related to carbohydrate and energy metabolism rather than direct membrane disruption[2][3].

Other naphthoquinones, both natural and synthetic, have also exhibited significant antifungal potential. Their primary mechanism of action is often attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress and subsequent damage to fungal mitochondria and cell membranes[4][5].

Quantitative Comparison of Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of Javanicin and other selected naphthoquinones against various fungal pathogens. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into account when making direct comparisons.

CompoundFungal SpeciesMIC (µg/mL)Reference
Javanicin Candida albicans20-40[6]
Fusarium oxysporum20-40[6]
Recombinant Javanicin Cryptococcus neoformans25[3]
2-methoxynaphthalene-1,4-dione (2-MNQ) Cryptococcus neoformans3.12 - 12.5[4]
2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) Cryptococcus spp.0.19[4]
Candida spp.<1.56 - 6.25[7]
Dermatophytes<1.56[7]
Plumbagin Candida albicans ATCC 102310.78[8]
Shikonin Candida krusei4[9]
Saccharomyces cerevisiae4[9]
Deoxyshikonin Candida krusei4[9]
Saccharomyces cerevisiae2[9]
IVS320 (a synthetic naphthoquinone) Dermatophytes5-28[10]
Cryptococcus spp.3-5[10]

Mechanisms of Action: Javanicin vs. Other Naphthoquinones

The antifungal mechanisms of Javanicin and other naphthoquinones, while both effective, appear to diverge in their primary cellular targets.

Javanicin: Research on recombinant javanicin suggests an intracellular mode of action. It does not appear to cause significant disruption to the fungal cell membrane. Instead, it is thought to interfere with crucial metabolic pathways, specifically those related to carbohydrate metabolism and energy production within the fungal cell[2][3].

Other Naphthoquinones: A common mechanism for many naphthoquinones involves redox cycling to produce reactive oxygen species (ROS). This leads to a state of oxidative stress within the fungal cell, causing damage to vital components like the mitochondria and the cell membrane, ultimately leading to cell death[4][5]. Some naphthoquinones have also been shown to inhibit enzymes like topoisomerase I and II[8].

Experimental Protocols

The data presented in this guide were obtained using various established methodologies for assessing antifungal activity. The most common of these is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This standard method was used in several of the cited studies to determine the MIC of the compounds[11][12][13].

  • Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in culture medium to achieve the final desired inoculum concentration (e.g., 2.5 × 10³ cells/mL for yeasts)[11][14].

  • Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640 buffered with MOPS)[14].

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours)[11][14].

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed[12][14].

Time-Kill Assay

This assay was employed to assess the fungicidal activity of recombinant javanicin over time[2][3].

  • Exposure: A standardized inoculum of the fungal cells is incubated with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) in a broth medium[3].

  • Sampling: At predetermined time intervals (e.g., 0, 4, 8, 16, 24, 36, and 48 hours), aliquots are withdrawn from each culture[2][3].

  • Viable Cell Count: The withdrawn samples are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable cells at each time point[3].

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed antifungal mechanisms of Javanicin and other common naphthoquinones.

G cluster_javanicin Javanicin Mechanism Javanicin Javanicin FungalCell Fungal Cell Javanicin->FungalCell Enters Cell IntracellularTargets Intracellular Targets (Carbohydrate & Energy Metabolism) FungalCell->IntracellularTargets Inhibition Inhibition of Metabolic Pathways IntracellularTargets->Inhibition FungalCellDeath Fungal Cell Death Inhibition->FungalCellDeath G cluster_naphthoquinones General Naphthoquinone Mechanism Naphthoquinone Naphthoquinone RedoxCycling Redox Cycling Naphthoquinone->RedoxCycling ROS Reactive Oxygen Species (ROS) Generation RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage MembraneDamage Membrane Damage OxidativeStress->MembraneDamage FungalCellDeath Fungal Cell Death MitochondrialDamage->FungalCellDeath MembraneDamage->FungalCellDeath

References

Javanicin C and Fluconazole: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of Javanicin C, a naturally derived naphthoquinone, and fluconazole, a widely used triazole antifungal agent. The information presented is based on available experimental data to assist researchers in evaluating their potential as antifungal therapeutics.

Executive Summary

Fluconazole is a well-established antifungal with a known mechanism of action targeting ergosterol biosynthesis. It exhibits broad efficacy against many common fungal pathogens, particularly Candida species. This compound, a compound of microbial origin, has demonstrated promising antifungal activity, including against fluconazole-resistant strains. Its mechanism appears to be distinct from that of azoles, involving the disruption of cellular metabolic processes. While direct comparative studies are limited, this guide consolidates available data to offer insights into their respective strengths and weaknesses.

Data Presentation: In Vitro Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and fluconazole against various fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: MIC of Recombinant Javanicin Against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Cryptococcus neoformans25 - 50[1][1]
Candida albicans20 - 40[2][2]
Fusarium oxysporum20 - 40[2][2]

Note: Data for this compound is primarily from studies using a recombinant form of the compound.

Table 2: MIC of Fluconazole Against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Clinical Breakpoints (CLSI) - Susceptible
Candida albicans0.25 - 2.0≤ 2
Candida glabrata0.5 - 64≤ 32 (Susceptible-Dose Dependent)
Candida krusei16 - >64Intrinsically Resistant
Candida parapsilosis0.25 - 4.0≤ 2
Candida tropicalis0.25 - 4.0≤ 2
Cryptococcus neoformans2 - 16≤ 8
Aspergillus fumigatus>64Not Applicable
Aspergillus flavus>64Not Applicable
Aspergillus terreus>64Not Applicable

Note: Fluconazole MICs can vary significantly between isolates and are interpreted based on established clinical breakpoints by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

The in vitro efficacy data presented above is primarily generated using the Broth Microdilution Method , a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Steps of the Broth Microdilution Method:
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium.

  • Antifungal Agent Dilution: A serial two-fold dilution of the antifungal agent (this compound or fluconazole) is prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungal inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Mandatory Visualization

Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for fluconazole and this compound.

fluconazole_mechanism cluster_fungal_cell Fungal Cell Membrane Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Binds to Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Catalyzes conversion to Disrupted_Membrane Disrupted Cell Membrane Integrity 14-alpha-demethylase->Disrupted_Membrane Inhibition leads to ergosterol depletion Fluconazole Fluconazole Fluconazole->14-alpha-demethylase Inhibits

Figure 1: Fluconazole's Mechanism of Action.

javanicin_mechanism cluster_fungal_cell_javanicin Fungal Cell Javanicin_C This compound Cellular_Entry Cellular Entry Javanicin_C->Cellular_Entry Metabolic_Pathways Carbohydrate Metabolism & Energy Production Cellular_Entry->Metabolic_Pathways Disrupts ATP_Depletion ATP Depletion Metabolic_Pathways->ATP_Depletion Leads to Fungal_Cell_Death Fungal Cell Death ATP_Depletion->Fungal_Cell_Death

Figure 2: Proposed Mechanism of this compound.
Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

mic_workflow Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Antifungal_Dilution Prepare Serial Dilutions of Antifungal Agent Start->Antifungal_Dilution Inoculation Inoculate Microtiter Plate Fungal_Culture->Inoculation Antifungal_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 3: Broth Microdilution MIC Assay Workflow.

Discussion

The available data suggests that this compound possesses antifungal activity against a range of fungi, including some species that are intrinsically resistant or have acquired resistance to fluconazole. This indicates a different mechanism of action and a potential role for this compound in treating infections caused by azole-resistant fungi.

Fluconazole remains a first-line therapy for many fungal infections due to its well-characterized efficacy, safety profile, and oral bioavailability. However, the emergence of resistance is a significant clinical challenge.

Further research, including direct, head-to-head comparative studies utilizing standardized methodologies, is crucial to fully elucidate the comparative efficacy of this compound and fluconazole. In vivo studies are also necessary to translate these in vitro findings into potential clinical applications. The distinct mechanism of this compound warrants further investigation as it may offer a new avenue for the development of novel antifungal agents.

References

Comparative Analysis of Antifungal Mechanisms: Javanicin C and Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the validation of the mechanisms of action of Javanicin C, a naphthoquinone antifungal, in comparison with the echinocandin, Caspofungin.

This guide provides a comprehensive comparison of the antifungal agents this compound and Caspofungin, focusing on their distinct mechanisms of action and the experimental methodologies used for their validation. This compound, a naphthoquinone produced by Fusarium species, targets a key enzyme in fungal metabolism, while Caspofungin, a widely used echinocandin, disrupts the integrity of the fungal cell wall. This document is intended to serve as a resource for researchers in mycology, infectious diseases, and drug discovery.

I. Overview of Mechanisms of Action

This compound exerts its antifungal effect by inhibiting pyruvate decarboxylase, a crucial enzyme in the fermentative pathway of many fungi. This inhibition disrupts the conversion of pyruvate to acetaldehyde, leading to a halt in ethanol production and a subsequent impact on cellular energy metabolism.[1]

Caspofungin , on the other hand, is a noncompetitive inhibitor of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[2][3][4] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[2][3]

II. Comparative Antifungal Activity

The following table summarizes the in vitro activity of this compound and Caspofungin against representative fungal pathogens. It is important to note that recent quantitative data for this compound is limited in the public domain, and the presented values are based on available literature.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
This compound Fusarium solaniHigh MICs (species-dependent)[5][6][7][8]
Candida albicansData not readily available
Caspofungin Candida albicans0.0079 - 4[9]
Candida glabrata0.031 - 0.5[10]

III. Experimental Protocols for Mechanism of Action Validation

A. This compound: Pyruvate Decarboxylase Inhibition Assay

This assay spectrophotometrically measures the activity of pyruvate decarboxylase by coupling the reaction to the reduction of NADH by alcohol dehydrogenase.

Principle: Pyruvate decarboxylase converts pyruvate to acetaldehyde. In the presence of excess alcohol dehydrogenase and NADH, acetaldehyde is reduced to ethanol, and NADH is oxidized to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the pyruvate decarboxylase activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of NADH oxidation.[1][11]

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 40 mM imidazole-HCl buffer (pH 6.5)

    • Cofactors: 0.2 mM thiamine pyrophosphate (TPP), 5 mM MgCl₂

    • Coupling Enzyme and Substrate: 150 µM NADH, 88 U/mL yeast alcohol dehydrogenase

    • Substrate: 10 mM pyruvate

    • Inhibitor: this compound at various concentrations.

    • Enzyme: Cell extract containing pyruvate decarboxylase.

  • Assay Procedure:

    • In a microplate well or cuvette, combine the assay buffer, cofactors, NADH, and alcohol dehydrogenase.

    • Add the cell extract containing pyruvate decarboxylase and incubate for a short period.

    • Add this compound (or vehicle control) and incubate.

    • Initiate the reaction by adding pyruvate.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per unit time).

    • Determine the percent inhibition of pyruvate decarboxylase activity by this compound at each concentration compared to the control.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition).

B. Caspofungin: β-(1,3)-D-Glucan Synthase Inhibition Assay

This radiometric assay measures the activity of β-(1,3)-D-glucan synthase by quantifying the incorporation of radiolabeled glucose from UDP-glucose into the growing β-(1,3)-D-glucan polymer.

Principle: β-(1,3)-D-glucan synthase utilizes UDP-[³H]glucose as a substrate to synthesize β-(1,3)-D-glucan. The resulting radiolabeled polymer is acid-insoluble and can be captured on a filter. The amount of radioactivity on the filter is proportional to the enzyme activity. The inhibitory effect of Caspofungin is determined by the reduction in the incorporation of radioactivity.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 37.5 mM Tris (pH 7.5), 7.5% glycerol, 2 mM EDTA, 1.5 mM KF, 10 mM dithiothreitol.

    • Activator: 20 µM GTP.

    • Substrate: 0.6 mM UDP-[³H]glucose.

    • Inhibitor: Caspofungin at various concentrations.

    • Enzyme: Fungal cell membrane preparation containing β-(1,3)-D-glucan synthase.

  • Assay Procedure:

    • In a reaction tube, combine the assay buffer, GTP, and Caspofungin (or vehicle control).

    • Add the fungal membrane preparation.

    • Initiate the reaction by adding UDP-[³H]glucose.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

    • Filter the reaction mixture through a glass fiber filter to capture the acid-insoluble β-(1,3)-D-glucan.

    • Wash the filter to remove unincorporated UDP-[³H]glucose.

  • Data Analysis:

    • Measure the radioactivity on the filter using a scintillation counter.

    • Determine the percent inhibition of β-(1,3)-D-glucan synthase activity by Caspofungin at each concentration compared to the control.

    • Calculate the IC₅₀ value.

IV. Visualizing the Mechanisms and Workflows

Signaling Pathways

Javanicin_Mechanism Javanicin This compound Pyruvate_Decarboxylase Pyruvate Decarboxylase Javanicin->Pyruvate_Decarboxylase Inhibits Acetaldehyde Acetaldehyde Pyruvate_Decarboxylase->Acetaldehyde Blocked Pyruvate Pyruvate Pyruvate->Pyruvate_Decarboxylase Mitochondrion Mitochondrial Respiration Pyruvate->Mitochondrion Alternative Fate (Reduced Respiration)

Caption: Proposed mechanism of action for this compound.

Caspofungin_Mechanism Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Caspofungin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Blocked UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Incorporation CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Damage signals activation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to Pyruvate_Decarboxylase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Cofactors, NADH, ADH Mix Combine Reagents, Enzyme, and Inhibitor Reagents->Mix Enzyme Prepare Fungal Cell Extract Enzyme->Mix Inhibitor Prepare this compound Dilutions Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Start Initiate with Pyruvate Incubate->Start Measure Measure Absorbance at 340 nm Start->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Calculate IC50 Calculate_Inhibition->Calculate_IC50 Glucan_Synthase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, GTP, UDP-[3H]glucose Mix Combine Reagents, Enzyme, and Inhibitor Reagents->Mix Enzyme Prepare Fungal Membrane Fraction Enzyme->Mix Inhibitor Prepare Caspofungin Dilutions Inhibitor->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop with TCA Incubate->Stop Filter Filter and Wash Stop->Filter Count Scintillation Counting Filter->Count Calculate_Inhibition Determine % Inhibition Count->Calculate_Inhibition Calculate_IC50 Calculate IC50 Calculate_Inhibition->Calculate_IC50

References

Investigating the Cross-Resistance Potential of Javanicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Javanicin: The term "Javanicin" in scientific literature can refer to two distinct molecules: a peptide-based plant defensin with antifungal properties, and a naphthoquinone, a small molecule with antibacterial activity. As no specific compound "Javanicin C" is clearly defined in published research, this guide will address both forms of Javanicin, providing a comparative framework to investigate their potential for cross-resistance against other antimicrobial agents.

This guide is intended for researchers, scientists, and drug development professionals. It provides an overview of the known activity of both Javanicin types, details standardized experimental protocols for assessing cross-resistance, and uses mechanistic insights to infer potential cross-resistance profiles.

Data Presentation: Antimicrobial Activity of Javanicin

The following tables summarize the known in vitro activity of the two Javanicin compounds against various microbes. This data is crucial for selecting appropriate challenge organisms in cross-resistance studies.

Table 1: Antifungal Activity of Recombinant Javanicin (Peptide)

Target OrganismSusceptibility StatusMinimum Inhibitory Concentration (MIC)Reference
Cryptococcus neoformans-50 µg/mL[1]
Candida albicansFluconazole-SensitivePotent Activity Reported[2]
Candida albicansFluconazole-ResistantPotent Activity Reported[2]
Trichophyton rubrum-Potent Activity Reported[2]

Table 2: Antibacterial and Antifungal Activity of Javanicin (Naphthoquinone)

Target OrganismMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa2 µg/mL[3]
Pseudomonas fluorescens2 µg/mL[3]
Candida albicans20-40 µg/mL[3]
Fusarium oxysporum20-40 µg/mL[3]
Escherichia coli20-40 µg/mL[3]
Bacillus sp.20-40 µg/mL[3]

Experimental Protocols for Cross-Resistance Assessment

To investigate cross-resistance, a panel of microbial strains with known resistance mechanisms to other antimicrobial agents should be tested for their susceptibility to Javanicin. The following are detailed methodologies based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Organism Selection

A panel of clinically relevant bacteria and fungi should be used. This panel should include both wild-type (susceptible) strains and strains with well-characterized resistance to one or more classes of antimicrobial agents (e.g., azoles, echinocandins, beta-lactams, quinolones). The creation of a dedicated cross-resistance platform with strains of defined resistance genotypes is an effective approach.[4][5]

Inoculum Preparation

For each test organism, a standardized inoculum should be prepared.

  • For Yeasts: Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium for broth microdilution.[1][6]

  • For Bacteria: Colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.[4]

Susceptibility Testing Methods

The Minimum Inhibitory Concentration (MIC) of Javanicin against the panel of resistant and susceptible organisms should be determined using one of the following standardized methods:

  • Broth Microdilution: This is a reference method for both antifungal and antibacterial susceptibility testing.[6]

    • Two-fold serial dilutions of Javanicin are prepared in 96-well microtiter plates with the appropriate broth medium.

    • Each well is inoculated with the standardized microbial suspension.

    • Plates are incubated at 35-37°C for 24-48 hours for yeasts and 16-20 hours for bacteria.

    • The MIC is the lowest concentration of Javanicin that completely inhibits visible growth.

  • Disk Diffusion: This method is suitable for rapidly growing yeasts and bacteria.[1]

    • A standardized inoculum is swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, RPMI agar with glucose for yeasts).

    • A paper disk impregnated with a known concentration of Javanicin is placed on the agar surface.

    • Plates are incubated as described above.

    • The diameter of the zone of growth inhibition around the disk is measured. Susceptibility is determined based on established zone diameter breakpoints (which would need to be developed for Javanicin).

  • Agar Dilution: This method is useful for testing multiple isolates simultaneously.[7]

    • Serial dilutions of Javanicin are incorporated into molten agar, which is then poured into petri dishes.

    • Standardized inocula of the test strains are spotted onto the surface of the agar plates.

    • Plates are incubated, and the MIC is determined as the lowest concentration of Javanicin that inhibits growth.

Interpretation of Results

Cross-resistance is indicated if a strain resistant to another antimicrobial agent also shows a significantly higher MIC for Javanicin compared to its wild-type counterpart. Conversely, collateral sensitivity would be observed if the resistant strain shows increased susceptibility to Javanicin.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis start Select Panel of Resistant and Susceptible Microorganisms prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum broth Broth Microdilution prep_inoculum->broth disk Disk Diffusion prep_inoculum->disk agar Agar Dilution prep_inoculum->agar prep_javanicin Prepare Serial Dilutions of Javanicin prep_javanicin->broth prep_javanicin->agar incubation Incubate (24-48h) broth->incubation disk->incubation agar->incubation read_mic Determine MIC or Zone of Inhibition incubation->read_mic compare Compare Javanicin MICs between Resistant and Susceptible Strains read_mic->compare conclusion Assess Cross-Resistance or Collateral Sensitivity compare->conclusion peptide_javanicin_pathway Javanicin Peptide Javanicin Membrane Fungal Cell Membrane Javanicin->Membrane Interaction Penetration Membrane Penetration Membrane->Penetration Intracellular Intracellular Accumulation Penetration->Intracellular Inhibition Inhibition Intracellular->Inhibition Metabolism Carbohydrate Metabolism & Glycolysis Death Fungal Cell Death Metabolism->Death Energy Mitochondrial Respiration & Energy Production Energy->Death Inhibition->Metabolism Inhibition->Energy naphthoquinone_javanicin_pathway Javanicin Naphthoquinone Javanicin Inhibition Inhibition Javanicin->Inhibition Pyruvate Pyruvate Enzyme Pyruvate Decarboxylase & α-Keto Acid Decarboxylase Pyruvate->Enzyme AlphaKeto α-Ketoglutarate AlphaKeto->Enzyme MetabolicBlock Blockage of Decarboxylation Enzyme->MetabolicBlock Inhibition->Enzyme CellularDamage Cellular Damage/Death MetabolicBlock->CellularDamage

References

Unveiling the Potential of Javanicin C: A Guide to Exploring Synergistic Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, combination therapies that exhibit synergistic effects are of paramount interest. Javanicin, a naphthoquinone produced by various fungi, has demonstrated notable antimicrobial properties.[1][2][3][4] This guide provides a comparative framework for evaluating the potential synergistic effects of Javanicin C with known antibiotics, offering detailed experimental protocols and conceptual visualizations to aid in future research.

While direct studies on the synergistic effects of this compound with other antibiotics are not yet available in published literature, its established antimicrobial activity against both bacteria and fungi suggests it as a promising candidate for combination therapies.[1][2][5][6][7] Javanicin has been shown to exhibit strong antibacterial activity, particularly against Pseudomonas species.[1][2] Furthermore, recombinant javanicin has demonstrated potent fungicidal activity against human pathogenic yeasts such as Cryptococcus neoformans and both fluconazole-sensitive and resistant strains of Candida albicans.[5][6][7]

Documented Antimicrobial Activity of Javanicin

Organism TypeSpeciesActivityReference
BacteriaPseudomonas aeruginosaAntibacterial[2]
BacteriaPseudomonas fluorescensAntibacterial[2]
FungiCryptococcus neoformansFungicidal[5][6]
FungiCandida albicans (drug-sensitive and resistant)Antifungal[7]
FungiTrichophyton rubrumAntifungal[7]

Experimental Protocols for Assessing Synergy

To investigate the potential synergistic interactions between this compound and conventional antibiotics, two primary experimental assays are recommended: the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to determine the in vitro synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[8][9][10]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and a known antibiotic.

Materials:

  • This compound

  • Selected antibiotic(s)

  • Bacterial or fungal isolates

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the selected antibiotic at a concentration that is at least double the expected Minimum Inhibitory Concentration (MIC).[9]

  • Plate Setup:

    • Dispense 50 µL of broth into each well of a 96-well plate.[9]

    • Create serial twofold dilutions of this compound along the x-axis (columns) of the plate.

    • Create serial twofold dilutions of the selected antibiotic along the y-axis (rows) of the plate.[9] This creates a matrix of varying concentrations of both agents.

  • Inoculation: Prepare an inoculum of the test organism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well with 100 µL of the standardized bacterial or fungal suspension.[9]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).[9][11]

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or fungicidal activity of antimicrobial combinations over time.[12][13]

Objective: To assess the rate of killing of a microbial population when exposed to this compound and a known antibiotic, alone and in combination.

Materials:

  • This compound

  • Selected antibiotic(s)

  • Bacterial or fungal isolates

  • Appropriate broth medium

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of the test organism and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.[12]

  • Exposure: Set up flasks or tubes with the following conditions:

    • Growth control (no antimicrobial)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Antibiotic alone (at a relevant concentration, e.g., MIC)

    • This compound and the antibiotic in combination

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture. Perform serial dilutions in sterile saline and plate onto appropriate agar plates to determine the number of viable cells (CFU/mL).[12]

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Design and Potential Mechanisms

To facilitate a clearer understanding of the experimental workflow and the known mechanism of Javanicin, the following diagrams are provided.

Experimental_Workflow_for_Synergy_Testing cluster_analysis Data Analysis & Interpretation A Prepare this compound Stock Solution D Checkerboard Assay (Determine FIC Index) A->D E Time-Kill Assay (Assess Killing Rate) A->E B Prepare Antibiotic Stock Solution B->D B->E C Prepare Standardized Microbial Inoculum C->D C->E F Calculate FIC Index D->F G Plot Time-Kill Curves E->G H Determine Interaction (Synergy, Additive, Antagonism) F->H G->H

Caption: Experimental Workflow for Synergy Testing.

Javanicin_Mechanism_of_Action cluster_cell Fungal Cell Javanicin This compound CarbMet Carbohydrate Metabolism Javanicin->CarbMet Interferes with EnergyProd Energy Production Javanicin->EnergyProd Interferes with Glycolysis Glycolysis Pathway Glycolysis->EnergyProd MitoResp Mitochondrial Respiration CarbMet->Glycolysis EnergyProd->MitoResp

Caption: Known Mechanism of Action of Javanicin.

The known mechanism of action for recombinant javanicin against C. neoformans involves interference with intracellular targets, specifically impairing carbohydrate metabolism and energy production, including the glycolysis pathway and mitochondrial respiration.[5][6] This understanding of its mode of action can inform the selection of antibiotics for combination studies. For instance, antibiotics that target different cellular processes, such as cell wall synthesis or protein synthesis, may have a higher likelihood of exhibiting synergistic effects with this compound.

This guide provides a foundational framework for researchers to systematically investigate the synergistic potential of this compound. By employing these standardized protocols and considering its known mechanism of action, the scientific community can further elucidate the therapeutic promise of this natural compound in an era of growing antimicrobial resistance.

References

A Comparative Analysis of Synthetic vs. Natural Javanicin C

Author: BenchChem Technical Support Team. Date: November 2025

Javanicin C, a naphthoquinone metabolite, has garnered significant interest within the scientific community for its notable biological activities, including antimicrobial and potential anticancer properties. This guide provides a comparative analysis of this compound derived from natural sources versus chemical synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of their production, performance, and underlying mechanisms of action.

An Important Clarification: Javanicin Naphthoquinone vs. Javanicin Peptide

It is crucial to distinguish between two different molecules that have been referred to as "Javanicin" in scientific literature. This guide focuses on This compound (a naphthoquinone) , a small molecule primarily isolated from various fungi. Another molecule, a defensin peptide isolated from Sesbania javanica, has also been termed "recombinant javanicin." While both exhibit antimicrobial and anticancer properties, they are structurally and functionally distinct. This analysis is centered on the naphthoquinone.

Production Methodologies: Natural Isolation vs. Chemical Synthesis

The source of this compound, whether isolated from nature or synthesized in a laboratory, presents different advantages and challenges regarding yield, purity, and scalability.

Natural this compound:

Natural this compound is a secondary metabolite produced by several species of fungi, particularly endophytic fungi. Notable producers include:

  • Fusarium species: Fusarium javanicum, Fusarium solani, and Fusarium decemcellulare are well-documented sources of Javanicin and related naphthoquinones.[1]

  • Chloridium sp.: An endophytic fungus isolated from the neem tree (Azadirachta indica) has also been identified as a producer of Javanicin.[2]

The production process involves culturing the fungus under specific conditions in liquid or solid media to induce the biosynthesis of the compound.[2] Subsequent extraction and purification steps are then required to isolate this compound. While this method provides the naturally occurring stereoisomer, it can be subject to variability in yield depending on the fungal strain and culture conditions.

Synthetic this compound:

A chemical synthesis for Javanicin has been developed, offering a more controlled and potentially scalable production route. An "expeditious synthesis" has been reported by Bergeron, Caron, and Brassard, though specific details regarding yield and purity from the initial publication are not widely available.[3] Total synthesis in organic chemistry provides a pathway to produce a pure compound, free from other fungal metabolites that might be present in natural extracts. This approach allows for the potential to create analogues of this compound with modified properties.

Comparative Performance Data

Currently, there is a lack of publicly available studies that directly compare the biological activity of synthetic this compound with its natural counterpart. The performance data presented below is for this compound isolated from natural fungal sources. This information serves as a benchmark for any future analysis of synthetically produced this compound.

Antimicrobial Activity of Natural this compound

This compound has demonstrated a range of antimicrobial activities against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of its potency.

OrganismTypeMIC (µg/mL)Reference
Pseudomonas aeruginosaGram-negative Bacteria2[4]
Pseudomonas fluorescensGram-negative Bacteria2[4]
Escherichia coliGram-negative Bacteria20 - 40[4]
Bacillus sp.Gram-positive Bacteria20 - 40[4]
Candida albicansFungus20 - 40[4]
Fusarium oxysporumFungus20 - 40[4]
Anticancer Activity of Natural Naphthoquinones

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the cited literature, related naphthoquinone derivatives from Fusarium solani have shown potent anticancer activity. For instance, 2-acetonyl-3-methyl-5-hydroxy-7-methoxy-naphthazarin exhibited significant inhibitory activity against pancreatic cancer cell lines.[5] The general anticancer potential of naphthoquinones is well-established, with mechanisms often involving the induction of apoptosis.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against microbial strains can be determined using the broth microdilution method.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: The microbial strain to be tested is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of 50% Inhibitory Concentration (IC50)

The cytotoxic activity of this compound against cancer cell lines can be quantified by determining the IC50 value using an MTT assay.

  • Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, typically in a serum-free medium, and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Biosynthetic Pathway of Natural this compound

The biosynthesis of Javanicin in Fusarium species starts from a polyketide synthase and involves several enzymatic steps, including oxygenation and methylation.

Javanicin Biosynthesis Biosynthetic Pathway of Javanicin Polyketide Precursor Polyketide Precursor 6-O-demethylfusarubinaldehyde 6-O-demethylfusarubinaldehyde Polyketide Precursor->6-O-demethylfusarubinaldehyde Polyketide Synthase (FSR1) Anhydrofusarubin Anhydrofusarubin 6-O-demethylfusarubinaldehyde->Anhydrofusarubin Oxygenation (FSR3) Javanicin Javanicin Anhydrofusarubin->Javanicin O-methylation (FSR2)

Caption: Biosynthesis of Javanicin from a polyketide precursor in Fusarium.[1]

Experimental Workflow for MIC Determination

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC Determination Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution Prepare serial dilutions of this compound in a 96-well plate Inoculation Inoculate the plate with the microbial suspension Serial Dilution->Inoculation Inoculum Prep Prepare microbial inoculum to a standardized concentration Inoculum Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual Inspection Visually inspect for turbidity (growth) Incubation->Visual Inspection MIC Value Determine the lowest concentration with no visible growth (MIC) Visual Inspection->MIC Value

Caption: A step-by-step workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Proposed Anticancer Signaling Pathway for Naphthoquinones

Naphthoquinone derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, including the EGFR-mediated PI3K/Akt pathway.[5]

Anticancer Signaling Pathway Proposed Anticancer Signaling of Naphthoquinones Javanicin Javanicin (Naphthoquinone) EGFR EGFR Javanicin->EGFR inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibition

Caption: Javanicin may inhibit the EGFR/PI3K/Akt pathway, leading to reduced proliferation and induced apoptosis.[5]

Conclusion

This compound remains a compound of significant interest due to its pronounced biological activities. Natural production through fungal fermentation is a well-established method, providing a benchmark for the compound's efficacy. The advent of a chemical synthesis route opens up possibilities for scalable production and the generation of novel analogues. However, a direct comparative study of the performance of natural versus synthetic this compound is a clear research gap. Future studies should focus on characterizing the purity, yield, and biological activity of synthetically produced this compound to fully evaluate its potential as a therapeutic agent. Such data will be invaluable for drug development professionals in making informed decisions about the most viable production route for clinical and commercial applications.

References

Javanicin C: A Potential Weapon Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, researchers are increasingly looking to natural compounds for novel therapeutic agents. One such compound, Javanicin C, a naphthoquinone produced by the endophytic fungus Chloridium sp., has demonstrated significant antibacterial activity, particularly against notoriously difficult-to-treat Gram-negative bacteria. This guide provides a comparative analysis of this compound's efficacy against antibiotic-resistant bacteria, supported by available experimental data.

Performance Against Key Bacterial Pathogens

This compound has shown promising in vitro activity against a range of bacteria. Notably, it exhibits potent activity against Pseudomonas aeruginosa, a common cause of hospital-acquired infections known for its intrinsic resistance to many antibiotics. While showing moderate activity against other bacteria such as Escherichia coli and Bacillus species, its efficacy against Pseudomonas is a key area of interest.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a standard measure of an antimicrobial's effectiveness, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below summarizes the available MIC data for this compound and compares it with conventional antibiotics against relevant bacterial strains.

MicroorganismCompoundMIC (µg/mL)
Pseudomonas aeruginosaThis compound2[1]
Ciprofloxacin0.25 - 1
Escherichia coliThis compound20 - 40[1]
Ampicillin2 - 8
Bacillus subtilisThis compound20 - 40[1]
Vancomycin4
Staphylococcus aureus (MRSA)This compoundNo data available
Vancomycin0.5 - 2[2]
Enterococcus faecalisThis compoundNo data available
Ampicillin1 - 8[1][3]

Note: The MIC values for this compound against P. aeruginosa, E. coli, and B. subtilis are from studies that did not specify ATCC standard strains, which may affect direct comparability with the antibiotic data presented. Further research is required to evaluate this compound against these standard strains and clinically important resistant isolates such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Extended-Spectrum β-Lactamase (ESBL)-producing E. coli.

Experimental Protocols

The determination of MIC is a critical step in assessing the antimicrobial potential of a compound. The Broth Microdilution Method is a standard laboratory procedure for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Inoculum start->bacterial_culture compound_dilution Prepare Serial Dilutions of this compound / Antibiotics start->compound_dilution inoculation Inoculate Microtiter Plate Wells bacterial_culture->inoculation compound_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound's antibacterial activity is still under investigation. As a naphthoquinone, it is hypothesized to interfere with the bacterial electron transport chain, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components and lead to cell death. Further studies are needed to elucidate the specific molecular targets and signaling pathways involved.

Logical Relationship of this compound's Proposed Antibacterial Mechanism

logical_relationship javanicin This compound etc Bacterial Electron Transport Chain javanicin->etc Inhibits ros Increased Reactive Oxygen Species (ROS) etc->ros oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Damage to DNA, Proteins, Lipids oxidative_stress->cell_damage cell_death Bacterial Cell Death cell_damage->cell_death

Caption: Proposed mechanism of this compound's antibacterial action.

Future Directions

The promising in vitro activity of this compound, especially against P. aeruginosa, warrants further investigation. Future research should focus on:

  • Standardized Testing: Evaluating the MIC of this compound against a broader panel of clinically relevant, antibiotic-resistant bacterial strains, including specific ATCC reference strains, MRSA, and ESBL-producing Enterobacteriaceae.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which this compound exerts its antibacterial effects.

  • In Vivo Efficacy and Toxicity: Assessing the effectiveness and safety of this compound in animal models of infection.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antibiotics.

The development of new antibacterial agents is a critical global health priority. Natural products like this compound represent a valuable resource in the search for next-generation therapeutics to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of Javanicin and Bostrycoidin: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two naphthoquinone compounds, Javanicin and Bostrycoidin. Both are secondary metabolites produced by various fungi, notably from the Fusarium genus, and have garnered interest for their potential as antimicrobial and anticancer agents. This document synthesizes available experimental data to offer a comparative overview of their performance, outlines typical experimental protocols for their evaluation, and visualizes their proposed mechanisms of action.

Chemical Structures

Javanicin: A naphthoquinone derivative with the chemical formula C₁₅H₁₄O₆. Bostrycoidin: An aza-anthraquinone, structurally related to naphthoquinones, with the chemical formula C₁₅H₁₁NO₅.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of Javanicin and Bostrycoidin. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.

Table 1: Antimicrobial Activity

CompoundTest OrganismAssay TypeResultReference
JavanicinPseudomonas aeruginosaMicrotiter Plate BioassayMIC: 2 µg/mL[1]
JavanicinPseudomonas fluorescensMicrotiter Plate BioassayMIC: 2 µg/mL
JavanicinCandida albicansMicrotiter Plate BioassayMIC: 20-40 µg/mL
JavanicinEscherichia coliMicrotiter Plate BioassayMIC: 20-40 µg/mL
JavanicinBacillus sp.Microtiter Plate BioassayMIC: 20-40 µg/mL
JavanicinFusarium oxysporumMicrotiter Plate BioassayMIC: 20-40 µg/mL
BostrycoidinStaphylococcus aureus (ATCC 6538)Broth MicrodilutionMIC: 200 µM
BostrycoidinCandida albicansBroth MicrodilutionMIC: 200 µM

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity

CompoundCell LineAssay TypeResult (IC₅₀)Reference
JavanicinNot explicitly quantified in the provided search results, but noted to have weak cytotoxicity against a human lung cancer cell line.Not specified-
BostrycoidinMDA MB 231, MIA PaCa2, HeLa, NCI H1975 (Human tumor cell lines)Not specifiedShowed cytotoxic activity

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on standard laboratory practices.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][3][4]

  • Preparation of Test Compounds: Stock solutions of Javanicin and Bostrycoidin are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]

  • Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.[2]

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the prepared microbial suspension.[2] Positive (microorganism in broth without test compound) and negative (broth only) controls are included.[2]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[2]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of chemical compounds.[5]

  • Cell Seeding: Human cancer cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight in a CO₂ incubator.[6]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Javanicin or Bostrycoidin. Control wells with untreated cells and vehicle-treated cells are also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 1-4 hours.[7]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.[5]

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of around 540-570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.[6]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

dot

javanicin_moa Javanicin Javanicin CellMembrane Fungal Cell Membrane Javanicin->CellMembrane Penetrates Mitochondrion Mitochondrion Javanicin->Mitochondrion Targets Apoptosis Apoptosis Induction (in Cancer Cells) Javanicin->Apoptosis Cytoplasm Cytoplasm CellMembrane->Cytoplasm Cytoplasm->Mitochondrion Glycolysis Glycolysis Mitochondrion->Glycolysis Interferes with EnergyProduction Energy Production (ATP) Mitochondrion->EnergyProduction Inhibits CellDeath Fungal Cell Death EnergyProduction->CellDeath Leads to

Caption: Proposed mechanism of action for Javanicin.

dot

bostrycoidin_moa Bostrycoidin Bostrycoidin CellMembrane Cell Membrane Bostrycoidin->CellMembrane Enters Cell DNA DNA Bostrycoidin->DNA Interacts with ROS Reactive Oxygen Species (ROS) Bostrycoidin->ROS Generates Nucleus Nucleus CellMembrane->Nucleus DNADamage DNA Damage DNA->DNADamage ROS->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action for Bostrycoidin.

Experimental Workflow

dot

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_data Data Analysis CompoundPrep Prepare Javanicin & Bostrycoidin Stocks MIC_Assay Antimicrobial Assay (Broth Microdilution) CompoundPrep->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CompoundPrep->Cytotoxicity_Assay CulturePrep Prepare Microbial Cultures & Cancer Cell Lines CulturePrep->MIC_Assay CulturePrep->Cytotoxicity_Assay MIC_Data Determine MIC Values MIC_Assay->MIC_Data IC50_Data Calculate IC50 Values Cytotoxicity_Assay->IC50_Data Comparison Comparative Analysis MIC_Data->Comparison IC50_Data->Comparison

Caption: General workflow for comparative bioactivity studies.

References

Assessing the Off-Target Landscape of Javanicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Javanicin, a bioactive naphthoquinone, and its potential for off-target effects. In the absence of direct, comprehensive off-target screening data for Javanicin, this document leverages comparative analysis with structurally and functionally similar naphthoquinones—Plumbagin, Juglone, and Menadione—to infer potential off-target liabilities and guide future experimental design.

Introduction to Javanicin and its On-Target Activity

Javanicin is a naturally occurring naphthoquinone produced by several species of Fusarium fungi[1]. It is known for its antimicrobial properties. The primary on-target mechanism of Javanicin involves the inhibition of key metabolic enzymes. Specifically, it has been shown to inhibit the anaerobic decarboxylation of pyruvate by targeting pyruvate decarboxylase and to inhibit the oxidative decarboxylation of α-ketoglutarate[1]. This disruption of core metabolic pathways underlies its antifungal and antibacterial activity.

It is important to distinguish the naphthoquinone Javanicin from a peptide also referred to as "recombinant javanicin," which has been investigated for its antifungal and anti-proliferative activities through different mechanisms. This guide focuses exclusively on the naphthoquinone compound. There is also a "Javanicin A," which is a structurally distinct quassinoid and not within the scope of this comparison[2]. The user's query for "Javanicin C" is likely a reference to the primary naphthoquinone, Javanicin, as "this compound" is not a standard designation found in the scientific literature.

Comparative Analysis with Other Naphthoquinones

To understand the potential off-target effects of Javanicin, it is informative to examine the biological activities of other well-studied naphthoquinones. Plumbagin, Juglone, and Menadione share the core naphthoquinone scaffold and exhibit a range of biological effects beyond their primary antimicrobial or intended activities.

Table 1: Comparative Biological Activities of Javanicin and Structurally Related Naphthoquinones
Compound Chemical Structure Primary On-Target Activity Known or Potential Off-Target Activities/Pathways Affected Reference(s)
Javanicin C₁₅H₁₄O₆Inhibition of pyruvate decarboxylase and α-ketoglutarate decarboxylase.Data not available. Inferred potential for redox cycling and interaction with kinases and phosphatases based on comparator compounds.[3][4]
Plumbagin C₁₁H₈O₃Anticancer and antiproliferative activities.Induction of apoptosis, inhibition of STAT3 signaling, generation of reactive oxygen species (ROS).[5][6][7][8]
Juglone C₁₀H₆O₃Allelopathic agent, antimicrobial, and anticancer activities.Inhibition of various enzymes through covalent modification, generation of ROS, uncoupling of oxidative phosphorylation.[9][10][11][12][13]
Menadione (Vitamin K3) C₁₁H₈O₂Synthetic precursor of Vitamin K2, nutritional supplement.Inhibition of Cdc25 phosphatase and mitochondrial DNA polymerase γ, induction of G2/M cell cycle arrest, proteasome-mediated degradation of CDK1 and cyclin B1, off-target inhibition of receptor tyrosine kinases (e.g., EGFR).[14][15][16][17][18][19][20][21][22]

Methodologies for Assessing Off-Target Effects

A comprehensive evaluation of Javanicin's off-target profile would necessitate the application of modern systems-level experimental approaches. Below are detailed protocols for key methodologies that can be employed to identify unintended molecular targets.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify the protein targets of a small molecule in a complex proteome. It utilizes chemical probes that mimic the parent compound but are modified with a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

Experimental Protocol: Competitive ABPP for Javanicin Target Identification

  • Probe Synthesis: Synthesize a Javanicin-based probe. This typically involves modifying the Javanicin structure with a linker arm and an alkyne handle for subsequent "click" chemistry. The modification should be at a position that is not critical for its primary biological activity.

  • Proteome Preparation: Prepare fresh cell lysates or tissue homogenates from a relevant biological system (e.g., fungal, bacterial, or human cells).

  • Competitive Incubation: Pre-incubate the proteome with varying concentrations of Javanicin for a specified time (e.g., 30 minutes at room temperature). This allows Javanicin to bind to its potential on- and off-targets.

  • Probe Labeling: Add the Javanicin-alkyne probe to the proteome and incubate to label the protein targets that are not already occupied by the unlabeled Javanicin.

  • Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne handle of the probe via a copper-catalyzed cycloaddition reaction.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were differentially labeled in the presence and absence of the competing Javanicin.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the target engagement of a compound in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol: CETSA for Javanicin Target Validation

  • Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or a saturating concentration of Javanicin for a defined period to allow for cellular uptake and target binding.

  • Thermal Denaturation: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Separation of Soluble Fraction: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein of interest remaining in the soluble fraction at each temperature point using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the Javanicin-treated samples compared to the control indicates target engagement.

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for Off-Target Identification

OffTargetWorkflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_output Output Compound Compound ABPP Activity-Based Protein Profiling Compound->ABPP Competitive Binding Proteome_Profiling Proteome-wide Profiling Compound->Proteome_Profiling Perturbation CETSA Cellular Thermal Shift Assay ABPP->CETSA Candidate Targets Proteome_Profiling->CETSA Candidate Targets Genetic_Methods Genetic Methods (e.g., CRISPR) CETSA->Genetic_Methods Validated Targets Off_Targets Identified Off-Targets Genetic_Methods->Off_Targets

Caption: A generalized workflow for identifying and validating the off-target effects of a chemical compound.

Diagram 2: Potential Off-Target Signaling Pathway (Wnt Signaling)

WntSignaling Menadione Menadione (Javanicin Comparator) BetaCatenin β-catenin Menadione->BetaCatenin suppression Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibition GSK3b->BetaCatenin phosphorylation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activation Degradation Proteasomal Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Menadione, a comparator, has been shown to suppress the Wnt/β-catenin signaling pathway[22].

Diagram 3: Structural Comparison of Naphthoquinones

Caption: 2D chemical structures of Javanicin and its comparator naphthoquinones.

Conclusion and Future Directions

While Javanicin's on-target activities against key metabolic enzymes are established, a thorough assessment of its off-target effects is crucial for its further development as a potential therapeutic or research tool. The comparative analysis with Plumbagin, Juglone, and Menadione suggests that Javanicin may possess a broader range of biological activities, including the potential to modulate signaling pathways and induce oxidative stress. The experimental protocols outlined in this guide provide a roadmap for systematically elucidating the off-target profile of Javanicin, which will be essential for a comprehensive understanding of its mechanism of action and for predicting potential toxicities. Future research should prioritize the application of these unbiased, proteome-wide methods to Javanicin to move beyond inference and generate direct evidence of its molecular interactions in relevant biological systems.

References

A Comparative Guide to the Structure-Activity Relationship of Naphthoquinone Antifungals: A Focus on Javanicin and Jadomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of microbial naphthoquinones, with a primary focus on Javanicin and a detailed case study of Jadomycin analogs. Due to the limited availability of systematic SAR studies on Javanicin C analogs, this guide leverages available data on Javanicin and draws parallels with the more extensively studied Jadomycins to illustrate key principles in the development of naphthoquinone-based antifungal agents.

Javanicin: A Naphthoquinone with Potent Antifungal and Antibacterial Activity

Javanicin is a naturally occurring naphthoquinone produced by various Fusarium species. It has demonstrated notable biological activity, particularly against pathogenic fungi and bacteria.

Biological Activity of Javanicin

The following table summarizes the reported minimum inhibitory concentrations (MIC) of Javanicin against a range of microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Pseudomonas aeruginosaGram-negative Bacteria2[1][2]
Pseudomonas fluorescensGram-negative Bacteria2[1]
Candida albicansFungus20-40[1]
Fusarium oxysporumFungus20-40[1]
Escherichia coliGram-negative Bacteria20-40[1]
Bacillus sp.Gram-positive Bacteria20-40[1]
Mechanism of Action of Javanicin

Javanicin's mechanism of action is primarily attributed to its ability to interfere with key metabolic pathways. Studies have shown that Javanicin inhibits the anaerobic decarboxylation of pyruvate by reacting with the coenzyme thiamine pyrophosphate. This inhibitory effect on pyruvate decarboxylase parallels its antifungal activity.[3] Furthermore, it has been observed to inhibit the oxidative decarboxylation of α-ketoglutarate in mitochondria.[3] In the context of Cryptococcus neoformans, recombinant javanicin is thought to have intracellular targets involved in carbohydrate metabolism and energy production.[4]

Jadomycins: A Case Study in Structure-Activity Relationships

The Jadomycins are a family of microbial secondary metabolites that share a benzo[b]phenanthridinequinone core. Unlike Javanicin, a variety of Jadomycin analogs have been synthesized and their biological activities evaluated, providing a valuable dataset for understanding the SAR of this class of compounds. The general structure of Jadomycins incorporates an amino acid-derived moiety, which has been shown to be crucial for their cytotoxic and antibacterial activities.[5]

Comparative Biological Activity of Jadomycin Analogs

Systematic studies on Jadomycin analogs have revealed that modifications to the amino acid-derived portion of the molecule significantly impact their biological activity. For instance, the 1,3-oxazolidin-5-one ring and the L-digitoxose sugar moiety are considered important for the cytotoxic activity of Jadomycins against cancer cells.[5] The generation of a library of over 70 Jadomycins through various methods has enabled a comprehensive evaluation of their cytotoxic and antibacterial properties.[5]

While specific, side-by-side quantitative data for a series of this compound analogs is not available in the public domain, the principles learned from Jadomycin SAR studies can guide future research into Javanicin derivatives. Key areas for modification on the Javanicin scaffold would likely include the side chain at the C2 position and the hydroxyl and methoxy groups on the naphthoquinone ring.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (e.g., Javanicin) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pyruvate Decarboxylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of pyruvate decarboxylase.

  • Enzyme Preparation: A purified or partially purified preparation of pyruvate decarboxylase from a source such as Saccharomyces cerevisiae is obtained.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the substrate pyruvate, and the coenzyme thiamine pyrophosphate.

  • Inhibition Assay: The test compound is added to the reaction mixture at various concentrations. The reaction is initiated by the addition of the enzyme.

  • Measurement of Activity: The rate of pyruvate decarboxylation is measured, typically by monitoring the production of acetaldehyde or the consumption of NADH in a coupled reaction.

  • Calculation of Inhibition: The percentage inhibition of enzyme activity at each concentration of the test compound is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) can be determined.

Visualizing Key Relationships

Logical Relationship of Javanicin's Mechanism of Action

Javanicin_Mechanism Javanicin Javanicin Pyruvate_Decarboxylase Pyruvate Decarboxylase Javanicin->Pyruvate_Decarboxylase Inhibits TPP Thiamine Pyrophosphate (Coenzyme) TPP->Pyruvate_Decarboxylase Required for activity Pyruvate_Decarboxylation Anaerobic Decarboxylation of Pyruvate Pyruvate_Decarboxylase->Pyruvate_Decarboxylation Catalyzes Antifungal_Activity Antifungal Activity Pyruvate_Decarboxylation->Antifungal_Activity Inhibition leads to Analog_Workflow Start Start: Parent Compound (e.g., Javanicin) Synthesis Chemical Synthesis of Analogs (Modification of functional groups) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (e.g., MIC Assay) Purification->Biological_Screening Data_Analysis Data Analysis and SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Confirming the Structure of Javanicin C: A 2D NMR-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comprehensive overview of how two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is employed to confirm the structure of Javanicin C, a bioactive naphthoquinone.

While the structure of this compound has been firmly established as 5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione and confirmed by X-ray crystallography, this guide will serve as a practical example of how modern spectroscopic techniques are used for structural confirmation.[1] We will explore the hypothetical 2D NMR data that would be expected for this compound and demonstrate how this data is used to piece together its molecular architecture.

The Structure of this compound

The confirmed structure of this compound is presented below. Our analysis will focus on how 2D NMR correlations would be used to verify the connectivity of the carbon skeleton and the positions of the various substituents.

Data Presentation: Expected 2D NMR Correlations for this compound

The following table summarizes the key hypothetical 2D NMR correlations that would be instrumental in confirming the structure of this compound. This data is predicted based on the known chemical structure.

Proton (¹H) Carbon (¹³C) COSY Correlations (¹H-¹H) HMBC Correlations (¹H-¹³C)
H-7 (s, ~6.5)C-7 (~105)-C-5, C-6, C-8, C-8a
OCH₃ (s, ~4.0)OCH₃ (~57)-C-6
CH₃-2 (s, ~2.2)CH₃-2 (~15)-C-1, C-2, C-3
CH₂-1' (s, ~3.8)CH₂-1' (~50)H-2'C-2, C-3, C-4, C-2'
CH₃-2' (s, ~2.3)CH₃-2' (~30)H-1'C-1', C-2'
5-OH (s, ~12.5)--C-4a, C-5, C-6
8-OH (s, ~13.0)--C-7, C-8, C-8a

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are standard for the structural elucidation of organic molecules.

1. Sample Preparation:

  • A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe.

  • ¹H NMR: Standard proton spectra are acquired to identify the chemical shifts and multiplicities of all protons.

  • ¹³C NMR: Standard carbon spectra are acquired to identify the chemical shifts of all carbons.

  • COSY (Correlation Spectroscopy): A standard COSY-45 or DQF-COSY experiment is performed to identify proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): A standard HSQC experiment is performed to identify direct one-bond correlations between protons and their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A standard HMBC experiment is performed to identify two- and three-bond correlations between protons and carbons. The long-range coupling delay is typically optimized for 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A standard NOESY experiment is performed with a mixing time of 500-800 ms to identify through-space correlations between protons, which can help to confirm stereochemistry and spatial relationships.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows involved in the structural confirmation of this compound.

G cluster_structure This compound Structure with Key Protons cluster_protons Key Protons for HMBC structure H7 H-7 H7->structure C-5, C-6, C-8, C-8a OCH3 OCH₃ OCH3->structure C-6 CH3_2 CH₃-2 CH3_2->structure C-1, C-2, C-3 CH2_1_prime CH₂-1' CH2_1_prime->structure C-2, C-3, C-4, C-2'

Caption: Key HMBC correlations for this compound.

G start Isolated this compound nmr_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr_acq data_analysis Data Analysis nmr_acq->data_analysis cosy COSY: Establish ¹H-¹H Spin Systems data_analysis->cosy hsqc HSQC: Assign Protons to Carbons data_analysis->hsqc hmbc HMBC: Connect Fragments via Long-Range ¹H-¹³C Correlations data_analysis->hmbc structure_confirm Structure Confirmation cosy->structure_confirm hsqc->structure_confirm hmbc->structure_confirm final_structure Confirmed Structure of this compound structure_confirm->final_structure

Caption: Experimental workflow for 2D NMR-based structure confirmation.

References

Javanicin C: A Selective Weapon Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Javanicin C with conventional antibiotics reveals its potential as a selective antibacterial agent, particularly against Pseudomonas species. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of its performance, supported by experimental data and detailed methodologies.

This compound, a naphthoquinone produced by the endophytic fungus Chloridium sp., has demonstrated potent and selective antibacterial activity.[1] This naturally derived compound exhibits a promising profile for the development of new therapeutics, particularly in an era of rising antibiotic resistance. This guide compares the antibacterial efficacy and selectivity of this compound with two widely used antibiotics, ciprofloxacin and gentamicin, and provides detailed protocols for the key experimental assays used in this evaluation.

Performance Comparison: this compound vs. Conventional Antibiotics

The antibacterial activity of this compound is most pronounced against Pseudomonas species, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against P. aeruginosa and P. fluorescens.[1] In contrast, its activity against other bacterial species such as Escherichia coli and Bacillus sp. is moderate, with MIC values in the range of 20-40 µg/mL.[1] This highlights the selective nature of this compound's antibacterial action.

The selectivity of an antimicrobial agent is a critical factor, indicating its ability to target pathogens with minimal harm to host cells. The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (IC50) to the antimicrobial concentration (MIC). A higher SI value suggests greater selectivity.

While specific cytotoxicity data for this compound on non-cancerous mammalian cell lines is limited, studies on a recombinant form of javanicin have reported IC50 values against human breast cancer cell lines MCF-7 and MDA-MB-231 to be in the range of 75-85 µg/mL and 60-85 µg/mL, respectively.[2] Information regarding its hemolytic activity, which assesses its lytic effect on red blood cells, is also primarily available in graphical format without specific percentage values.

The following tables summarize the available quantitative data for this compound and the comparator antibiotics, ciprofloxacin and gentamicin.

Table 1: Minimum Inhibitory Concentration (MIC) Data

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Pseudomonas aeruginosa2[1]0.25 - 1≤ 4
Escherichia coli20 - 40[1]0.013 - 0.08Not clearly specified
Bacillus subtilis20 - 40[1]0.125[3]0.03 - 0.125[4][5]
Staphylococcus aureusNot specified0.6Not clearly specified

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineIC50 (µg/mL)Selectivity Index (SI) vs. P. aeruginosa
Recombinant JavanicinMCF-775 - 85[2]37.5 - 42.5
Recombinant JavanicinMDA-MB-23160 - 85[2]30 - 42.5
CiprofloxacinNot specifiedNot specifiedNot specified
GentamicinNot specifiedNot specifiedNot specified

Note: The Selectivity Index for recombinant javanicin is calculated using the MIC of this compound against P. aeruginosa (2 µg/mL) and the IC50 values against cancer cell lines. Data on non-cancerous cell lines is needed for a more accurate assessment of selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial activity. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow prep Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). add_inoculum Inoculate each well with the bacterial suspension. inoculum->add_inoculum incubate Incubate the plate at 37°C for 16-20 hours. add_inoculum->incubate read Visually inspect the plate for turbidity. The lowest concentration with no visible growth is the MIC. incubate->read

Caption: Workflow for MIC determination using the broth microdilution method.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

MTT_Workflow seed_cells Seed mammalian cells in a 96-well plate and incubate for 24 hours. add_compound Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). seed_cells->add_compound add_mtt Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. add_compound->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. solubilize->measure calculate Calculate the percentage of cell viability and determine the IC50 value. measure->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Hemolysis Assay

The hemolysis assay is used to evaluate the lytic effect of a compound on red blood cells (RBCs). The release of hemoglobin into the supernatant upon RBC lysis is measured spectrophotometrically.

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow prep_rbc Prepare a suspension of washed red blood cells. add_compound Incubate the RBC suspension with different concentrations of the test compound. prep_rbc->add_compound controls Include positive (e.g., Triton X-100) and negative (e.g., PBS) controls. centrifuge Centrifuge the samples to pellet intact RBCs. add_compound->centrifuge measure Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify hemoglobin release. centrifuge->measure calculate Calculate the percentage of hemolysis. measure->calculate

Caption: Workflow for the red blood cell hemolysis assay.

Mechanism of Action

The selective antibacterial activity of this compound is attributed to its unique mechanism of action. It is believed to inhibit the anaerobic decarboxylation of pyruvate, a crucial step in microbial metabolism. This inhibition is thought to result from a reaction with the coenzyme thiamine pyrophosphate. This targeted disruption of a key metabolic pathway likely contributes to its efficacy against specific bacterial species.

Signaling Pathway of this compound's Proposed Mechanism of Action

Javanicin_Mechanism Javanicin This compound Pyruvate_Decarboxylase Pyruvate Decarboxylase Javanicin->Pyruvate_Decarboxylase Inhibits Thiamine_Pyrophosphate Thiamine Pyrophosphate (Coenzyme) Pyruvate_Decarboxylase->Thiamine_Pyrophosphate Requires Acetaldehyde Acetaldehyde + CO2 Pyruvate_Decarboxylase->Acetaldehyde Catalyzes Metabolism Bacterial Metabolism Pyruvate_Decarboxylase->Metabolism Essential for Pyruvate Pyruvate Pyruvate->Pyruvate_Decarboxylase Substrate Acetaldehyde->Metabolism Contributes to

Caption: Proposed mechanism of this compound's antibacterial activity.

Conclusion

This compound presents a compelling case as a selective antibacterial agent with significant potential for further development. Its potent activity against Pseudomonas species, coupled with a potentially favorable selectivity profile, makes it a promising candidate for addressing infections caused by this often-multidrug-resistant pathogen. Further research to determine its cytotoxicity against a broader range of normal mammalian cell lines and to obtain more precise hemolytic activity data is crucial for a complete validation of its therapeutic potential. The detailed experimental protocols provided in this guide will facilitate standardized and reproducible evaluations of this compound and other novel antimicrobial compounds.

References

Safety Operating Guide

Navigating the Disposal of Javanicin C: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Javanicin C, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) dedicated solely to this compound, a comprehensive approach based on its known chemical properties and established laboratory waste disposal principles is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, designed to build trust and provide value beyond the product itself.

Core Principle: Precautionary Handling

Given that detailed toxicological and reactivity data for this compound are not extensively documented, it must be treated as a potentially hazardous substance. All handling and disposal procedures should be conducted under the precautionary principle, assuming the compound may possess toxic, reactive, or environmentally harmful properties. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations.

I. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A standard laboratory coat must be worn.

II. This compound: Summary of Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C15H14O6[1][2][3][4]
Molecular Weight 290.27 g/mol [1]
Appearance Red crystals with a coppery luster or solid powder[1][2]
Melting Point Decomposes at 207.5-208 °C[2][3]
Solubility Soluble in DMSO and alkalis[1][2]
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C[1][4]
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical[1]

III. Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form (solid or in solution).

A. Disposal of Solid this compound Waste

  • Segregation: Do not mix solid this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Place solid this compound waste into a clearly labeled, sealed, and appropriate waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • The label should clearly state "Hazardous Waste," "this compound," and the approximate quantity.

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of solid this compound in the regular trash.

B. Disposal of this compound Solutions

  • Solvent Consideration: The disposal of this compound solutions is primarily dictated by the solvent used.

    • Halogenated vs. Non-Halogenated Solvents: Do not mix solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform) with those in non-halogenated solvents (e.g., DMSO, ethanol). They must be collected in separate, appropriately labeled waste containers.

  • Aqueous Solutions:

    • Due to the lack of ecotoxicity data, do not dispose of aqueous solutions of this compound down the drain.

    • Collect aqueous this compound solutions in a labeled hazardous waste container.

  • Containerization and Labeling:

    • Use a designated, leak-proof container for liquid hazardous waste.

    • The label must include "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their concentrations, and the approximate pH if aqueous.

  • Storage and Pickup: Store the liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area. Contact your EHS office for disposal.

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This guide is intended for informational purposes for research use only and is based on currently available data and general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.